2,5-dichloro-N-methylaniline hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,5-dichloro-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4,10H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYJHQCCZQKENF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672563 | |
| Record name | 2,5-Dichloro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193389-58-0 | |
| Record name | 2,5-Dichloro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2,5-dichloro-N-methylaniline hydrochloride: A Key Intermediate in Modern Chemistry
This document provides an in-depth technical overview of 2,5-dichloro-N-methylaniline hydrochloride (CAS No. 1193389-58-0), a halogenated aromatic amine of increasing interest in research and development. Designed for chemists, researchers, and drug development professionals, this guide moves beyond basic data to explore the compound's synthesis, applications, and analytical characterization, with a focus on its emerging role as a versatile chemical building block.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a derivative of aniline, characterized by two chlorine substituents on the benzene ring and a methyl group on the nitrogen atom.[1] The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base, which is a critical attribute for its utility in various synthetic and biological applications.[1]
The precise substitution pattern of the chlorine atoms at the 2- and 5-positions creates an electron-deficient aromatic ring, which dictates its reactivity in subsequent chemical transformations.[1] This specific isomeric arrangement confers unique properties compared to other dichloroaniline analogs.[1]
Core Identification and Structural Data
The fundamental identifiers for this compound are cataloged below, providing a clear basis for its characterization and sourcing.
| Property | Value | Source(s) |
| CAS Number | 1193389-58-0 | [2][3] |
| IUPAC Name | 2,5-dichloro-N-methylaniline;hydrochloride | [1] |
| Molecular Formula | C₇H₈Cl₃N | [1] |
| Molecular Weight | 212.51 g/mol | [2] |
| Canonical SMILES | CNC1=C(C=CC(=C1)Cl)Cl.Cl | [2] |
| InChI Key | VJYJHQCCZQKENF-UHFFFAOYSA-N | [1] |
| Appearance | Crystalline solid | [1] |
| Purity (Typical) | ≥98% | [4] |
| Solubility | Enhanced solubility in polar solvents; sparingly soluble in chloroform, slightly soluble in methanol.[1] | |
| Storage | Room temperature, in a dry, well-ventilated place with the container tightly closed. | [4] |
Section 2: Synthesis Pathway and Experimental Protocol
The synthesis of this compound is typically achieved through the electrophilic chlorination of N-methylaniline. The choice of chlorinating agent and reaction conditions is critical to control the regioselectivity and prevent over-chlorination or formation of undesired byproducts. N-chlorosuccinimide (NCS) is a suitable reagent for this transformation due to its mild nature and high selectivity for aromatic systems.[5][6]
The reaction proceeds via an electrophilic aromatic substitution mechanism. The N-methyl group is an ortho-, para-director; however, the steric hindrance it imposes, combined with the directing effects of the first chlorine atom, guides the second chlorination to the 5-position. The final step involves protonation with hydrochloric acid to yield the stable hydrochloride salt.
References
- 1. Buy this compound | 1193389-58-0 [smolecule.com]
- 2. 2,5-Dichloro-N-methylaniline HCl | 1193389-58-0 | TXB38958 [biosynth.com]
- 3. 1193389-58-0|this compound|BLD Pharm [bldpharm.com]
- 4. Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
physicochemical properties of 2,5-dichloro-N-methylaniline hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 2,5-dichloro-N-methylaniline Hydrochloride
Introduction
This compound is a halogenated aromatic amine of significant interest to the scientific community, particularly those in pharmaceutical research and organic synthesis. Its structural framework, featuring a dichlorinated aniline core, makes it a valuable intermediate and building block.[1] This compound serves as a key reagent in various research applications, including proteomics, and as a precursor for the synthesis of complex agrochemicals and active pharmaceutical ingredients (APIs).[1] Notably, it is classified among "Protein Degrader Building Blocks," highlighting its relevance in cutting-edge therapeutic development.[2]
This guide provides a comprehensive analysis of the core . Moving beyond a simple recitation of data, we delve into the causality behind its chemical behavior, offering field-proven methodologies for its characterization. This document is designed to equip researchers, scientists, and drug development professionals with the authoritative knowledge required for its effective handling, analysis, and application.
Chemical Identity and Molecular Structure
A precise understanding of a compound's structure is the foundation for interpreting its chemical behavior and reactivity.
Systematic Name: N-methyl-2,5-dichloroaniline hydrochloride[1] CAS Number: 1193389-58-0[1][2][3] Molecular Formula: C₇H₈Cl₃N[1][2] Molecular Weight: 212.50 g/mol [1][2]
The molecule's architecture is composed of three key features:
-
A Dichlorinated Benzene Ring: Chlorine atoms at the 2- and 5-positions significantly influence the molecule's electronics, lipophilicity, and metabolic stability.
-
An N-methylaniline Core: This functional group is the primary site of basicity and a handle for further synthetic transformations.
-
A Hydrochloride Salt: The formation of the hydrochloride salt from the basic amine is a critical modification that dramatically enhances the compound's solubility in aqueous and polar media, a vital characteristic for many biological and pharmaceutical applications.[1]
References
2,5-dichloro-N-methylaniline hydrochloride molecular weight and formula
An In-Depth Technical Guide to 2,5-dichloro-N-methylaniline hydrochloride
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 1193389-58-0), a halogenated aromatic amine of significant interest in contemporary chemical research and development.[1][2][3] As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer an in-depth perspective on the compound's properties, synthesis, and applications, grounded in established chemical principles. We will explore the causality behind experimental choices and present self-validating protocols for its synthesis and analysis. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this versatile chemical intermediate.
Core Chemical and Physical Properties
This compound is a crystalline solid belonging to the class of halogenated aromatic amines.[1] Its structure, featuring a benzene ring substituted with two chlorine atoms and an N-methyl group, makes it a valuable precursor in various synthetic pathways.[1] The hydrochloride salt form generally enhances aqueous solubility, a crucial characteristic for applications in biological assays and analytical procedures that utilize aqueous sample preparation.[1]
| Property | Value | Source |
| CAS Number | 1193389-58-0 | [1][2][3][5] |
| Molecular Formula | C₇H₈Cl₃N | [1][5] |
| Molecular Weight | 212.5 g/mol | [1][5] |
| IUPAC Name | 2,5-dichloro-N-methylaniline;hydrochloride | [1] |
| Appearance | Crystalline Solid | [1] |
| Solubility | Enhanced aqueous solubility; sparingly soluble in chloroform; slightly soluble in methanol. | [1] |
| Canonical SMILES | CNC1=C(C=CC(=C1)Cl)Cl.Cl | [1] |
Molecular Structure and Identification
The molecular structure of this compound is fundamental to its reactivity and utility. The electron-withdrawing nature of the two chlorine atoms on the benzene ring influences the nucleophilicity of the amine, while the N-methyl group provides steric and electronic differentiation from its primary amine analog, 2,5-dichloroaniline.
Caption: Structure of this compound.
Applications in Scientific Research
The utility of this compound stems from its functional groups, which allow it to serve as a versatile building block in organic synthesis and specialized research fields.
-
Intermediate in Organic Synthesis : The compound is a key precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its dichloro-substituted ring and reactive amine group can be modified through various reactions, such as N-alkylation, acylation, or further aromatic substitutions, to build diverse molecular scaffolds. The historical significance of dichloroanilines in dye production and agrochemical synthesis provides a strong precedent for its utility.[1]
-
Biochemical Research and Proteomics : It is utilized as a reagent in proteomics for studying protein interactions and modifications.[1] The aromatic ring and amine group can participate in bioconjugation reactions, which involve linking molecules for applications like protein labeling or creating affinity probes.[1] It is also categorized as a "Protein Degrader Building Block," suggesting its use in the development of technologies like PROTACs (Proteolysis Targeting Chimeras).[5]
-
Analytical Chemistry : In certain contexts, this compound may be used as a standard reference material for the development and validation of analytical methods involving halogenated aromatic amines.[1]
Synthesis and Characterization Workflow
The synthesis and subsequent analysis of this compound require a systematic and well-controlled workflow to ensure high purity and verifiable identity.
Caption: General workflow for synthesis and purification.
Experimental Protocol: Synthesis
This protocol describes a common method for synthesizing this compound via the direct chlorination of N-methylaniline.[1]
Rationale: Direct chlorination of N-methylaniline is an effective method for introducing chlorine atoms onto the aromatic ring. The use of a suitable chlorinating agent and controlled conditions allows for selective substitution. The final step involves treatment with hydrochloric acid to form the more stable and often more water-soluble hydrochloride salt.[1]
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl gas), charge N-methylaniline (1.0 eq) and a suitable solvent such as carbon tetrachloride or dichloromethane.[1]
-
Chlorination: Cool the flask in an ice bath. Slowly add a chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂, 2.1 eq) dropwise via the dropping funnel while maintaining the temperature below 10 °C. The stoichiometry is chosen to favor dichlorination.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and quench by carefully pouring it over crushed ice. Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
-
Isolation of Free Base: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-dichloro-N-methylaniline free base.
-
Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in ether (or gaseous HCl) dropwise until precipitation is complete.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove impurities. Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound.
Experimental Protocol: Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing purity.
Rationale: A gradient reverse-phase HPLC method provides excellent resolution for separating the target compound from starting materials, regioisomers, and other impurities. UV detection is suitable due to the aromatic nature of the analyte.
Step-by-Step HPLC Method:
-
System: An HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase (50:50 A:B) to a concentration of approximately 1 mg/mL.
-
Analysis: The purity is determined by the area percentage of the main peak in the resulting chromatogram. Identity can be confirmed by coupling the HPLC to a Mass Spectrometer (LC-MS) to verify the molecular weight.[6] Further structural confirmation is achieved via Nuclear Magnetic Resonance (NMR) spectroscopy.
Safety and Handling
While specific toxicity data for this compound is limited, its structure suggests that it should be handled with care.[1][4]
-
Potential Hazards: Aromatic chlorides can be irritating to the skin, eyes, and respiratory system. Some aromatic amines are known to have carcinogenic properties.[1]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of inhalation, move to fresh air. In case of skin or eye contact, rinse immediately with plenty of water. Seek medical attention if irritation persists.[4]
Conclusion
This compound is a chemical intermediate with demonstrated and potential applications across several scientific disciplines. Its synthesis is achievable through standard organic chemistry techniques, and its purity can be rigorously assessed using modern analytical methods. A thorough understanding of its properties, handling requirements, and synthetic rationale is essential for its effective and safe utilization in research and development endeavors.
References
Solubility of 2,5-dichloro-N-methylaniline Hydrochloride in Methanol: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. For ionizable compounds such as 2,5-dichloro-N-methylaniline hydrochloride, understanding its behavior in various solvent systems is fundamental during early-phase drug development. This guide provides a comprehensive overview of the solubility of this compound in methanol, a common organic solvent used in synthesis, purification, and formulation. We will explore the underlying physicochemical principles, present a robust experimental protocol for accurate solubility determination using the isothermal equilibrium method, and detail an analytical procedure for quantification. This document is intended to serve as a practical resource for researchers, chemists, and formulation scientists, enabling them to generate reliable solubility data and make informed decisions in the development pipeline.
Introduction: The Critical Role of Solubility
In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" underscores the paramount importance of solubility. Poor solubility is a major hurdle in drug development, often leading to low bioavailability, erratic absorption, and challenges in developing viable dosage forms. This compound is a halogenated aromatic amine derivative used as a chemical intermediate and building block in biochemical research.[1] As with many amine-containing compounds, it is synthesized and handled as a hydrochloride salt to improve its stability and solubility in polar media compared to its free base form.[1][2]
Methanol is a polar protic solvent widely employed in the pharmaceutical industry for synthesis, crystallization, and as a co-solvent in analytical and formulation studies.[3] Its ability to form hydrogen bonds and engage in dipole-dipole interactions makes it an effective solvent for many polar and ionic compounds.[4] Therefore, a quantitative understanding of the solubility of this compound in methanol is essential for process optimization, purification strategy design, and the development of liquid formulations.
This guide provides both the theoretical framework and the practical, field-proven methodologies required to accurately characterize this crucial physicochemical parameter.
Physicochemical Characterization of Solute and Solvent
A foundational understanding of the individual properties of both the solute and the solvent is a prerequisite for interpreting their interaction in solution.
This compound
This compound is a crystalline solid whose hydrochloride salt form significantly enhances its polarity.[1] The protonated amine group allows for strong ionic interactions, which governs its solubility profile.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₇H₈Cl₃N (or C₇H₇Cl₂N·HCl) | [1][5] |
| Molecular Weight | 212.50 g/mol | [1] |
| Appearance | Crystalline Solid | [1] |
| Structure | Benzene ring with chloro groups at positions 2 and 5, and an N-methylamine hydrochloride group at position 1. | [1] |
| Qualitative Solubility | Slightly soluble in methanol. | [1] |
Methanol (Solvent)
Methanol (CH₃OH) is the simplest alcohol and a highly versatile polar solvent. Its small size and ability to act as both a hydrogen bond donor and acceptor contribute to its strong solvating power for polar and ionic species.[6][7]
| Property | Value | Source(s) |
| Molecular Formula | CH₃OH | [6] |
| Molecular Weight | 32.04 g/mol | [8][9] |
| Appearance | Colorless Liquid | [3] |
| Boiling Point | 64.7 °C | [3][10] |
| Density (20 °C) | 0.791 - 0.793 g/mL | [6][10] |
| Polarity | Polar Protic | [4] |
| Miscibility | Completely miscible with water and most organic solvents. | [3][6] |
Theoretical Principles of Dissolution
The dissolution of a crystalline salt like this compound in a solvent like methanol is a complex process governed by a thermodynamic balance between solute-solute, solvent-solvent, and solute-solvent interactions.
The overall enthalpy of solution (ΔHsol) can be conceptualized as the sum of two key energy terms:
-
Lattice Energy (ΔHlattice): The energy required to break apart the ionic crystal lattice of the solute. This is an endothermic process (ΔH > 0), as energy must be supplied to overcome the strong electrostatic forces holding the ions together.[11][12]
-
Solvation Energy (ΔHsolvation): The energy released when the separated ions are solvated by methanol molecules. This is an exothermic process (ΔH < 0) resulting from the formation of favorable ion-dipole interactions between the cation (protonated amine) and anion (Cl⁻) and the polar methanol molecules.[11][13]
The net process can be either endothermic (absorbs heat) or exothermic (releases heat).[14]
-
If ΔHsol > 0 (Endothermic) , solubility will typically increase with increasing temperature.
-
If ΔHsol < 0 (Exothermic) , solubility will typically decrease with increasing temperature.[4][14]
The following diagram illustrates the key energetic steps involved in the dissolution process.
Key Factors Influencing Solubility in Methanol
While the intrinsic properties of the solute and solvent are primary, several external factors can significantly influence the measured solubility.
-
Temperature: As dictated by the thermodynamics of the system, temperature is a critical variable.[4] For most salts, solubility in methanol increases with temperature, but this must be experimentally verified, as inverse relationships are possible.[15]
-
Purity of Compound: The presence of impurities can alter the measured solubility. Highly pure, crystalline material should be used for accurate determination.[16]
-
Purity of Solvent: The presence of water in methanol can significantly impact the solubility of a hydrochloride salt due to water's high polarity and hydrogen bonding capacity. Analytical grade, anhydrous methanol is recommended.
-
Particle Size: While particle size does not affect the equilibrium solubility value, it dramatically affects the rate at which equilibrium is reached. Finer particles provide a larger surface area for dissolution.[14]
-
Agitation: Adequate agitation is crucial to ensure a homogenous suspension and to break down the boundary layer of saturated solvent around the solid particles, thus facilitating faster dissolution.[4]
Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method
The isothermal equilibrium method, often called the "shake-flask" method, is the gold standard for determining equilibrium solubility.[16][17] It is designed to ensure that the solvent becomes fully saturated with the solute at a constant, controlled temperature.
Materials and Equipment
-
This compound (purity >98%)
-
Methanol (Anhydrous, HPLC grade)
-
Analytical balance (4-decimal place)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Screw-cap glass vials (e.g., 4-8 mL)
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)
-
HPLC or UV-Vis spectrophotometer
Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment. A starting point is to add ~50-100 mg of solid to 2 mL of methanol. Prepare at least three replicates for each temperature point.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a consistent, vigorous rate for a predetermined period. A minimum of 24 hours is recommended, but 48-72 hours is often necessary to guarantee equilibrium is reached.[17]
-
Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Centrifugation: To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet at the bottom.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step removes any remaining microscopic solid particles.
-
Dilution: Accurately weigh the filtered sample, then dilute it with a known volume of methanol to a concentration that falls within the linear range of the analytical method (see Section 6.0). This requires a precise gravimetric or volumetric dilution.
The following diagram outlines the complete experimental workflow.
Analytical Quantification Method: High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is the preferred technique for accurately quantifying the concentration of the dissolved analyte in the filtered supernatant.
Proposed HPLC Method
-
System: HPLC with UV Detector
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v). The exact ratio should be optimized for ideal peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: ~245 nm (Aromatic compounds typically have strong absorbance in the 230-260 nm range; this must be confirmed by scanning the UV spectrum of a standard solution).
-
Column Temperature: 30 °C
Calibration
-
Prepare a stock solution of this compound of known concentration in methanol.
-
Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of the diluted samples.
-
Inject each standard in triplicate and plot the peak area versus concentration.
-
Perform a linear regression to generate a calibration curve. The correlation coefficient (r²) should be >0.999 for an accurate assay.
Data Calculation and Reporting
The final solubility is calculated by taking the measured concentration from the HPLC analysis and accounting for the dilution factor.
Solubility (mg/mL) = C HPLC × DF
Where:
-
C HPLC is the concentration of the diluted sample determined from the HPLC calibration curve (in mg/mL).
-
DF is the dilution factor (Total volume after dilution / Initial volume of sample).
The results should be reported as the mean ± standard deviation of the replicate measurements at each specified temperature.
| Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| 25.0 ± 0.1 | Mean ± SD | Mean ± SD |
| 37.0 ± 0.1 | Mean ± SD | Mean ± SD |
| 50.0 ± 0.1 | Mean ± SD | Mean ± SD |
(Note: This table is a template for reporting experimentally determined data.)
Safety Considerations
As a Senior Application Scientist, ensuring laboratory safety is paramount. All work must be conducted in a well-ventilated fume hood.
-
This compound: Based on its structural components, this compound should be treated as toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.[1] The free base, 2,5-dichloroaniline, is classified as toxic if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged exposure.
-
Methanol: Methanol is a flammable and toxic liquid. Ingestion, inhalation, or skin absorption can lead to severe health issues.[3][6] Keep away from heat, sparks, and open flames.[10]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.
Conclusion
This guide provides a robust framework for understanding and experimentally determining the solubility of this compound in methanol. While literature values are qualitatively described as "slightly soluble," precise quantitative data is essential for effective process development and formulation.[1] By adhering to the detailed isothermal equilibrium protocol and employing a validated analytical method, researchers can generate reliable, reproducible data. This information is foundational for optimizing synthetic procedures, designing purification strategies, and advancing the development of new chemical entities with confidence and scientific rigor.
References
- 1. Buy this compound | 1193389-58-0 [smolecule.com]
- 2. scribd.com [scribd.com]
- 3. nanyangchemical.com [nanyangchemical.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. calpaclab.com [calpaclab.com]
- 6. cetinerengineering.com [cetinerengineering.com]
- 7. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 8. Methanol Solvent Properties [macro.lsu.edu]
- 9. solventsandpetroleum.com [solventsandpetroleum.com]
- 10. makingchembooks.com [makingchembooks.com]
- 11. webassign.net [webassign.net]
- 12. m.youtube.com [m.youtube.com]
- 13. quora.com [quora.com]
- 14. byjus.com [byjus.com]
- 15. seniorchem.com [seniorchem.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. pdf.benchchem.com [pdf.benchchem.com]
2,5-dichloro-N-methylaniline hydrochloride solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2,5-dichloro-N-methylaniline Hydrochloride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, summarizes the available qualitative data, and presents a detailed, field-proven protocol for empirical solubility determination. By synthesizing fundamental physicochemical concepts with practical experimental workflows, this guide aims to equip scientists with the necessary knowledge to effectively handle and utilize this compound in various organic solvent systems.
Introduction: The Significance of Solubility
This compound (C₇H₈Cl₃N, M.W.: 212.50 g/mol ) is a halogenated aromatic amine derivative used as a chemical intermediate and reagent in various research and synthesis applications, including proteomics and the development of pharmaceuticals and agrochemicals.[1] The hydrochloride salt form is specifically designed to enhance stability and, crucially, to modify its solubility profile compared to the free base, 2,5-dichloro-N-methylaniline.[1][2]
Understanding the solubility of this compound in organic solvents is paramount for its practical application. Solubility dictates the choice of solvent for chemical reactions, influences the efficiency of purification methods such as crystallization, and is a critical parameter in the formulation of products. This guide provides a foundational understanding of the factors governing the solubility of this specific molecule and a practical framework for its experimental determination.
References
An In-Depth Technical Guide to the Crystal Structure of 2,5-dichloro-N-methylaniline Hydrochloride: A Predictive and Methodological Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
While an experimentally determined crystal structure for 2,5-dichloro-N-methylaniline hydrochloride has not yet been reported in publicly accessible databases, its potential utility as a chemical intermediate in pharmaceuticals and other advanced materials necessitates a thorough understanding of its solid-state properties.[1] This technical guide provides a comprehensive, predictive, and methodological framework for researchers aiming to elucidate this crystal structure. By leveraging known crystallographic data from the parent compound, 2,5-dichloroaniline, and established principles of synthetic and analytical chemistry, we present a complete workflow from synthesis and characterization to crystallization and single-crystal X-ray diffraction (SCXRD). This document serves as a roadmap, offering field-proven insights into experimental design and a hypothetical analysis of the anticipated structural features, thereby empowering researchers to undertake this crystallographic challenge.
Introduction: The Significance of a Yet-Undetermined Structure
This compound is a halogenated aromatic amine, a class of compounds pivotal in the synthesis of dyes, agrochemicals, and pharmaceutical agents.[1] The molecule consists of a benzene ring substituted with two chlorine atoms at the 2- and 5-positions, an N-methyl group, and a hydrochloride salt moiety, which enhances its aqueous solubility.[1] The precise three-dimensional arrangement of atoms and molecules in the solid state, dictated by its crystal structure, governs critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.
Single-crystal X-ray diffraction (SCXRD) remains the definitive technique for unambiguously determining molecular and crystal structures.[2] It provides precise data on bond lengths, bond angles, molecular conformation, and intermolecular interactions. For a compound like this compound, this information is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Understanding the exact conformation can provide insights into its interaction with biological targets.
-
Polymorph Screening: Identifying different crystalline forms, which can have drastically different properties.
-
Rational Drug Design: Serving as a foundational building block for more complex molecules.
This guide outlines the scientific journey to determine this unknown structure, presenting a robust methodology and a predictive analysis of its key crystallographic features.
Synthesis and Spectroscopic Confirmation
The first critical step is the unambiguous synthesis and purification of high-purity this compound. A plausible synthetic route involves the chlorination of N-methylaniline.[1]
Proposed Synthetic Protocol
-
Chlorination: N-methylaniline is dissolved in a suitable solvent, such as carbon tetrachloride.
-
Reagent Addition: A chlorinating agent (e.g., chlorine gas or N-chlorosuccinimide) is added portion-wise while monitoring the reaction temperature. The reaction mixture is then refluxed to ensure the completion of the dichlorination at the 2 and 5 positions.[1]
-
Formation of the Free Base: The resulting product, 2,5-dichloro-N-methylaniline, is isolated and purified using standard techniques like column chromatography.
-
Hydrochloride Salt Formation: The purified free base is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Anhydrous hydrochloric acid (either as a gas or a solution in an organic solvent) is then added dropwise with stirring, leading to the precipitation of this compound.[3]
-
Purification: The precipitated salt is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under a vacuum.
Spectroscopic Characterization: A Self-Validating System
Confirmation of the synthesized product's identity and purity is paramount before attempting crystallization. This is achieved through a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and a broad singlet for the N-H proton of the anilinium ion. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,4,5-tetrasubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons (with those bonded to chlorine appearing at different chemical shifts than those bonded to hydrogen or nitrogen) and a signal for the N-methyl carbon.[4]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
The IR spectrum should display characteristic absorption bands corresponding to the N-H stretching of the secondary ammonium salt (typically in the range of 2400-2800 cm⁻¹), C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and C-N and C-Cl stretching vibrations. The NIST WebBook provides a reference IR spectrum for the related compound 2,5-dichloroaniline hydrochloride, which can serve as a useful comparison.[5]
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the cation (2,5-dichloro-N-methylanilinium). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.
-
The Crystallization Workflow: From Solution to Single Crystal
Obtaining high-quality single crystals is often the most challenging step in SCXRD.[2] For organic hydrochloride salts, crystallization strategies typically involve manipulating solubility in various solvents.
General Principles for Crystallizing Organic Salts
The presence of the ionic hydrochloride group generally increases solubility in polar solvents. Therefore, common crystallization techniques include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, which gradually increases the concentration and promotes crystal growth.[6]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. The decrease in temperature reduces solubility, leading to crystal formation.
Step-by-Step Crystallization Protocol
-
Solvent Screening: A small amount of this compound is tested for solubility in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, water, and mixtures thereof).
-
Preparation of Saturated Solutions: A saturated or near-saturated solution is prepared in a promising solvent or solvent system, with gentle heating if necessary to ensure complete dissolution.
-
Setting up Crystallization Experiments: Employing the techniques described above (slow evaporation, vapor diffusion, and cooling), multiple crystallization trials are set up in parallel.
-
Monitoring and Harvesting: The trials are monitored periodically for the formation of single crystals. Once suitable crystals (typically >0.1 mm in all dimensions) are observed, they are carefully harvested.[2]
Caption: Experimental workflow for the crystallization of this compound.
Single-Crystal X-ray Diffraction: Elucidating the Structure
Once a suitable single crystal is obtained, the SCXRD experiment can be performed to determine the atomic arrangement.[7][8]
Experimental Protocol
-
Crystal Mounting: A well-formed single crystal is mounted on a goniometer head.[8]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected by a detector.[9]
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.[7] This map is then used to build an initial model of the molecule, which is subsequently refined against the experimental data to obtain the final, precise crystal structure.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Predictive Structural Analysis: Insights from 2,5-dichloroaniline
In the absence of experimental data for the target compound, we can make informed predictions about its crystal structure by examining the known structure of its parent, 2,5-dichloroaniline.[10][11]
The Known Structure of 2,5-dichloroaniline
The crystal structure of 2,5-dichloroaniline reveals several key features:
-
Hydrogen Bonding: The amine groups form N-H···N hydrogen bonds, creating continuous chains of molecules.[10]
-
π-π Stacking: The aromatic rings pack in a face-to-face manner, indicating π-π stacking interactions with a close separation of approximately 3.490 Å.[10]
-
Halogen Interactions: Short Cl···Cl interactions are also observed.[10]
| Table 1: Crystallographic Data for 2,5-dichloroaniline | |
| Parameter | Value |
| Chemical Formula | C₆H₅Cl₂N |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.1141 (7) |
| b (Å) | 3.8137 (6) |
| c (Å) | 13.1699 (7) |
| β (°) | 90.033 (2) |
| Data sourced from ChemicalBook, referencing a re-refinement of an earlier structure. | [10] |
Hypothetical Impact of N-Methylation and Hydrochloride Formation
The addition of a methyl group to the nitrogen atom and the formation of the hydrochloride salt are expected to significantly alter the crystal packing compared to 2,5-dichloroaniline.
-
Disruption of N-H···N Chains: The N-methylation replaces one of the amine protons, making the formation of the N-H···N hydrogen bond chains observed in 2,5-dichloroaniline impossible.
-
Dominance of N-H···Cl⁻ Hydrogen Bonds: The primary and most dominant intermolecular interaction will be the strong hydrogen bond between the protonated anilinium group (N⁺-H) and the chloride counter-ion (Cl⁻). This is a classic and strong interaction that will likely dictate the primary packing motif.
-
Steric Effects of the Methyl Group: The methyl group will introduce steric bulk, influencing how the molecules can pack together. This may lead to a less dense packing arrangement compared to the parent aniline.
-
Potential for C-H···Cl⁻ and C-H···π Interactions: Weaker interactions, such as those between the C-H bonds of the aromatic ring or methyl group and the chloride ion or the π-system of an adjacent ring, may also play a role in stabilizing the crystal lattice.
-
Modified π-π Stacking: The steric hindrance from the methyl group and the strong ionic interactions might alter the geometry of any π-π stacking, potentially leading to slipped-stacking or herringbone arrangements rather than a direct face-to-face stacking.
References
- 1. Buy this compound | 1193389-58-0 [smolecule.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,5-Dichloroaniline(95-82-9) 13C NMR spectrum [chemicalbook.com]
- 5. Aniline, 2,5-dichloro-, hydrochloride [webbook.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. fiveable.me [fiveable.me]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. serc.carleton.edu [serc.carleton.edu]
- 10. 2,5-Dichloroaniline - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]
- 11. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,5-dichloro-N-methylaniline hydrochloride
This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,5-dichloro-N-methylaniline hydrochloride. As a crucial analytical technique in modern drug discovery and development, NMR spectroscopy offers unparalleled insight into molecular structure. For researchers and scientists working with substituted anilines, a thorough understanding of their spectral characteristics is paramount for structural verification and purity assessment.
While direct, publicly available experimental spectra for this compound are scarce, this guide synthesizes data from structurally related analogs and fundamental NMR principles to provide a robust and scientifically grounded prediction of its spectral features. We will delve into the causal relationships between the molecular structure—including the effects of chloro-substituents and N-protonation—and the resulting chemical shifts and coupling patterns.
Introduction to this compound
This compound is a substituted aromatic amine salt. Its structure consists of an aniline core, N-methylated at the amino group, with two chlorine atoms substituted at positions 2 and 5 of the benzene ring. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is often advantageous for pharmaceutical and research applications.
The precise characterization of such molecules is critical. NMR spectroscopy serves as the gold standard for confirming the identity, substitution pattern, and purity of synthetic intermediates and final compounds. This guide will therefore focus on a detailed predictive analysis of its ¹H and ¹³C NMR spectra.
Molecular Structure and Numbering
To facilitate a clear discussion of the NMR data, the following IUPAC numbering scheme for the molecule will be used throughout this guide.
Figure 1: Molecular Structure and Numbering of 2,5-dichloro-N-methylanilinium ion.
Synthesis Pathway Overview
Understanding the synthetic origin of a compound can provide context for potential impurities and side products. This compound is typically synthesized from 2,5-dichloroaniline. A common method involves the N-methylation of the primary amine, followed by treatment with hydrochloric acid to form the salt.
Caption: General synthesis workflow for this compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the N-methyl protons, and the ammonium proton. The chemical shifts are influenced by the electron-withdrawing inductive effects of the chlorine atoms and the positively charged nitrogen, as well as the electron-donating resonance effect of the nitrogen atom (which is significantly reduced upon protonation).
The analysis will be based on data from related compounds such as N-methylaniline. For N-methylaniline in CDCl₃, the aromatic protons appear at δ 7.16 (t, 2H), 6.69 (t, 1H), and 6.56 (d, 2H), with the N-methyl signal at δ 2.74 (s, 3H) and the N-H proton as a broad singlet around δ 3.6.[1]
Aromatic Protons (H3, H4, H6)
-
H6: This proton is ortho to the -NH₂⁺(CH₃) group and meta to the C5-Cl. The strong electron-withdrawing inductive effect of the adjacent positively charged nitrogen will cause a significant downfield shift. It is expected to appear as a doublet due to coupling with H4 (⁴J ≈ 2-3 Hz).
-
H4: This proton is para to the -NH₂⁺(CH₃) group and ortho to the C5-Cl. It will also be shifted downfield. It will appear as a doublet of doublets due to coupling with H3 (³J ≈ 8-9 Hz) and H6 (⁴J ≈ 2-3 Hz).
-
H3: This proton is meta to the -NH₂⁺(CH₃) group and ortho to the C2-Cl. It will be the least downfield-shifted of the aromatic protons and is expected to appear as a doublet due to coupling with H4 (³J ≈ 8-9 Hz).
Protonation of the aniline nitrogen significantly deshields the aromatic protons. Therefore, all aromatic signals are expected to be in the δ 7.0-8.0 ppm range.
N-Methyl Protons (C7-H₃)
In the free base, the N-methyl protons would likely appear around δ 2.8-3.0 ppm. Upon protonation, the adjacent positive charge on the nitrogen atom will cause a substantial downfield shift. This signal will appear as a singlet, as there are no adjacent protons to couple with, though it may show coupling to the N-H proton depending on the solvent and exchange rate.
Ammonium Proton (N-H)
The proton on the nitrogen will be significantly deshielded and is expected to appear as a broad singlet far downfield, likely in the δ 9.0-11.0 ppm region, especially in a non-exchanging solvent like DMSO-d₆. Its broadness is due to quadrupolar relaxation of the ¹⁴N nucleus and potential chemical exchange.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic distribution. Data for 2,5-dichloroaniline provides a useful starting point for predicting the shifts of the aromatic carbons.[2]
-
C1 (C-N): This carbon is directly attached to the electron-withdrawing -NH₂⁺(CH₃) group. Its chemical shift will be significantly influenced by this group and is expected to be in the δ 140-145 ppm range.
-
C2 & C5 (C-Cl): These carbons are attached to chlorine atoms, which cause a downfield shift. They are expected to appear in the δ 125-135 ppm region.
-
C3, C4, C6 (C-H): These carbons will have chemical shifts influenced by their position relative to the chloro and ammonium substituents. C4 and C6, being ortho/para to the nitrogen, will be more deshielded than C3. They are predicted to fall within the δ 115-130 ppm range.
-
C7 (N-CH₃): The N-methyl carbon will be shifted downfield compared to the free base due to the adjacent positive charge, likely appearing in the δ 30-35 ppm range.
Summary of Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 9.0 - 11.0 | br s | N-H |
| 7.5 - 7.8 | d | H6 |
| 7.3 - 7.5 | dd | H4 |
| 7.1 - 7.3 | d | H3 |
| 3.0 - 3.3 | s | N-CH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 140 - 145 | C1 (C-N) |
| 130 - 135 | C2/C5 (C-Cl) |
| 128 - 132 | C4/C6 |
| 118 - 122 | C3 |
| 30 - 35 | C7 (N-CH₃) |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized and self-validating protocol is essential.
Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent. Given the hydrochloride salt's polarity, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ are recommended.[3] Chloroform-d is generally not suitable for aniline salts due to poor solubility.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference. The goal is a narrow and symmetrical peak shape for the solvent residual signal.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift axis. For DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.[5]
-
Integrate the signals in the ¹H spectrum.
-
Perform peak picking for both spectra.
-
This protocol ensures that the acquired data is accurate and can be reliably interpreted. The use of a standard reference and proper shimming constitutes a self-validating system for data quality.
References
- 1. Solved What is the IR Analysis, H-NMR, and C-NMR of | Chegg.com [chegg.com]
- 2. 2,5-Dichloroaniline(95-82-9) 13C NMR spectrum [chemicalbook.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
An In-Depth Technical Guide to the Mass Spectrum of 2,5-Dichloro-N-methylaniline Hydrochloride
This guide provides a comprehensive analysis of the mass spectrometric behavior of 2,5-dichloro-N-methylaniline hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. The interpretation of its mass spectrum is crucial for structural elucidation, purity assessment, and metabolic studies. This document moves beyond a simple cataloging of spectral features to explain the underlying chemical principles that govern its ionization and fragmentation, ensuring a deeper understanding for the scientific community.
Introduction: The Significance of Mass Spectrometry for Halogenated Anilines
This compound is a substituted aromatic amine. The presence of two chlorine atoms, a secondary amine, and its formulation as a hydrochloride salt presents a unique and informative case study for mass spectrometric analysis. Electron Ionization (EI) and soft ionization techniques such as Electrospray Ionization (ESI) are powerful tools for its characterization. Understanding the fragmentation patterns is not merely an academic exercise; it is fundamental to confirming the compound's identity in complex matrices, identifying potential metabolites, and ensuring the quality of pharmaceutical batches.
The hydrochloride salt form is common for amine-containing active pharmaceutical ingredients to improve solubility and stability.[1] In a mass spectrometer, the analytical approach must account for the salt. Under typical EI conditions, the molecule is often thermally desorbed, leading to the loss of HCl and analysis of the free base. In contrast, ESI, particularly in positive ion mode, will likely result in the detection of the protonated free base, [M+H]⁺.
Experimental Protocol: Acquiring a High-Fidelity Mass Spectrum
A robust and reproducible experimental setup is paramount for obtaining a clear and interpretable mass spectrum. The following protocol outlines a standard procedure for the analysis of this compound using a high-resolution mass spectrometer.
Sample Preparation:
-
Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with the same solvent to a final concentration of 10-100 µg/mL. The optimal concentration will depend on the sensitivity of the mass spectrometer being used.
Instrumentation and Analysis (ESI-MS/MS):
-
Mass Spectrometer: A high-resolution instrument, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is recommended for accurate mass measurements.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is ideal for analyzing the hydrochloride salt, as it will readily form the protonated molecule [M+H]⁺.
-
Infusion: The working solution can be directly infused into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Mass Spectrometry Parameters:
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 100-150 °C
-
Desolvation Gas Flow: 600-800 L/hr (Nitrogen)
-
Desolvation Temperature: 300-400 °C
-
Mass Range: m/z 50-300
-
-
Tandem Mass Spectrometry (MS/MS): To elucidate fragmentation pathways, the protonated molecule is selected as the precursor ion and subjected to Collision-Induced Dissociation (CID).
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.
-
The logical flow of this experimental setup is depicted in the following diagram:
Interpreting the Mass Spectrum of 2,5-Dichloro-N-methylaniline
The mass spectrum of 2,5-dichloro-N-methylaniline (free base, C₇H₇Cl₂N) is predicted to exhibit a distinctive molecular ion region and a series of characteristic fragment ions. The monoisotopic mass of the free base is 174.9956 Da.
3.1. The Molecular Ion Region: A Tale of Two Isotopes
A key feature in the mass spectrum of any chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), with a mass difference of approximately 2 Da.[2][3] This results in a characteristic 3:1 ratio of the M and M+2 peaks for a molecule with one chlorine atom.[2][4][5]
For a molecule with two chlorine atoms, such as 2,5-dichloro-N-methylaniline, the isotopic pattern becomes more complex. There will be three peaks in the molecular ion cluster:
-
M: Contains two ³⁵Cl atoms.
-
M+2: Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4: Contains two ³⁷Cl atoms.
The theoretical relative intensities of these peaks are approximately 9:6:1.[5]
| Ion | m/z (calculated) | Isotopes | Expected Relative Intensity |
| [M]⁺ | 175 | C₇H₇³⁵Cl₂N | ~100% (base in cluster) |
| [M+2]⁺ | 177 | C₇H₇³⁵Cl³⁷ClN | ~65% |
| [M+4]⁺ | 179 | C₇H₇³⁷Cl₂N | ~10% |
Table 1: Predicted Isotopic Pattern for the Molecular Ion of 2,5-Dichloro-N-methylaniline.
For the hydrochloride salt analyzed by ESI-MS, the protonated molecule [M+H]⁺ will be observed, and this isotopic cluster will be shifted by one mass unit to m/z 176, 178, and 180. The PubChem database predicts a monoisotopic mass of 176.00284 for the [M+H]⁺ ion.[6]
3.2. Major Fragmentation Pathways
The fragmentation of the 2,5-dichloro-N-methylaniline molecular ion is driven by the stability of the resulting fragments. The primary fragmentation pathways involve cleavages alpha to the nitrogen atom and loss of the chlorine substituents.
A proposed fragmentation scheme is as follows:
Pathway 1: Alpha-Cleavage
Alpha-cleavage is a characteristic fragmentation for amines, involving the cleavage of a bond adjacent to the nitrogen atom.[7] This process is favorable because it leads to the formation of a resonance-stabilized cation.
-
Loss of a Hydrogen Radical (•H): Cleavage of the N-H bond (if protonated) or a C-H bond on the methyl group can occur. The loss of a hydrogen atom from the molecular ion would result in a fragment at m/z 174/176/178 . This is often a prominent peak in the spectra of secondary amines.
-
Loss of a Methyl Radical (•CH₃): Cleavage of the N-CH₃ bond is a highly probable event. This would lead to the formation of a dichlorinated aniline radical cation at m/z 160/162/164 . The stability of the methyl radical makes this a favorable pathway.
Pathway 2: Loss of Halogen
The loss of a chlorine atom is another common fragmentation pathway for halogenated aromatic compounds.[5]
-
Loss of a Chlorine Radical (•Cl): The molecular ion can lose a chlorine radical to form a cation at m/z 140/142 . This fragment ion will still exhibit the characteristic 3:1 isotopic pattern for a single chlorine atom.
-
Subsequent Fragmentation: The [M-Cl]⁺ ion can undergo further fragmentation. A common subsequent loss for anilines is the elimination of a neutral molecule of hydrogen cyanide (HCN), which has a mass of 27 Da. This would result in a fragment at m/z 113/115 .
Conclusion
The mass spectrum of this compound provides a wealth of structural information. A careful analysis of the molecular ion region confirms the presence of two chlorine atoms, while the fragmentation pattern, dominated by alpha-cleavage and halogen loss, corroborates the N-methylaniline backbone. This in-depth guide provides the foundational knowledge for researchers to confidently identify this molecule, characterize its purity, and investigate its metabolic fate. The combination of high-resolution mass spectrometry and tandem MS techniques, guided by the principles outlined herein, constitutes a powerful strategy for the comprehensive analysis of halogenated pharmaceutical compounds.
References
- 1. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mzCloud – 4 Chloro N methylaniline [mzcloud.org]
- 3. spectrabase.com [spectrabase.com]
- 4. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PubChemLite - this compound (C7H7Cl2N) [pubchemlite.lcsb.uni.lu]
- 7. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Thermal Stability and Degradation of 2,5-dichloro-N-methylaniline Hydrochloride
Abstract
This technical guide provides an in-depth analysis of the thermal stability and degradation profile of 2,5-dichloro-N-methylaniline hydrochloride (C₇H₈Cl₂N·HCl). As a crucial intermediate in biochemical research and pharmaceutical development, a thorough understanding of its physicochemical stability is paramount for ensuring safety, efficacy, and regulatory compliance.[1][2] This document synthesizes theoretical principles with actionable experimental protocols, offering researchers, scientists, and drug development professionals a robust framework for assessing the thermal properties of this compound. We will explore predictive stability based on molecular structure, detail methodologies for forced degradation studies, and present comprehensive protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and stability-indicating high-performance liquid chromatography (HPLC).
Introduction: The Imperative of Thermal Characterization
This compound is a crystalline solid with a molecular weight of approximately 212.5 g/mol .[1][3] Its utility as a chemical intermediate, particularly in proteomics and as a building block for complex molecules, necessitates stringent control over its purity and stability.[1][2][3] Thermal degradation can lead to the loss of the active substance, the formation of potentially toxic impurities, and compromised product performance. Therefore, a comprehensive thermal characterization is not merely a procedural step but a foundational requirement for safe handling, defining appropriate storage conditions, and developing stable formulations.[1][4]
The molecular architecture of this compound—an aromatic amine salt with chloro-substituents—suggests several potential degradation pathways. The hydrochloride salt form implies that an initial decomposition step may involve the loss of hydrogen chloride (HCl).[1] Subsequently, the core structure, comprising a substituted aromatic ring and an N-methyl group, becomes susceptible to further thermal stress and oxidation.[1][5][6] This guide provides the necessary tools to experimentally investigate and validate these predicted pathways.
Theoretical Framework and Forced Degradation Strategy
Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH to elucidate the intrinsic stability of a molecule.[4][7] By subjecting the compound to stress conditions more severe than those encountered during routine storage, we can rapidly identify likely degradation products and establish analytical methods capable of detecting them.[4][8]
Core Principles of Forced Degradation:
-
Objective: To generate a degradation level of approximately 5-20%, which is sufficient to detect and characterize impurities without completely consuming the parent compound.[7]
-
Stress Conditions: A comprehensive study involves exposure to heat (dry and humid), light, oxidation, and a range of pH conditions (hydrolysis).[4][7] This guide focuses on thermal and oxidative stress, which are most relevant to the topic.
-
Outcome: The primary outcomes are the identification of degradation pathways and the development of a "stability-indicating" analytical method—a method that can accurately measure the active ingredient in the presence of its degradants.[8]
The workflow for a comprehensive stability assessment logically integrates multiple analytical techniques, each providing a unique piece of the puzzle.
Caption: Logical workflow for thermal stability assessment.
Experimental Protocol: Thermogravimetric Analysis (TGA)
3.1. Principle and Causality
Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material. It measures the change in mass of a sample as it is heated at a constant rate. The resulting data, a TGA curve, reveals the temperatures at which decomposition occurs and the percentage of mass lost at each stage. For amine hydrochlorides, TGA can distinguish the initial loss of HCl from the subsequent degradation of the organic structure.[9] Performing the analysis under both inert (Nitrogen) and oxidative (Air) atmospheres is critical to differentiate between purely thermal decomposition and oxidation-driven degradation.[9]
3.2. Step-by-Step TGA Protocol
-
Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass according to manufacturer specifications.
-
Sample Preparation: Accurately weigh 5–10 mg of this compound into a clean, tared ceramic or aluminum TGA pan.
-
Atmosphere Setup (Run 1 - Inert):
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen at a flow rate of 50–100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Atmosphere Setup (Run 2 - Oxidative):
-
Use a new sample.
-
Purge the furnace with dry air at a flow rate of 50–100 mL/min.
-
-
Thermal Program:
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset temperature of each decomposition step (Tonset).
-
Calculate the percentage mass loss for each distinct step. Compare the TGA curves from the nitrogen and air runs to identify differences indicating oxidative degradation.
-
Caption: Standard experimental workflow for TGA.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
4.1. Principle and Causality
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and an inert reference as a function of temperature.[12] It is an invaluable tool for identifying thermal events such as melting, crystallization, and decomposition.[13] For this compound, DSC can precisely determine its melting point (an endothermic event) and the temperature and energy associated with its decomposition (typically an exothermic event).[11] This data complements TGA by distinguishing physical phase transitions from chemical degradation.[11]
4.2. Step-by-Step DSC Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 1–5 mg of the sample into a clean aluminum DSC pan.
-
Pan Sealing: Hermetically seal the pan to contain any evolved gases during initial heating, ensuring accurate measurement of thermal events.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Data Analysis:
-
Plot heat flow (mW) versus temperature (°C).
-
Identify and integrate peaks to determine key thermal events:
-
Endothermic Peaks: Characterize the onset temperature and peak maximum, typically corresponding to melting.
-
Exothermic Peaks: Characterize the onset temperature, which often indicates the start of thermal decomposition.
-
-
Caption: Standard experimental workflow for DSC.
Data Summary: Thermal Analysis
The following table summarizes expected quantitative data from TGA and DSC analyses, providing a clear benchmark for stability assessment.
| Parameter | Technique | Atmosphere | Expected Observation | Significance |
| Tonset of 1st Weight Loss | TGA | N₂ / Air | ~170-200°C | Onset of initial decomposition, likely loss of HCl.[9] |
| Tonset of 2nd Weight Loss | TGA | N₂ / Air | >250°C | Degradation of the organic aniline structure.[9] |
| Melting Point (Tm) | DSC | N₂ | Sharp endotherm, e.g., 196-198°C.[2] | A key physical property and purity indicator. |
| Decomposition (Td) | DSC | N₂ | Broad exotherm following the melt. | Confirms chemical degradation and its energy release.[11] |
| Oxidative Instability | TGA | Air | Lower Tonset or additional weight loss steps compared to the N₂ run. | Indicates susceptibility to oxidation. |
Analysis of Degradants by Stability-Indicating HPLC
6.1. Principle and Causality
While TGA and DSC reveal when degradation occurs, HPLC is essential to determine what is formed. A stability-indicating HPLC method separates the parent compound from all potential degradation products, allowing for accurate quantification of the remaining active substance and profiling of the impurities.[14] Reverse-phase chromatography on a C18 column is the standard choice for separating moderately polar to non-polar aromatic compounds like anilines.[15][16] Coupling HPLC with a mass spectrometer (LC-MS) is the definitive technique for identifying the molecular weights of unknown degradants, providing crucial clues to their structures.[17][18]
6.2. Step-by-Step HPLC Protocol
-
Forced Degradation Sample Preparation:
-
Thermal: Heat a solution of the compound (e.g., in methanol/water) at a temperature determined from TGA/DSC (e.g., 80°C) for a set period (e.g., 24-48 hours).
-
Oxidative: Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[8]
-
Control: Prepare an unstressed solution of the compound.
-
-
Instrumentation: Use an HPLC system equipped with a PDA detector and preferably coupled to a mass spectrometer.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.[17]
-
Mobile Phase A: 0.1% Formic Acid in Water (for MS compatibility).[15]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute all compounds, then return to initial conditions. (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.[17]
-
Detection: PDA scan (200-400 nm) and MS scan (e.g., m/z 50-500).
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify new peaks as degradation products.
-
Check for peak purity of the parent compound peak in stressed samples.
-
Use the MS data to determine the molecular weight of the degradants.
-
Predicted Degradation Pathways and Products
Based on the structure and established chemistry of aromatic amines, several degradation pathways can be predicted.[5][6]
Caption: Predicted degradation pathways under stress.
Potential Degradation Products Summary:
| Stress Condition | Predicted Degradation Product | Mechanism |
| Thermal | 2,5-dichloro-N-methylaniline (free base) | Dehydrochlorination |
| Thermal | Complex mixture from ring fragmentation | High-energy decomposition |
| Oxidative | 2,5-dichloro-N-methylaniline N-oxide | Oxidation of the tertiary amine.[6] |
| Oxidative | Dimeric species | Radical coupling reactions.[5] |
Conclusion
The thermal stability of this compound is a multi-faceted characteristic that must be evaluated using a suite of orthogonal analytical techniques. This guide outlines a systematic approach, beginning with predictive analysis based on chemical structure and progressing through rigorous experimental verification using TGA, DSC, and stability-indicating HPLC-MS. By following these protocols, researchers can confidently determine the compound's decomposition temperatures, identify its degradation pathways, and establish robust analytical methods for its quality control. This foundational knowledge is indispensable for the successful application of this compound in research and development, ensuring both the safety of its handling and the integrity of the scientific outcomes it supports.
References
- 1. Buy this compound | 1193389-58-0 [smolecule.com]
- 2. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. ijrpp.com [ijrpp.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Separation of 2,5-Dichloroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Potential Hazards and Toxicity of 2,5-Dichloro-N-methylaniline Hydrochloride
Abstract
2,5-Dichloro-N-methylaniline hydrochloride is a halogenated aromatic amine utilized as a chemical intermediate and research reagent. While specific toxicological data for this hydrochloride salt are scarce, a comprehensive hazard assessment can be formulated by examining the known profiles of its free base, the parent compound 2,5-dichloroaniline, and the broader class of chlorinated anilines. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a detailed overview of the compound's physicochemical properties, known and inferred toxicological risks, mechanisms of toxicity, environmental impact, and essential safety protocols. The primary hazards associated with this chemical class include acute toxicity via methemoglobinemia, severe irritation, potential for cumulative organ damage upon repeated exposure, and significant ecotoxicity. Strict adherence to rigorous safety and handling protocols is imperative when working with this compound.
Introduction and Chemical Profile
This compound, systematically named N-methyl-2,5-dichloroaniline hydrochloride, is a crystalline solid organic compound.[1] It belongs to the family of halogenated aromatic amines, a class of chemicals widely used as precursors in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals.[1][2][3] The presence of a hydrochloride group enhances its aqueous solubility compared to its free base, a crucial property for applications in biological research and analytical procedures.[1]
Given the limited direct toxicological studies on this compound, this guide employs a precautionary approach, extrapolating data from structurally similar and well-studied analogs, primarily 2,5-dichloroaniline and N-methylaniline. This methodology allows for a robust, safety-oriented assessment critical for professionals handling this substance.
Physicochemical Properties
The inherent reactivity and physical behavior of this compound are dictated by its molecular structure, which features a benzene ring substituted with two electron-withdrawing chlorine atoms, an N-methyl group, and an ionic hydrochloride moiety.[1]
| Property | Value | Reference |
| Systematic Name | N-methyl-2,5-dichloroaniline hydrochloride | [1] |
| CAS Number | 1193389-58-0 | [1][4] |
| Molecular Formula | C₇H₈Cl₃N | [1][4] |
| Molecular Weight | 212.50 g/mol | [1][4] |
| Appearance | Crystalline solid | [1] |
| Solubility | Enhanced solubility in water; sparingly soluble in chloroform, slightly soluble in methanol. | [1] |
| Storage | Recommended 2-8°C; may be hygroscopic. | [1] |
Toxicological Profile: Hazards and Risks
The primary toxicological concerns for chlorinated anilines revolve around their systemic effects on blood, potential for organ damage, and irritant properties.[5][6][7]
Acute Toxicity
While specific LD₅₀ values for this compound are not available, the profile of 2,5-dichloroaniline indicates that it is toxic if swallowed, inhaled, or in contact with skin.[5][6] The most significant acute systemic effect is methemoglobinemia .
-
Mechanism of Methemoglobinemia: Aromatic amines are known to be oxidized in the body, leading to the generation of reactive metabolites that, in turn, oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺). This forms methemoglobin, which is incapable of binding and transporting oxygen, leading to functional anemia and cyanosis.[5]
-
Symptoms: Exposure can lead to a bluish discoloration of the skin, lips, and fingernails, accompanied by headache, dizziness, nausea, shortness of breath, confusion, and, in severe cases, convulsions and unconsciousness.[7] A critical consideration is that the onset of these symptoms may be delayed for two to four hours or more following exposure.[5][7]
-
Irritation: The compound is expected to be an irritant. Aromatic chlorides can cause irritation to the skin, eyes, and respiratory system.[1] Direct contact with 2,5-dichloroaniline is known to cause severe eye irritation.[7]
Chronic and Sub-Chronic Toxicity
Prolonged or repeated exposure to chlorinated anilines presents a risk of cumulative effects and long-term organ damage.[5][6]
-
Organ Effects: The blood remains a primary target, with the potential for chronic methemoglobinemia.[7] Other organs may be affected through prolonged exposure.[6]
-
Skin Sensitization: Repeated contact may lead to the development of allergic skin reactions.[7]
-
Developmental and Reproductive Toxicity: While not specifically studied for this compound, research on the related substance N-methylaniline demonstrated toxicity to pregnant rats and embryotoxic effects, suggesting that compounds in this class may pose a risk to development.[8][9]
Carcinogenicity and Mutagenicity
The carcinogenic potential of this compound has not been fully elucidated. However, some aromatic amines are recognized as potential carcinogens.[1] Furthermore, its free base, 2,5-dichloro-N-methylaniline, has been investigated for potential mutagenic properties, highlighting a need for caution.[2]
Mechanistic Insights into Toxicity
The toxicity of many aromatic amines is not caused by the parent compound itself but by its metabolic products.
Metabolic Bioactivation
The primary site of metabolism for xenobiotics like chlorinated anilines is the liver. A key bioactivation pathway involves oxidation by cytochrome P450 enzymes.
-
N-Hydroxylation: The amine group can undergo N-hydroxylation to form a reactive N-hydroxylamine metabolite.[10][11] This intermediate can be further oxidized to a nitrosoarene species. These electrophilic metabolites can covalently bind to cellular macromolecules, such as proteins and DNA, leading to cellular dysfunction and initiating toxic responses.
Caption: Postulated metabolic activation of 2,5-dichloro-N-methylaniline.
Environmental Fate and Ecotoxicity
Chlorinated anilines pose a significant threat to the environment.
-
Persistence and Bioaccumulation: These compounds are classified as persistent in aquatic ecosystems.[12][13] They can adsorb to suspended particles and have the potential to bioaccumulate in organisms within the food web.[12]
-
Aquatic Toxicity: Data for 2,5-dichloroaniline consistently show that it is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[5][6][7] Release into waterways must be strictly avoided.
Exposure Control and Safety Protocols
Due to the compound's hazardous nature, stringent safety measures are mandatory.
Engineering Controls and Personal Protective Equipment (PPE)
-
Primary Controls: All work should be conducted in a certified chemical fume hood or a closed system to minimize inhalation exposure.[5] A safety shower and eyewash station must be readily accessible.[5][14]
-
Personal Protective Equipment:
| Protection Type | Specification | Reference |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges. A full-face respirator may be necessary for higher concentrations or spills. | [5][15] |
| Hand | Compatible, chemical-resistant gloves (e.g., nitrile, neoprene). | [5][14] |
| Eye/Face | Chemical safety goggles and/or a full-face shield. | [5][14] |
| Skin/Body | A lab coat, closed-toe shoes, and additional protective clothing as needed to prevent skin contact. | [14] |
Safe Handling and Experimental Workflow
A systematic approach is crucial to prevent exposure during routine lab procedures.
Caption: A systematic workflow for the safe handling of the compound.
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
Protocol 1: First-Aid Measures [6][16][17]
-
Inhalation:
-
Immediately move the affected person to fresh air.
-
If breathing is difficult, administer oxygen.
-
If breathing has stopped, begin artificial respiration (avoid mouth-to-mouth).
-
Seek immediate medical attention.
-
-
Skin Contact:
-
Remove all contaminated clothing immediately.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Seek medical attention if irritation persists.
-
-
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Rinse the mouth thoroughly with water. Do NOT induce vomiting.
-
Give one or two glasses of water to drink.
-
Seek immediate medical attention and show the Safety Data Sheet (SDS).
-
Protocol 2: Spill Cleanup [5][14]
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Wearing full PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or earth.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials must be disposed of as hazardous waste in accordance with institutional and governmental regulations.[5][6]
Conclusion
This compound is a chemical that warrants significant respect and careful handling. While it is a valuable synthetic intermediate, its toxicological profile, inferred from closely related chlorinated anilines, points to considerable hazards. The primary risks include acute toxicity through methemoglobin formation, irritation to the eyes, skin, and respiratory system, the potential for cumulative organ damage, and high aquatic toxicity. The possibility of delayed systemic effects underscores the need for vigilance. All personnel must utilize appropriate engineering controls and personal protective equipment and be thoroughly trained in emergency procedures. Further research is necessary to fully delineate the specific toxicological properties of this compound, but until such data are available, a conservative and safety-first approach is the only responsible course of action.
References
- 1. Buy this compound | 1193389-58-0 [smolecule.com]
- 2. Buy 2,5-dichloro-N-methylaniline | 10224-70-1 [smolecule.com]
- 3. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 4. calpaclab.com [calpaclab.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ICSC 0142 - 2,5-DICHLOROANILINE [inchem.org]
- 8. Developmental toxicity of N-methylaniline following prenatal oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies to Mitigate the Bioactivation of Aryl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. FMUP - The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem [sigarra.up.pt]
- 14. tcichemicals.com [tcichemicals.com]
- 15. echemi.com [echemi.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. CAS#:1193389-58-0 | this compound | Chemsrc [chemsrc.com]
Methodological & Application
Application Notes and Protocols: Utilizing 2,5-dichloro-N-methylaniline Hydrochloride for Site-Specific Protein Modification
Introduction: A New Tool for Protein Bioconjugation
The precise chemical modification of proteins is a cornerstone of modern biochemical research and drug development. It enables the attachment of probes for imaging, the stabilization of therapeutic proteins, and the construction of antibody-drug conjugates. This document provides a detailed guide to the application of 2,5-dichloro-N-methylaniline hydrochloride as a novel reagent for protein modification. We will explore the underlying chemical principles, provide detailed experimental protocols, and discuss methods for the characterization of the resulting modified proteins.
The strategy presented here is based on the oxidative coupling of anilines, a powerful bioconjugation reaction that allows for the formation of stable carbon-carbon or carbon-nitrogen bonds under mild, aqueous conditions.[1][2][3] While this specific derivative has not been extensively documented for this purpose, its chemical properties suggest its utility in this context. The electron-withdrawing nature of the two chlorine atoms on the aniline ring is expected to influence its reactivity, offering a unique tool for researchers.
Scientific Principles and Rationale
The core of this protein modification strategy involves a two-step process:
-
Introduction of an Aniline Moiety: An aniline functional group is first introduced into the target protein. A common and effective method is the acylation of primary amines on the protein surface, primarily the ε-amino group of lysine residues.[3][4] This can be achieved using reagents like isatoic anhydride or other activated aniline derivatives.[1]
-
Oxidative Coupling: The aniline-modified protein is then reacted with a coupling partner in the presence of a mild oxidizing agent, such as sodium periodate (NaIO₄).[1][2] The oxidant activates the aniline derivative, facilitating its reaction with an electron-rich aromatic partner, such as another aniline or a phenol.
The this compound can be envisioned to participate in this reaction as a coupling partner. The dichloro substitution pattern will modulate the electronic properties of the aniline ring, potentially influencing the rate and selectivity of the coupling reaction.
Visualizing the Reaction Pathway
To illustrate the proposed mechanism, the following diagram outlines the key steps of the protein modification process.
Caption: Workflow for protein modification using this compound.
Experimental Protocols
This section provides detailed, step-by-step protocols for the modification of a model protein. Researchers should optimize these conditions for their specific protein of interest.
Materials and Reagents
| Reagent | Supplier | Recommended Purity |
| Target Protein (e.g., Lysozyme) | Sigma-Aldrich | ≥95% |
| This compound | Commercial Source | ≥98% |
| Isatoic Anhydride | Sigma-Aldrich | ≥98% |
| Sodium Periodate (NaIO₄) | Sigma-Aldrich | ≥99% |
| Sodium Phosphate Monobasic | Fisher Scientific | ACS Grade |
| Sodium Phosphate Dibasic | Fisher Scientific | ACS Grade |
| Sodium Chloride | Fisher Scientific | ACS Grade |
| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher | ≥98% |
| Desalting Columns (e.g., Zeba™ Spin) | Thermo Fisher | - |
| HPLC-grade Water and Acetonitrile | Fisher Scientific | - |
| Formic Acid | Thermo Fisher | LC-MS Grade |
Protocol 1: Introduction of Aniline Moiety onto the Target Protein
This protocol describes the modification of lysine residues with an aniline functional group using isatoic anhydride.
-
Protein Preparation:
-
Dissolve the target protein in a suitable buffer, such as 100 mM sodium phosphate, pH 8.0, to a final concentration of 50 µM.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of isatoic anhydride in a water-miscible organic solvent like DMSO.
-
-
Reaction:
-
Add the isatoic anhydride stock solution to the protein solution to achieve a final concentration of 500 µM.
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
-
-
Purification:
-
Remove the excess unreacted isatoic anhydride and byproducts by passing the reaction mixture through a desalting column equilibrated with 100 mM sodium phosphate, pH 6.5.
-
-
Characterization (Optional but Recommended):
-
Analyze the aniline-modified protein by ESI-MS to confirm the addition of the aniline group. An increase in mass corresponding to the addition of the aminobenzoyl group is expected.
-
Protocol 2: Oxidative Coupling with this compound
This protocol details the coupling of the aniline-modified protein with this compound.
-
Reaction Setup:
-
To the solution of the aniline-modified protein (at 50 µM in 100 mM sodium phosphate, pH 6.5), add this compound to a final concentration of 500 µM.
-
Prepare a fresh 50 mM stock solution of sodium periodate in water.
-
-
Initiation of Coupling:
-
Add the sodium periodate stock solution to the reaction mixture to a final concentration of 1.5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 15-30 minutes. The reaction progress can be monitored by taking aliquots at different time points.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching agent such as TCEP to a final concentration of 10 mM. TCEP will reduce any remaining sodium periodate.
-
-
Purification:
-
Purify the modified protein conjugate using a desalting column equilibrated with a suitable buffer for downstream applications (e.g., PBS or Tris buffer).
-
Analysis and Characterization of the Modified Protein
Thorough characterization of the modified protein is crucial to confirm the success of the reaction and to determine the extent of modification.
SDS-PAGE Analysis
A simple and rapid method to visualize the modification is through SDS-PAGE. A successful conjugation should result in a shift in the molecular weight of the protein, which can be observed as a band of higher molecular weight compared to the unmodified protein.
Mass Spectrometry (MS)
Mass spectrometry is the most powerful technique for the detailed characterization of protein modifications.[5][6]
1. Intact Protein Analysis (Top-Down Approach):
-
Principle: The mass of the intact, modified protein is measured.[7] This provides a quick confirmation of the modification and can reveal the heterogeneity of the labeling.
-
Procedure:
-
Desalt the purified, modified protein sample.
-
Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.
-
Acquire the mass spectrum and deconvolute the data to determine the molecular weight of the modified protein.
-
-
Expected Outcome: An increase in the protein's molecular weight corresponding to the mass of the 2,5-dichloro-N-methylaniline adduct.
2. Peptide Mapping (Bottom-Up Approach):
-
Principle: The modified protein is proteolytically digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS.[7] This approach allows for the identification of the specific amino acid residues that have been modified.
-
Procedure:
-
Denature, reduce, and alkylate the modified protein.
-
Digest the protein with a protease (e.g., trypsin) overnight.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including the mass shift corresponding to the modification on potential target residues (e.g., lysine).
-
-
Expected Outcome: Identification of peptides containing the 2,5-dichloro-N-methylaniline modification, confirming the site of conjugation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Modification Efficiency | - Inefficient aniline installation- Suboptimal pH for coupling- Inactive oxidant | - Confirm aniline installation by MS.- Optimize the pH for the oxidative coupling step (typically pH 6.0-7.0).- Use a freshly prepared solution of sodium periodate. |
| Protein Precipitation | - Reagent concentration too high- Protein instability | - Reduce the concentration of the aniline derivative or the oxidant.- Perform the reaction at a lower temperature (e.g., 4°C). |
| Non-specific Modification | - Reaction time too long- Oxidant concentration too high | - Reduce the incubation time for the coupling reaction.- Titrate the concentration of sodium periodate to find the optimal concentration for specific modification. |
Conclusion
This compound presents a promising new reagent for protein modification via oxidative coupling. The protocols and analytical methods described in this application note provide a comprehensive guide for researchers to explore its utility in their own systems. The unique electronic properties conferred by the dichloro-substituents may offer advantages in terms of reaction kinetics and selectivity, expanding the toolbox for chemical protein modification. As with any new reagent, careful optimization and thorough characterization are paramount to achieving successful and reproducible results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid Chemoselective Bioconjugation Through the Oxidative Coupling of Anilines and Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of aniline containing proteins using an oxidative coupling strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. msvision.com [msvision.com]
- 7. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2,5-Dichloro-N-methylaniline Hydrochloride in the Synthesis of Bioactive Scaffolds
Introduction: The Role of Dichloroanilines in Modern Medicinal Chemistry
In the landscape of pharmaceutical synthesis, the selection of appropriate starting materials is a critical determinant of efficiency, scalability, and the ultimate success of a drug development program. Halogenated anilines, in particular, serve as versatile and highly valuable building blocks due to their tunable reactivity and their prevalence in the core structures of numerous bioactive molecules. Among these, 2,5-dichloro-N-methylaniline hydrochloride (CAS No. 1193389-58-0) emerges as a compound of significant interest. Its specific substitution pattern—two chlorine atoms and an N-methyl group on the aniline ring—offers a unique combination of steric and electronic properties that can be strategically exploited in the synthesis of complex heterocyclic systems, including those found in kinase inhibitors and other targeted therapies.[1]
The presence of chlorine atoms at the 2 and 5 positions influences the reactivity of the aromatic ring and the amine functionality. The electron-withdrawing nature of the chlorine atoms can modulate the nucleophilicity of the amine and direct further electrophilic aromatic substitution reactions. The N-methyl group, on the other hand, can impart specific conformational preferences and metabolic stability to the final drug molecule. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a strategic building block in pharmaceutical synthesis. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its application in the synthesis of a representative kinase inhibitor scaffold, and discuss the critical aspects of safety, handling, and analytical quality control.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for successful process development and scale-up. This compound is a crystalline solid, a common characteristic that aids in its purification and handling.[1] The hydrochloride salt form significantly enhances its solubility in polar solvents compared to its free base, which is a crucial consideration for reaction setup and purification strategies.[1]
| Property | Value | Source |
| CAS Number | 1193389-58-0 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₇H₈Cl₃N | --INVALID-LINK-- |
| Molecular Weight | 212.50 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
| Solubility | Enhanced solubility in polar solvents | --INVALID-LINK-- |
| Storage | Room temperature, sealed in a dry environment | --INVALID-LINK--, --INVALID-LINK-- |
Application in the Synthesis of a Representative Kinase Inhibitor Scaffold
While a direct synthesis of a currently marketed drug using this compound is not prominently documented, its structural motifs are highly relevant to the synthesis of kinase inhibitors. To illustrate its utility, we present a representative, multi-step synthesis of a substituted quinazoline scaffold, a core structure found in many potent kinase inhibitors. This protocol is a composite of established synthetic methodologies for this class of compounds and is designed to be a robust starting point for further derivatization and optimization.
Synthetic Pathway Overview
The following diagram outlines the synthetic strategy, starting from this compound, to achieve a key quinazoline intermediate.
Caption: Synthetic pathway from 2,5-dichloro-N-methylaniline to a quinazoline scaffold.
Detailed Experimental Protocol
Step 1: Synthesis of N-(2,5-dichlorophenyl)-N-methyl-2-aminobenzamide
Causality and Rationale: This initial step involves the formation of an amide bond between 2,5-dichloro-N-methylaniline and 2-aminobenzoic acid. This is a crucial coupling reaction that brings together the two key fragments of the target quinazoline scaffold. The use of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (hydroxybenzotriazole) is a standard and effective method for forming amide bonds while minimizing side reactions. The hydrochloride of the starting material is typically neutralized in situ by the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Materials:
-
This compound (1.0 eq)
-
2-aminobenzoic acid (1.1 eq)
-
EDC (1.5 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred solution of this compound and 2-aminobenzoic acid in anhydrous DMF at 0 °C, add DIPEA dropwise.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Add HOBt, followed by the portion-wise addition of EDC.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(2,5-dichlorophenyl)-N-methyl-2-aminobenzamide.
-
Step 2: Synthesis of 4-(2,5-Dichlorophenyl)-4-methyl-3,4-dihydroquinazolin-4(1H)-one
Causality and Rationale: This step involves the cyclization of the previously formed benzamide to construct the quinazoline ring system. The use of triethyl orthoformate provides the one-carbon unit required to close the ring. The reaction is typically acid-catalyzed, and heating is necessary to drive the reaction to completion. This cyclization is a common and reliable method for the synthesis of quinazolinone scaffolds.
-
Materials:
-
N-(2,5-dichlorophenyl)-N-methyl-2-aminobenzamide (1.0 eq)
-
Triethyl orthoformate (10 eq)
-
p-Toluenesulfonic acid (catalytic amount)
-
-
Procedure:
-
A mixture of N-(2,5-dichlorophenyl)-N-methyl-2-aminobenzamide, triethyl orthoformate, and a catalytic amount of p-toluenesulfonic acid is heated to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
The resulting solid is triturated with diethyl ether, filtered, and dried to yield the desired 4-(2,5-dichlorophenyl)-4-methyl-3,4-dihydroquinazolin-4(1H)-one.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the quinazoline scaffold.
Analytical Methods for Quality Control
Ensuring the purity and identity of the starting material, intermediates, and the final product is a cornerstone of pharmaceutical synthesis. The following analytical techniques are recommended for the quality control of this compound and its synthetic derivatives.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase gradient of acetonitrile and water (with a modifier like formic acid for MS compatibility) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum of 2,5-dichloro-N-methylaniline will show characteristic signals for the aromatic protons and the N-methyl group.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is used to confirm the molecular weight of the compounds at each stage of the synthesis.
Safety and Handling
As with all halogenated anilines, this compound should be handled with care, adhering to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
In case of contact:
-
Skin: Immediately wash the affected area with plenty of soap and water.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique substitution pattern provides a strategic advantage in the design and synthesis of pharmaceutical scaffolds, particularly those relevant to kinase inhibition. While its direct application in a marketed drug is not widely documented, its potential for the creation of novel therapeutic agents is significant. The protocols and guidelines presented in this application note are intended to provide a solid foundation for researchers to explore the full potential of this important chemical intermediate in their drug discovery and development endeavors.
References
Application Notes & Protocols: Synthetic Routes Utilizing 2,5-dichloro-N-methylaniline Hydrochloride as a Versatile Intermediate
Abstract: This document provides a detailed technical guide on the synthetic applications of 2,5-dichloro-N-methylaniline hydrochloride. It serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceutical and agrochemical compounds. This guide elucidates the structure-reactivity relationship of the molecule and provides a comprehensive, field-proven protocol for a key synthetic transformation: the nucleophilic aromatic substitution (SNAr) reaction with 2,4-dichloropyrimidine. This reaction is fundamental for constructing scaffolds prevalent in medicinal chemistry, such as those found in kinase inhibitors. Detailed experimental procedures, data interpretation, and safety considerations are presented to support researchers in leveraging this versatile building block.
Introduction to this compound
This compound is a halogenated aromatic amine that has gained prominence as a versatile building block in multi-step organic synthesis.[1] Its utility stems from a unique combination of structural features that allow for selective and efficient chemical modifications. Supplied as a stable hydrochloride salt, it is readily converted to its free base form for subsequent reactions.
Chemical Properties and Structure-Reactivity Profile
-
Molecular Formula: C₇H₈Cl₃N
-
Molecular Weight: 212.51 g/mol
-
Structure: The molecule consists of an aniline core, N-methylated at the amino group, and substituted with chlorine atoms at the 2 and 5 positions of the benzene ring.
The reactivity of 2,5-dichloro-N-methylaniline is governed by several key factors:
-
Nucleophilic Amine: The secondary N-methylamino group is a potent nucleophile, capable of participating in reactions such as acylation and nucleophilic substitution.[1][2]
-
Aromatic Ring: The chlorine atoms are electron-withdrawing groups that deactivate the aromatic ring towards electrophilic substitution but activate it for certain nucleophilic aromatic substitutions. Their placement at the 2 and 5 positions influences regioselectivity and steric hindrance.
-
N-Methyl Group: The methyl group enhances the nucleophilicity of the nitrogen atom compared to its primary amine analog (2,5-dichloroaniline) and modulates the electronic properties and stability of the molecule.[1]
Significance in Synthetic Chemistry
Dichloroaniline isomers are foundational intermediates in the chemical industry, pivotal for producing a wide range of herbicides, pesticides, and dyes.[3][4][5][6] Specifically, 2,5-dichloro-N-methylaniline serves as a specialized precursor where precise substitution patterns are required. Its application is particularly noted in the synthesis of complex heterocyclic systems that form the core of many biologically active compounds. The ability of the N-methylamino group to act as a nucleophile in SNAr reactions makes it a valuable tool for coupling with heteroaromatic systems, a common strategy in the synthesis of kinase inhibitors used in oncology.[7][8]
Key Synthetic Transformation: Nucleophilic Aromatic Substitution (SNAr)
A primary application for this intermediate is its role as a nucleophile in SNAr reactions. This class of reaction is instrumental in modern drug discovery for forging carbon-nitrogen bonds, particularly with electron-deficient heteroaromatics like pyrimidines.[9][10] The reaction of an aniline with a dichloropyrimidine, for example, is a convergent and efficient method to construct core structures of targeted therapies.[11][12]
The general mechanism involves the nucleophilic attack of the aniline nitrogen onto the electron-deficient pyrimidine ring, forming a Meisenheimer intermediate. Subsequent loss of a chloride leaving group re-aromatizes the ring to yield the final product. The reaction is typically base-mediated to neutralize the HCl generated.[2][13]
Protocol: Synthesis of N-(2-chloropyrimidin-4-yl)-2,5-dichloro-N-methylaniline
This protocol details a representative SNAr reaction to synthesize a key building block for more complex pharmaceutical targets.
Principle and Rationale
The reaction couples 2,5-dichloro-N-methylaniline (after in situ or prior conversion from its HCl salt to the free base) with 2,4-dichloropyrimidine. The greater reactivity of the chlorine atom at the C4 position of the pyrimidine ring compared to the C2 position allows for a selective mono-substitution. This selectivity is crucial for creating an intermediate that can be further functionalized at the C2 position in a subsequent step, a strategy widely employed in the synthesis of pazopanib and similar kinase inhibitors.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | Store in a dry place. |
| 2,4-Dichloropyrimidine | ≥98% | Commercial | Corrosive, handle with care. |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Commercial | Non-nucleophilic base. |
| Isopropyl Alcohol (IPA) | Anhydrous | Commercial | Reaction solvent. |
| Ethyl Acetate | ACS Grade | Commercial | For extraction/crystallization. |
| Hexanes | ACS Grade | Commercial | For crystallization. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Lab Prepared | For workup. |
| Brine (Saturated NaCl) | - | Lab Prepared | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercial | Drying agent. |
| Round-bottom flask, condenser, magnetic stirrer | - | Standard Lab | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (5.0 g, 23.5 mmol, 1.0 eq.).
-
Solvent and Base Addition: Add isopropyl alcohol (100 mL) to the flask. Begin stirring to form a suspension. Add N,N-Diisopropylethylamine (DIPEA) (9.0 mL, 51.7 mmol, 2.2 eq.) to the suspension. The first equivalent neutralizes the HCl salt to form the free aniline, and the second equivalent will quench the HCl generated during the reaction.
-
Reactant Addition: Add 2,4-dichloropyrimidine (3.86 g, 26.0 mmol, 1.1 eq.) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 80-85 °C) under a nitrogen atmosphere.
-
Scientist's Note: Heating is necessary to overcome the activation energy for the SNAr reaction. A nitrogen atmosphere prevents potential oxidation of the aniline at elevated temperatures.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed (typically 6-12 hours).
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Scientist's Note: The bicarbonate wash removes any remaining acidic byproducts and excess HCl. The brine wash helps to remove residual water and break any emulsions.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate to dryness under reduced pressure.
-
Purification: Purify the crude solid by recrystallization from an ethyl acetate/hexanes solvent system to yield N-(2-chloropyrimidin-4-yl)-2,5-dichloro-N-methylaniline as a solid.
Characterization and Data Analysis
-
Expected Yield: 75-85%
-
Appearance: Off-white to pale yellow solid.
-
Characterization:
-
¹H NMR: Expect characteristic shifts for the aromatic protons on both the aniline and pyrimidine rings, as well as a singlet for the N-methyl group.
-
Mass Spectrometry (MS): Calculate the expected m/z for the molecular ion [M+H]⁺ to confirm the product's identity. The isotopic pattern for three chlorine atoms will be a key diagnostic feature.
-
Melting Point: Determine the melting point range of the purified product.
-
Safety Precautions
-
This compound is toxic if swallowed, in contact with skin, or if inhaled.
-
2,4-dichloropyrimidine is corrosive and a lachrymator.
-
All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[14][15]
-
Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiment.[16]
Visualization of Synthetic Workflow
Reaction Scheme
Caption: SNAr reaction of 2,5-dichloro-N-methylaniline with 2,4-dichloropyrimidine.
Experimental Workflow Diagram
Caption: Step-by-step workflow for synthesis, workup, and purification.
Broader Applications and Future Scope
Beyond its use in pharmaceutical synthesis, 2,5-dichloro-N-methylaniline and its analogs are valuable intermediates in other sectors.
-
Agrochemicals: Dichloroanilines are precursors to a multitude of herbicides and fungicides, where the specific substitution pattern is critical for biological activity and selectivity.[1][3]
-
Dyes and Pigments: This class of compounds serves as a diazo component or coupler in the synthesis of azo dyes, contributing to a wide range of colors.[4]
-
Material Science: The unique electronic and structural properties of halogenated anilines make them candidates for incorporation into advanced polymers and electronic materials.
The synthetic route detailed in this guide can be adapted for coupling with other activated heteroaromatic systems, making 2,5-dichloro-N-methylaniline a strategic intermediate for building libraries of compounds for high-throughput screening in drug discovery and materials science.
Conclusion
This compound is a high-value, versatile intermediate with significant applications in synthetic chemistry. Its defined structure allows for predictable reactivity, particularly in C-N bond-forming reactions like nucleophilic aromatic substitution. The detailed protocol provided herein offers a robust and reproducible method for synthesizing a key pyrimidine-aniline scaffold, demonstrating the practical utility of this building block for researchers in pharmaceutical and chemical development. Adherence to the outlined procedures and safety precautions will enable the efficient and safe utilization of this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 2,4-Dichloroaniline (554-00-7) at Nordmann - nordmann.global [nordmann.global]
- 6. 2,4-Dichloroaniline Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 7. rroij.com [rroij.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. N-(2-chloropyriMidin-4-yl)-N,2,3-triMethyl-2H-indazol-6-aMine | 444731-75-3 [chemicalbook.com]
- 12. N-(2-chloropyriMidin-4-yl)-N,2,3-triMethyl-2H-indazol-6-aMine synthesis - chemicalbook [chemicalbook.com]
- 13. Base Catalysis of the Reaction of N-Methylaniline with 2,4-Dinitrofluorobenzene. Proof of the Intermediate Complex Mechanism for Aromatic Nucleophilic Substitution1 | Semantic Scholar [semanticscholar.org]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
Application Notes & Protocols: The Utility of 2,5-Dichloro-N-methylaniline Hydrochloride in Agrochemical Synthesis
Introduction: The Strategic Importance of Halogenated Anilines
Substituted anilines are foundational building blocks in the synthesis of a vast array of industrial and biologically active compounds. Within this class, halogenated N-alkylanilines, such as 2,5-dichloro-N-methylaniline hydrochloride, represent a critical subclass of intermediates for the agrochemical industry.[1][2] The specific arrangement of chlorine atoms on the aromatic ring, combined with the N-methyl group, imparts unique reactivity and steric properties. These features are exploited by synthetic chemists to construct complex molecules with potent herbicidal or fungicidal activity.[3][4] The electron-withdrawing nature of the chlorine substituents influences the reactivity of the amine group and the aromatic ring, making it a versatile precursor for targeted molecular design.[3]
This guide provides a detailed exploration of a primary application for this compound: its role as a precursor in the synthesis of substituted phenylurea herbicides. We will first examine a well-established industrial synthesis of a related commercial herbicide, Diuron, to provide an authoritative framework. Subsequently, a detailed, analogous protocol will be presented for the laboratory-scale synthesis of a novel phenylurea derivative from this compound, illustrating the practical application of this key intermediate.
Core Application: Synthesis of Phenylurea Herbicides
A major class of herbicides derived from substituted anilines are the phenylureas. These compounds typically function by inhibiting photosynthesis at the photosystem II (PSII) complex in target weed species.[5] The general synthetic route involves the conversion of an aniline derivative into a highly reactive isocyanate intermediate, which is then coupled with an amine to form the final urea structure. The specific substituents on the phenyl ring and the urea nitrogens are critical for determining the herbicide's activity, selectivity, and environmental persistence.
Exemplary Industrial Synthesis: Diuron
To understand the synthetic logic, we first review the production of Diuron, a widely used phenylurea herbicide. Diuron, or N'-(3,4-dichlorophenyl)-N,N-dimethylurea, is synthesized from 3,4-dichloroaniline.[5][6] The process involves two key steps: phosgenation to form an isocyanate, followed by amination.
Step 1: Phosgenation of 3,4-Dichloroaniline
3,4-dichloroaniline is reacted with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene (BTC) to produce 3,4-dichlorophenyl isocyanate.[7] This reaction converts the nucleophilic aniline into a highly electrophilic isocyanate.
Step 2: Amination with Dimethylamine
The resulting isocyanate is then reacted with dimethylamine ((CH₃)₂NH) to form the stable urea linkage, yielding Diuron.[7][8] The reaction is typically rapid and high-yielding.
Caption: Industrial synthesis pathway for the herbicide Diuron.
Application Protocol: Synthesis of N'-(2,5-dichloro-N-methylphenyl)-N,N-dimethylurea
This section provides a detailed, laboratory-scale protocol for synthesizing a novel phenylurea herbicide analog using this compound as the starting material. The hydrochloride salt must first be neutralized to the free aniline before proceeding with the synthesis.
Principle
The protocol follows the same fundamental logic as the Diuron synthesis. The free 2,5-dichloro-N-methylaniline is reacted with triphosgene, a safer, solid phosgene equivalent, to form an intermediate carbamoyl chloride.[9][10] This intermediate is then reacted in situ with dimethylamine to yield the target N,N,N'-trisubstituted urea. Using triphosgene avoids the handling of highly toxic phosgene gas, making the procedure more suitable for a research laboratory setting.[10]
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. | Quantity (Example) | Moles (Example) | Notes |
| 2,5-dichloro-N-methylaniline HCl | 1193389-58-0 | 212.51 | 10.63 g | 50.0 mmol | Starting material |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.10 g | 52.5 mmol | For neutralization |
| Toluene, anhydrous | 108-88-3 | 92.14 | 250 mL | - | Reaction solvent |
| Triphosgene (bis(trichloromethyl) carbonate) | 32315-10-9 | 296.75 | 5.44 g | 18.3 mmol | Phosgene equivalent (1 eq ~ 3 eq COCl₂) |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 15.3 mL | 110 mmol | HCl scavenger |
| Dimethylamine (40% solution in water) | 124-40-3 | 45.08 | 6.2 mL | 55.0 mmol | Aminating agent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | - | For extraction |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | As needed | - | Drying agent |
Experimental Workflow
Caption: Step-by-step workflow for laboratory synthesis.
Step-by-Step Methodology
Step 1: Neutralization of Hydrochloride Salt
-
Dissolve 10.63 g (50.0 mmol) of this compound in 100 mL of deionized water in a 500 mL separatory funnel.
-
Separately, dissolve 2.10 g (52.5 mmol) of NaOH in 50 mL of deionized water and cool the solution to room temperature.
-
Slowly add the NaOH solution to the separatory funnel. Shake gently, venting frequently. Check the aqueous layer with pH paper to ensure it is basic (pH > 10).
-
Extract the resulting free aniline (2,5-dichloro-N-methylaniline) with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting oil or solid is the free aniline.
Causality Note: The hydrochloride salt is stable and easy to handle, but the free amine is required for the reaction with triphosgene. Neutralization with a base liberates the nucleophilic free amine.
Step 2: Carbamoyl Chloride and Urea Formation (One-Pot)
WARNING: This reaction should be performed in a well-ventilated fume hood as it generates HCl and involves a highly reactive intermediate.
-
Place the dried free aniline from Step 1 into a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Add 150 mL of anhydrous toluene to dissolve the aniline.
-
Add 15.3 mL (110 mmol) of triethylamine to the flask. This base will neutralize the HCl generated during the reaction.
-
In a separate beaker, dissolve 5.44 g (18.3 mmol) of triphosgene in 100 mL of anhydrous toluene. Caution: Triphosgene is toxic and moisture-sensitive.
-
Transfer the triphosgene solution to the dropping funnel.
-
Cool the reaction flask to 0°C using an ice bath.
-
Add the triphosgene solution dropwise to the stirred aniline solution over 60 minutes, maintaining the temperature below 10°C. A precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes, then warm to room temperature and stir for 2 hours. This completes the formation of the intermediate 2,5-dichloro-N-methylphenylcarbamoyl chloride.
-
Re-cool the flask to 0°C.
-
Slowly add 6.2 mL (55.0 mmol) of 40% aqueous dimethylamine solution via the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 15°C.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
Causality Note: Triphosgene serves as a stable precursor that decomposes in situ to generate phosgene, which then reacts with the aniline.[9] The subsequent addition of dimethylamine displaces the chloride from the carbamoyl chloride intermediate to form the final, stable urea product. Triethylamine is essential to scavenge the HCl produced, driving the reaction to completion.
Step 3: Workup and Purification
-
Quench the reaction by slowly adding 100 mL of water to the flask.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure N'-(2,5-dichloro-N-methylphenyl)-N,N-dimethylurea.
Reaction Pathway
Caption: Synthetic route from the free aniline to the target urea.
Safety and Handling
-
This compound: Handle with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Triphosgene: Highly toxic and corrosive. Handle only in a certified chemical fume hood. It reacts with water to release phosgene and HCl. Ensure all glassware is scrupulously dry. Have a neutralizing agent (e.g., aqueous ammonia) available for spills.
-
Toluene/Dichloromethane: Flammable and volatile organic solvents. Work in a well-ventilated area away from ignition sources.
-
Triethylamine/Dimethylamine: Corrosive and volatile amines with strong odors. Handle in a fume hood.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of potential agrochemical agents. As demonstrated through the analogous synthesis of Diuron and the detailed protocol provided, its structure is ideally suited for the creation of phenylurea-type herbicides. The protocol outlined herein utilizes modern, safer reagents like triphosgene to construct a novel trisubstituted urea, providing a clear and actionable pathway for researchers engaged in the discovery and development of new crop protection solutions. This foundational chemistry allows for extensive derivatization, enabling the fine-tuning of biological activity through systematic modification of the aniline and amine components.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,5 Dichloroaniline - Assay 99.5%, Molecular Weight 162.02, Crystallizing Point 48â°c | Dye & Pesticide Intermediate, Stable Compound, Off-white Appearance at Best Price in New Delhi | Abhinav International [tradeindia.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Diuron | C9H10Cl2N2O | CID 3120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN101709041A - Process for producing diuron - Google Patents [patents.google.com]
- 7. CN105294504A - Method for synthesizing diuron - Google Patents [patents.google.com]
- 8. CN107129445A - A kind of synthetic method of diuron - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 2,5-dichloro-N-methylaniline hydrochloride
Introduction: The Strategic Value of Substituted Biaryl Amines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds, particularly the biaryl scaffolds that form the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1][2] These structures are integral to drug discovery, where the precise arrangement of aromatic systems can dictate pharmacological activity.[3]
This guide focuses on a specific and valuable building block: 2,5-dichloro-N-methylaniline hydrochloride.[4][5] While its dichloro-substituted N-methylaniline core offers a versatile platform for creating complex molecular architectures, it also presents a significant synthetic challenge. The two chloro-substituents are inherently less reactive in palladium-catalyzed couplings compared to their bromo or iodo counterparts.[6] This document provides a deep dive into the mechanistic considerations and a field-proven protocol for successfully employing this substrate in site-selective Suzuki-Miyaura coupling reactions.
Mechanistic Deep Dive: Activating Aryl Chlorides
The success of a Suzuki-Miyaura coupling, especially with a challenging substrate like 2,5-dichloro-N-methylaniline, hinges on a nuanced understanding of its catalytic cycle. The primary obstacle is the strength of the C-Cl bond, which makes the initial, rate-determining oxidative addition step energetically demanding.[6]
The canonical catalytic cycle involves three main stages:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[2][7]
-
Transmetalation : The organic moiety from a base-activated organoboron species is transferred to the Pd(II) center.[1][8]
-
Reductive Elimination : The two organic partners are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][7]
To drive the reaction for an aryl chloride, each component of the reaction must be selected to overcome the high activation energy of the oxidative addition step.
-
The Catalyst-Ligand System : Standard palladium catalysts like Pd(PPh₃)₄ are often insufficient for activating C-Cl bonds. The solution lies in using a combination of a palladium precursor (e.g., Pd(OAc)₂) with a highly specialized ligand. Bulky, electron-rich phosphine ligands, such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), are critical.[9] These ligands promote the formation of a monoligated, highly reactive Pd(0) species that is electron-rich enough to readily undergo oxidative addition with the electron-deficient C-Cl bond.[10]
-
The Role of the Base : The base plays a multifaceted role. It is not merely a spectator. Its primary function is to react with the organoboron species (e.g., an arylboronic acid) to form a more nucleophilic "ate" complex, which is essential for the transmetalation step to proceed efficiently.[1][8][11] For a substrate like this compound, the base serves an additional, crucial purpose: neutralizing the hydrochloride salt to unmask the reactive free aniline. A moderately strong base like potassium phosphate (K₃PO₄) is an excellent choice as it is effective in promoting the reaction without causing significant decomposition of sensitive substrates.[9]
-
Solvent Choice : A mixture of a polar, aprotic solvent like 1,4-dioxane and water provides a homogenous medium for both the organic and inorganic reagents, facilitating efficient interaction between all components of the catalytic system.[2][9]
Experimental Protocol: Site-Selective Mono-Arylation
This protocol is optimized for the selective mono-arylation of this compound, leveraging conditions known to be effective for challenging dichlorinated aromatic systems.[9]
Materials & Reagents:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (3.0 mmol, 3.0 equiv.)
-
1,4-Dioxane, anhydrous (8 mL)
-
Water, degassed (2 mL)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask), magnetic stirrer, and heating mantle.
-
Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes).
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Palladium compounds are toxic and should be handled with care.
-
1,4-Dioxane is a potential carcinogen.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Procedure:
-
Reaction Setup :
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (3.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
-
Catalyst Preparation :
-
In a separate, dry vial under an inert atmosphere, prepare the catalyst premix by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in 2 mL of anhydrous 1,4-dioxane. The solution should turn a pale yellow to light brown.
-
-
Reaction Execution :
-
To the Schlenk flask containing the reagents, add 6 mL of anhydrous 1,4-dioxane and 2 mL of degassed water via syringe.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
-
Monitoring :
-
Monitor the reaction progress by thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[9]
-
-
Workup :
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification :
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired mono-arylated product.
-
Parameter Optimization and Data
For any new combination of substrates, optimization may be required. The following table provides a logical framework for screening key reaction parameters, based on established principles for coupling aryl chlorides.
| Parameter | Standard Condition | Variation Range for Optimization | Rationale for Variation |
| Catalyst Loading | 2 mol% Pd(OAc)₂ | 1 - 5 mol% | Lower loading is cost-effective; higher loading may be needed for very unreactive substrates. |
| Ligand:Pd Ratio | 2:1 (SPhos:Pd) | 1.5:1 to 4:1 | A higher ratio can stabilize the catalyst and promote the active species, but excess can inhibit the reaction. |
| Base | K₃PO₄ (3.0 equiv.) | Cs₂CO₃, K₂CO₃ (3.0 equiv.) | Cesium carbonate is a stronger base and can accelerate the reaction, but may not be compatible with base-sensitive functional groups.[2] |
| Temperature | 100 °C | 80 - 120 °C | Lower temperatures may improve selectivity and reduce side reactions; higher temperatures can increase the rate for stubborn couplings. |
| Solvent System | Dioxane/H₂O (4:1) | Toluene/H₂O, DMF | Toluene can be effective at higher temperatures. DMF is a highly polar solvent that can aid solubility.[2] |
Applications and Conclusion
The successful mono-arylation of this compound opens the door to a diverse library of novel chemical entities. The remaining chlorine atom serves as a handle for subsequent orthogonal functionalization, allowing for the rapid construction of complex, multi-substituted aniline derivatives. These compounds are valuable intermediates in the synthesis of pharmaceuticals, acting as building blocks for APIs in areas such as oncology and anti-inflammatory treatments.[12][13]
By carefully selecting a modern, powerful catalyst system and understanding the critical role of each reagent, researchers can reliably overcome the inherent challenge of activating C-Cl bonds. This protocol provides a robust and scientifically-grounded starting point for scientists and drug development professionals to leverage this valuable building block in their synthetic campaigns.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 4. calpaclab.com [calpaclab.com]
- 5. PubChemLite - this compound (C7H7Cl2N) [pubchemlite.lcsb.uni.lu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Buy this compound | 1193389-58-0 [smolecule.com]
- 13. N-Methylaniline: Key Applications in Oil & Gas, Pharma, and Manufacturing [minalspecialities.com]
protocols for using 2,5-dichloro-N-methylaniline hydrochloride in organic synthesis
An Application Guide to the Synthetic Utility of 2,5-Dichloro-N-methylaniline Hydrochloride
Introduction: A Versatile Dihaloaniline Building Block
This compound is a halogenated aromatic amine that serves as a valuable intermediate in modern organic synthesis.[1] Its structure, featuring two distinct chlorine atoms and a secondary N-methylamino group, provides multiple reaction sites for diversification, making it a key precursor in the development of pharmaceuticals, agrochemicals, and specialized dyes.[1][2] The hydrochloride salt form enhances its stability and aqueous solubility, though it typically requires neutralization for use in base-mediated reactions.[1]
The strategic placement of the two chlorine atoms at the 2- and 5-positions creates a unique electronic and steric environment. This substitution pattern allows for regioselective functionalization, a critical consideration in multi-step synthesis.[1] This guide provides an in-depth exploration of the compound's properties, safety profile, and detailed protocols for its application in cornerstone synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.
Physicochemical & Safety Profile
A thorough understanding of the compound's properties and hazards is paramount for its safe and effective use in a laboratory setting.
Physicochemical Data
The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2,5-dichloro-N-methylaniline;hydrochloride | [1] |
| CAS Number | 1193389-58-0 | [1] |
| Molecular Formula | C₇H₈Cl₃N | [1] |
| Molecular Weight | 212.50 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol, enhanced aqueous solubility due to the hydrochloride salt. | [1] |
| Storage | Store at 2-8°C in a dry, well-ventilated place, protected from direct sunlight. The material may darken during storage. | [1][3] |
Note: Specific melting point data is not consistently available in public databases, necessitating experimental determination for precise thermal characterization.[1]
Safety and Handling
As a hazardous chemical, strict adherence to safety protocols is mandatory.
-
Hazard Statements: Causes serious eye irritation.[3] May be harmful if swallowed or in contact with skin.[3]
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate chemical safety goggles, gloves, and protective clothing to prevent eye and skin contact.[3]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust. Keep away from heat, sparks, and open flames.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and chloroformates.[3]
-
-
Thermal Decomposition: When heated to decomposition, it can produce hazardous byproducts, including carbon oxides, hydrogen chloride, and nitrogen oxides.[1]
Core Synthetic Application: Palladium-Catalyzed Cross-Coupling
The primary utility of 2,5-dichloro-N-methylaniline lies in its role as a substrate for palladium-catalyzed cross-coupling reactions. The two C-Cl bonds serve as effective handles for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, fundamental transformations in modern drug discovery.[4][5]
The general workflow for these reactions involves the activation of the C-Cl bond by a palladium(0) catalyst, followed by coupling with a suitable partner, such as an amine (Buchwald-Hartwig amination) or an organoboron compound (Suzuki-Miyaura coupling).
Protocol I: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[4] Using 2,5-dichloro-N-methylaniline as the substrate allows for the introduction of a new amino group, which is a common pharmacophore. The reaction's success hinges on the synergistic action of a palladium catalyst, a sterically hindered phosphine ligand, and a base.[5]
Catalytic Cycle
The mechanism involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[4]
Experimental Protocol
This protocol describes a general procedure for the mono-amination of 2,5-dichloro-N-methylaniline. Note: The hydrochloride salt must be neutralized to the free base prior to or in situ during the reaction. Using a stronger or additional equivalent of base can achieve this.
-
Materials:
-
This compound (1.0 mmol, 212.5 mg)
-
Desired amine coupling partner (e.g., morpholine) (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOt-Bu) (2.4 mmol, 230.6 mg)
-
Anhydrous toluene (10 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, sodium tert-butoxide, Pd(OAc)₂, and X-Phos.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add anhydrous toluene (10 mL) followed by the amine coupling partner via syringe.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Once complete, cool the mixture to room temperature and quench by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired aminated product.
-
Rationale and Troubleshooting
| Parameter | Rationale | Common Issues & Solutions |
| Inert Atmosphere | The Pd(0) catalytic species is sensitive to oxygen and can be deactivated through oxidation. | Low Yield: Ensure proper degassing of solvents and use of Schlenk/glovebox techniques. |
| Bulky Ligand (X-Phos) | Promotes the final reductive elimination step, which is often rate-limiting, and prevents catalyst decomposition.[6] | Incomplete Reaction: Ligand may have degraded. Use fresh, high-purity ligand. Consider a different ligand class (e.g., NHC-based).[7] |
| Strong Base (NaOt-Bu) | Facilitates deprotonation of the amine-Pd complex to form the active amide species required for reductive elimination.[7] | Side Reactions: Base may be too strong for sensitive functional groups. Consider a weaker base like K₃PO₄ or Cs₂CO₃. |
| Anhydrous Solvent | Water can interfere with the catalytic cycle and hydrolyze the base. | Low Conversion: Use freshly distilled or commercially available anhydrous solvents. |
Protocol II: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron species.[8][9] This reaction is instrumental in synthesizing biaryl structures, which are prevalent in many pharmaceutical agents.
Catalytic Cycle
Similar to the Buchwald-Hartwig reaction, the Suzuki coupling begins with oxidative addition of the aryl chloride to Pd(0). This is followed by transmetallation, where the organic group from the boron atom is transferred to the palladium center. This step is facilitated by a base. The cycle concludes with reductive elimination to yield the biaryl product.[8]
Experimental Protocol
This protocol provides a general method for the mono-arylation of 2,5-dichloro-N-methylaniline. The chlorine at the 2-position is generally more sterically hindered, which can sometimes allow for selective coupling at the 5-position under carefully controlled conditions.
-
Materials:
-
2,5-Dichloro-N-methylaniline (free base, prepared from hydrochloride) (1.0 mmol, 176.0 mg)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 mmol, 182.3 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424.6 mg)
-
Anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL)
-
-
Procedure:
-
In an oven-dried Schlenk flask, combine the 2,5-dichloro-N-methylaniline, arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ and SPhos in 2 mL of anhydrous 1,4-dioxane under an inert atmosphere.
-
Add the remaining anhydrous 1,4-dioxane (6 mL) and degassed water (2 mL) to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[10]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[10]
-
Additional Transformation: N-Demethylation
In some synthetic routes, it may be necessary to remove the N-methyl group to generate a primary aniline, which can then be further functionalized. While a variety of methods exist for N-demethylation, oxidative protocols are common.[11][12] A general approach involves the formation of an N-oxide intermediate, followed by its decomposition or rearrangement.[11][13]
A representative two-step chemical protocol could involve:
-
N-Oxidation: Treatment of the N-methylaniline with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide.
-
Demethylation: The N-oxide can then be treated with an agent like iron(II) sulfate in a modified Polonovski reaction to facilitate the removal of the methyl group, often yielding the N-formyl or the desired secondary amine after hydrolysis.[12]
Conclusion
This compound is a highly adaptable and synthetically important building block. Its true potential is realized through modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions. By providing two reactive C-Cl sites and a modifiable N-methylamino group, it offers chemists a reliable platform for constructing complex molecular architectures essential for the advancement of pharmaceutical and materials science research. A disciplined approach, grounded in a firm understanding of reaction mechanisms and rigorous safety protocols, is key to leveraging this versatile compound to its fullest extent.
References
- 1. Buy this compound | 1193389-58-0 [smolecule.com]
- 2. Buy 2,5-dichloro-N-methylaniline | 10224-70-1 [smolecule.com]
- 3. fishersci.com [fishersci.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. soc.chim.it [soc.chim.it]
- 12. US20120226043A1 - Method for the n-demethylation of n-methyl heterocycles - Google Patents [patents.google.com]
- 13. WO2011032214A1 - A method for the n-demethylation of n-methyl heterocycles - Google Patents [patents.google.com]
Application Note & Protocol: Quantitative Analysis of 2,5-dichloro-N-methylaniline hydrochloride by High-Performance Liquid Chromatography
Abstract
This document provides a comprehensive guide to the quantitative determination of 2,5-dichloro-N-methylaniline hydrochloride, a key intermediate in pharmaceutical synthesis. Accurate quantification is critical for ensuring process consistency, yield optimization, and final product quality. We present a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. This guide details the complete analytical workflow, from sample preparation to data analysis, and includes a thorough protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed for confirmatory analysis.
Introduction and Analytical Rationale
This compound (MW: 212.51 g/mol ) is an aromatic amine derivative.[5][6] Its chemical structure, featuring a chromophoric aromatic ring, makes it an ideal candidate for analysis by UV spectrophotometry. However, direct spectrophotometry is often hampered by a lack of specificity in complex matrices. Therefore, a separation technique is required.
Method Selection Rationale:
-
Primary Method (RP-HPLC): High-Performance Liquid Chromatography is the method of choice due to its high resolution, reproducibility, and suitability for non-volatile compounds like hydrochloride salts.[7][8] A reversed-phase C18 column is selected for its proven efficacy in separating moderately polar aromatic compounds from potential impurities. UV detection provides excellent sensitivity for the analyte.[9]
-
Confirmatory Method (GC-MS): Gas Chromatography offers an orthogonal separation mechanism.[10][11][12] Coupling it with Mass Spectrometry provides unequivocal identification based on mass-to-charge ratio, confirming the analyte's identity and purity.[13][14] Note that the hydrochloride salt's low volatility necessitates conversion to its free base form during sample preparation for GC analysis.
The following workflow outlines the comprehensive process for reliable quantification.
Caption: Overall workflow for the quantification of 2,5-dichloro-N-methylaniline HCl.
Primary Method: RP-HPLC with UV Detection
This protocol details the validated method for the routine quantification of this compound.
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector. Chromatographic Data System (CDS) for data acquisition and processing.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil ODS2 or equivalent).[8]
-
Reagents:
Chromatographic Conditions
The conditions below are optimized for the separation of the main analyte from potential process-related impurities.
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase ensures consistent protonation of the amine, leading to sharp, symmetrical peaks. |
| Mobile Phase B | Acetonitrile | Provides strong elution for the analyte from the non-polar C18 stationary phase. |
| Gradient | Isocratic: 60% A / 40% B | An isocratic run is simpler, more robust, and sufficient if impurities are well-resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability and reproducibility. |
| Detection λ | 245 nm | Wavelength of maximum absorbance for the analyte, providing optimal sensitivity. |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Run Time | 10 minutes | Sufficient time to elute the main peak and any closely related impurities. |
Solution Preparation
-
Diluent: Mobile Phase (60:40 Water:Acetonitrile with 0.1% H₃PO₄).
-
Reference Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10.0 mg of the this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Working Standard Solution (10 µg/mL):
-
Pipette 10.0 mL of the Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Sample Preparation (Target concentration 10 µg/mL):
-
Accurately weigh an amount of the test sample expected to contain 10.0 mg of the analyte.
-
Prepare the sample solution following the same procedure as the Reference Standard Stock Solution.
-
Perform a 1:10 dilution to create the final working sample solution, as done for the Working Standard.
-
System Suitability Testing (SST)
Before any sample analysis, the system's performance must be verified. The objective of system suitability testing is to ensure the analytical procedure is fit for its intended purpose.[3][16] Inject the Working Standard Solution (10 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate peak integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the autosampler and detector response.[17] |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pumping system. |
Method Validation Protocol (per ICH Q2(R2))
Validation demonstrates that the analytical procedure is suitable for its intended purpose.[3][18][19] The following experiments constitute a comprehensive validation package.
Caption: Interrelation of key parameters for a comprehensive method validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[7][17]
-
Protocol:
-
Inject the diluent (blank) to demonstrate no interference at the analyte's retention time.
-
Analyze a placebo or matrix sample, if applicable.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte.
-
Analyze the stressed samples to ensure that degradation product peaks are well-resolved from the main analyte peak. Peak purity analysis using a PDA detector is highly recommended.
-
Linearity and Range
Linearity demonstrates a direct proportional relationship between concentration and instrument response over a defined range.[1][17]
-
Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, covering 50% to 150% of the target analytical concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
-
Y-intercept should be close to zero.
-
Accuracy
Accuracy is the closeness of test results to the true value, assessed using a minimum of nine determinations over a minimum of three concentration levels.[16][17]
-
Protocol:
-
Prepare samples (or spike a placebo matrix) in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the samples and calculate the concentration of the analyte.
-
Express the result as percent recovery.
-
-
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.
-
Precision
Precision expresses the closeness of agreement among a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[1][16]
-
Protocol (Repeatability):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD).
-
-
Protocol (Intermediate Precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
-
Acceptance Criteria:
-
%RSD for repeatability should be ≤ 2.0%.
-
%RSD for intermediate precision should be ≤ 2.0%.
-
Limit of Quantitation (LOQ)
The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Protocol:
-
Estimate the LOQ based on the signal-to-noise ratio (typically S/N of 10:1) or from the linearity study's standard deviation of the response and the slope.
-
Prepare samples at the estimated LOQ concentration and inject them (n=6).
-
-
Acceptance Criteria:
-
The precision (%RSD) at the LOQ should be ≤ 10%.
-
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17]
-
Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., ± 2% organic)
-
-
Analyze a standard solution under each condition and evaluate the impact on SST parameters.
-
-
Acceptance Criteria:
-
All SST parameters must pass under all varied conditions.
-
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identity confirmation and for analyzing potential volatile impurities.
GC-MS Conditions
| Parameter | Condition |
| Column | DB-1MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[14] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1 ratio)[14] |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 50 - 350 amu |
Sample Preparation for GC-MS
-
Dissolve a known amount of the hydrochloride sample in water.
-
Add sodium hydroxide solution to adjust the pH to >11, converting the salt to the free base.
-
Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Inject the organic extract into the GC-MS system.
Data Interpretation and Calculations
The concentration of this compound in the sample is calculated using the peak area response and the linear calibration curve.
Formula:
Concentration (mg/mL) = (Sample Peak Area - Y-Intercept) / Slope * Dilution Factor
Where:
-
Sample Peak Area is the integrated area of the analyte peak in the sample chromatogram.
-
Slope and Y-Intercept are derived from the linear regression of the calibration curve.
-
Dilution Factor accounts for all dilutions made during sample preparation.
References
- 1. youtube.com [youtube.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. calpaclab.com [calpaclab.com]
- 6. biosynth.com [biosynth.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. 2,5-Dichloroaniline - analysis - Analytice [analytice.com]
- 14. CN102692475B - Gas chromatography-mass spectrometry detection method for methylaniline compound - Google Patents [patents.google.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. wjarr.com [wjarr.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. fda.gov [fda.gov]
- 19. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Application Note: A Validated Chromatographic Protocol for the Quantification of 2,5-dichloro-N-methylaniline hydrochloride as a Reference Standard
Abstract
This document provides a comprehensive guide for the use of 2,5-dichloro-N-methylaniline hydrochloride as a reference standard in chromatographic analysis. Primarily utilized in biochemical research and as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals, the accurate quantification of this compound is critical for quality control and research applications[1]. This application note details a robust High-Performance Liquid Chromatography (HPLC) method, outlining instrument conditions, meticulous protocols for standard preparation, system suitability testing, and principles of method validation. The causality behind experimental choices is explained to ensure technical accuracy and procedural confidence for researchers, scientists, and drug development professionals.
Physicochemical Properties & Handling
A thorough understanding of the reference standard's properties is fundamental to its correct use. This compound is a crystalline solid whose hydrochloride group enhances its aqueous solubility, a crucial factor for preparing analytical solutions[1].
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | N-methyl-2,5-dichloroaniline hydrochloride | [1] |
| CAS Number | 1193389-58-0 | [2][3][4] |
| Molecular Formula | C₇H₈Cl₂N·HCl | [1][3] |
| Molecular Weight | ~212.5 g/mol | [1][2][3] |
| Appearance | Crystalline Solid | [1] |
| Purity | Commercially available at ≥98% | [2] |
| Solubility | Enhanced solubility in water, slightly soluble in methanol, sparingly soluble in chloroform. | [1] |
| Storage | Recommended at 2-8°C for long-term stability; protect from light. | [1][5] |
Safety and Handling Precautions
As a halogenated aromatic amine, this compound requires careful handling in a controlled laboratory environment.
-
Engineering Controls: Always handle the compound within a chemical fume hood to avoid inhalation of dust[6]. An accessible safety shower and eye wash station are mandatory.
-
Personal Protective Equipment (PPE): Wear compatible chemical-resistant gloves, chemical safety goggles, and a lab coat to prevent skin and eye contact[5][6].
-
Fire Safety: In case of fire, use water spray, carbon dioxide, or dry chemical powder[6]. Be aware that it can emit toxic fumes, including hydrogen chloride and nitrogen oxides, under fire conditions[1][6].
-
Disposal: Dispose of the material and its container as hazardous waste in accordance with local, state, and federal regulations.
Recommended Chromatographic Method: HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the chosen methodology due to its suitability for analyzing polar, thermolabile compounds like aniline derivatives without the need for complex derivatization steps often required for Gas Chromatography (GC)[7][8]. A reversed-phase C18 column is effective for separating such aromatic compounds[7][9].
Experimental Workflow
The following diagram outlines the logical flow of the analytical process, from initial preparation to final data analysis. This systematic approach ensures reproducibility and accuracy.
Caption: Experimental workflow for chromatographic analysis.
Instrumentation and Conditions
The following conditions have been optimized for the analysis of aniline derivatives and serve as a robust starting point.
Table 2: HPLC-UV Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | Industry standard for separation of moderately polar aromatic compounds[7][9]. |
| Mobile Phase | Acetonitrile : Water (e.g., 70:30 v/v) | Provides good resolution for aniline and its derivatives[9]. Adjust ratio as needed for optimal separation. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Injection Volume | 10 µL | A typical volume to ensure sharp peaks without overloading the column. |
| Column Temperature | 30°C | Maintains stable retention times by controlling viscosity and analyte-stationary phase interactions. |
| Detector | UV-Vis or Photodiode Array (PDA) | |
| Detection Wavelength | Determine λmax (~190-240 nm) | Aromatic amines have strong UV absorbance. A PDA detector should be used to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity[9]. |
Protocols: Preparation and Analysis
Protocol for Preparation of Standard Solutions
-
Objective: To prepare accurate and precise standard solutions for calibration.
-
Causality: The use of a diluent in which the analyte is freely soluble (e.g., methanol or an acetonitrile/water mixture) and the use of Class A volumetric glassware are critical for accuracy. Sonication ensures complete dissolution of the crystalline solid.
Step-by-Step Protocol:
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Quantitatively transfer the solid to a 25 mL Class A volumetric flask.
-
Add approximately 15 mL of diluent (e.g., HPLC-grade methanol).
-
Sonicate for 5-10 minutes, or until all solid is completely dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly by inverting the flask 15-20 times.
-
-
Working Standard Solutions (e.g., 1-50 µg/mL):
-
Prepare a series of at least five working standards by performing serial dilutions of the stock solution using the same diluent.
-
Use calibrated pipettes and Class A volumetric flasks for all dilutions to maintain accuracy.
-
Protocol for System Suitability and Analysis
-
Objective: To verify the performance of the chromatographic system and to quantify the analyte.
-
Trustworthiness: A self-validating system requires confirmation that the instrumentation is performing as expected before sample analysis. SST provides this verification.
Step-by-Step Protocol:
-
System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through the column until a stable baseline is achieved (typically 30-60 minutes).
-
System Suitability Test (SST):
-
Inject a mid-concentration working standard (e.g., 10 µg/mL) six consecutive times.
-
Calculate the parameters listed in Table 3. The system is deemed suitable for analysis only if all criteria are met.
-
-
Calibration Curve:
-
Inject each of the five (or more) working standards in order of increasing concentration.
-
Plot the peak area response versus the known concentration for each standard.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
-
Sample Analysis:
-
Inject the unknown sample solution(s).
-
Using the equation of the line from the calibration curve (y = mx + c), calculate the concentration of this compound in the sample based on its peak area response.
-
Table 3: System Suitability Test (SST) Acceptance Criteria
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry; high tailing can indicate column degradation or secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Measures the precision and reproducibility of the injector and detector. |
Principles of Method Validation
While this note provides a starting point, any analytical method intended for routine use must be fully validated according to ICH (International Council for Harmonisation) or equivalent guidelines. The relationship between key validation parameters demonstrates the comprehensive nature of this process.
Caption: Interrelationship of core analytical method validation parameters.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrates that the method's response is directly proportional to the analyte concentration over a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of analyte that can be reliably detected and quantified, respectively.
References
- 1. Buy this compound | 1193389-58-0 [smolecule.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2,5-Dichloro-N-methylaniline HCl | 1193389-58-0 | TXB38958 [biosynth.com]
- 4. CAS#:1193389-58-0 | this compound | Chemsrc [chemsrc.com]
- 5. fishersci.com [fishersci.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of 2,5-Dichloro-N-methylaniline Hydrochloride in PROTAC Synthesis: A Guide to Application and Protocol Development
Introduction: The Critical Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two.[3][4] While the warhead and E3 ligase ligand provide the binding specificity, the linker is far from a passive spacer. Its length, composition, and conformational flexibility are critical determinants of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase.[3] The strategic selection of linker building blocks is therefore a cornerstone of modern PROTAC design.
This application note explores the utility of 2,5-dichloro-N-methylaniline hydrochloride as a valuable, yet under-explored, building block in the synthesis of PROTACs. We will delve into the rationale for its use, propose a synthetic strategy for its incorporation, and provide a detailed protocol for the synthesis of a key intermediate.
The Rationale for Employing a Dichlorinated Aniline Moiety in PROTAC Linkers
The incorporation of rigid or semi-rigid structural elements within the PROTAC linker can offer significant advantages in drug development. While flexible linkers like PEG and alkyl chains are common, they can lead to a high degree of conformational freedom, which may not be optimal for inducing a productive ternary complex. Aromatic structures, such as a disubstituted phenyl ring, can introduce a degree of rigidity, helping to pre-organize the PROTAC into a bioactive conformation.[3]
This compound offers several key features that make it an attractive candidate for inclusion in a PROTAC linker:
-
Conformational Constraint: The dichlorinated phenyl ring provides a rigid scaffold, reducing the entropic penalty associated with ternary complex formation.
-
Modulation of Physicochemical Properties: The chloro-substituents increase the lipophilicity of the linker, which can influence cell permeability and pharmacokinetic properties.
-
Synthetic Versatility: The aniline nitrogen provides a convenient handle for further chemical modification, allowing for the attachment of the rest of the linker and ultimately conjugation to the warhead or E3 ligase ligand.
Proposed Synthetic Strategy for the Incorporation of 2,5-Dichloro-N-methylaniline
The following section outlines a representative synthetic workflow for the incorporation of 2,5-dichloro-N-methylaniline into a PROTAC linker. This strategy focuses on creating a versatile intermediate that can be readily coupled to either the warhead or the E3 ligase ligand.
Caption: A generalized workflow for incorporating 2,5-dichloro-N-methylaniline into a PROTAC.
Experimental Protocol: Synthesis of a Functionalized Dichlorophenyl Intermediate
This protocol details the synthesis of a key intermediate where the 2,5-dichloro-N-methylaniline moiety is functionalized with a short PEG linker bearing a terminal Boc-protected amine. This intermediate can then be deprotected and coupled to a carboxylic acid-functionalized warhead or E3 ligase ligand.
Materials and Reagents:
| Reagent | Supplier | Purity |
| This compound | Commercial Source | ≥98% |
| 2-(2-(Boc-amino)ethoxy)acetic acid | Commercial Source | ≥98% |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Commercial Source | ≥98% |
| DIPEA (N,N-Diisopropylethylamine) | Commercial Source | ≥98% |
| Dichloromethane (DCM) | Commercial Source | Anhydrous |
| N,N-Dimethylformamide (DMF) | Commercial Source | Anhydrous |
| Saturated Sodium Bicarbonate Solution | In-house | N/A |
| Brine | In-house | N/A |
| Anhydrous Sodium Sulfate | Commercial Source | N/A |
Reaction Scheme:
Caption: Synthesis of a functionalized dichlorophenyl intermediate for PROTAC assembly.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 2-(2-(Boc-amino)ethoxy)acetic acid (1.2 equivalents) in anhydrous DMF (0.2 M) at room temperature, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents). Stir the mixture for 15 minutes to pre-activate the carboxylic acid.
-
Addition of Aniline: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, tert-butyl (2-(2-((2,5-dichlorophenyl)(methyl)amino)-2-oxoethoxy)ethyl)carbamate.
Expected Outcome and Characterization:
The final product should be a white to off-white solid. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected yield for this type of amide coupling is typically in the range of 60-80%.
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| tert-butyl (2-(2-((2,5-dichlorophenyl)(methyl)amino)-2-oxoethoxy)ethyl)carbamate | C₁₈H₂₄Cl₂N₂O₄ | 435.30 | White to off-white solid |
Conclusion and Future Directions
The strategic use of building blocks like this compound offers a promising avenue for the rational design of PROTACs with improved pharmacological properties. The introduction of a rigid, dichlorinated phenyl moiety into the linker can enforce a more defined conformation, potentially leading to enhanced ternary complex stability and improved degradation efficacy. The protocol outlined in this application note provides a practical and efficient method for the synthesis of a key intermediate, paving the way for the exploration of a new chemical space in PROTAC linker design. Further studies will be necessary to fully elucidate the structure-activity relationships of PROTACs containing this and similar rigid linker components.
References
- 1. US5283365A - Process for preparing high-purity aniline - Google Patents [patents.google.com]
- 2. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation Studies Using 2,5-dichloro-N-methylaniline Hydrochloride
Introduction: A Niche Reagent for Advanced Bioconjugation
In the dynamic field of bioconjugation, the quest for novel reagents with unique reactivity and stability profiles is perpetual.[1] 2,5-dichloro-N-methylaniline hydrochloride emerges as a specialized reagent with potential applications in creating stable bioconjugates.[2] Its core structure, a substituted aniline, offers a reactive handle for covalent bond formation with biomolecules. The presence of two electron-withdrawing chlorine atoms on the aromatic ring significantly modulates the nucleophilicity and redox potential of the aniline nitrogen, presenting both opportunities and challenges in experimental design.
This guide provides an in-depth exploration of the potential applications of this compound in bioconjugation, focusing on two primary methodologies: oxidative coupling and aniline-catalyzed ligations. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-tested protocols, and discuss critical aspects of experimental design and bioconjugate characterization.
Physicochemical Properties and Safety Considerations
A thorough understanding of the reagent's properties is paramount for successful and safe experimentation.
| Property | Value/Information | Source/Comment |
| Molecular Formula | C₇H₈Cl₃N | [2] |
| Molecular Weight | 212.5 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility | The hydrochloride salt enhances aqueous solubility compared to the free base. It is sparingly soluble in chloroform and slightly soluble in methanol. | [2] |
| pKa (Predicted) | The pKa of the conjugate acid of the parent 2,5-dichloroaniline is predicted to be around 1.60. N-methylation is not expected to drastically alter this value. This low pKa indicates that the aniline will be predominantly in its more reactive, unprotonated form at neutral pH. |
Safety Precautions:
This compound should be handled with care, following standard laboratory safety procedures. The safety data sheet for the closely related compound, 2,5-dichloroaniline, indicates that it is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste according to institutional and local regulations for hazardous materials.
Application 1: Oxidative Coupling for Bioconjugation
Oxidative coupling is a powerful technique for forming covalent bonds between anilines and electron-rich aromatic systems, such as phenols or other anilines, on a biomolecule.[3][4] The reaction is typically initiated by a mild oxidant, like sodium periodate (NaIO₄), and proceeds rapidly under aqueous conditions.[3][4]
Mechanism of Oxidative Coupling
The reaction is initiated by the oxidation of the aniline or the coupling partner to a reactive intermediate. This is followed by an electrophilic attack on the electron-rich aromatic ring of the other reaction partner, leading to the formation of a new carbon-carbon or carbon-nitrogen bond.
Caption: Generalized workflow for oxidative coupling bioconjugation.
Protocol: Oxidative Coupling of this compound to a Protein Containing p-aminophenylalanine (pAF)
This protocol describes the conjugation of this compound to a protein where the unnatural amino acid p-aminophenylalanine has been genetically incorporated.
Materials:
-
Protein containing p-aminophenylalanine (pAF-protein) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.5)
-
This compound
-
Sodium periodate (NaIO₄) solution (freshly prepared, e.g., 50 mM in water)
-
Quenching solution (e.g., 1 M glycerol or 100 mM sodium bisulfite)
-
Desalting column or dialysis cassette for purification
-
Analytical instruments (SDS-PAGE, Mass Spectrometer, HPLC)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in water or a minimal amount of a water-miscible organic solvent like DMSO, then diluted in buffer).
-
Prepare a fresh solution of sodium periodate (e.g., 50 mM in water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the pAF-protein (final concentration typically 10-50 µM) and this compound (final concentration 10-20 fold molar excess over the protein).
-
Incubate the mixture at room temperature for 5 minutes.
-
-
Initiation of Reaction:
-
Add the sodium periodate solution to the reaction mixture to a final concentration of 1-2 mM.
-
Gently mix and allow the reaction to proceed at room temperature for 15-30 minutes. The reaction is often rapid.[3]
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching solution (e.g., to a final concentration of 10 mM glycerol or 10 mM sodium bisulfite) to consume any unreacted periodate.
-
Incubate for 5-10 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to observe the shift in molecular weight.
-
Confirm the successful conjugation and determine the degree of labeling by mass spectrometry (ESI-MS or MALDI-TOF).
-
Further characterization can be performed using HPLC to assess the purity of the conjugate.
-
Application 2: Aniline-Catalyzed Hydrazone and Oxime Ligation
Anilines can act as potent nucleophilic catalysts to accelerate the formation of hydrazone and oxime bonds, which are commonly used in bioconjugation.[5] This catalysis is particularly effective at neutral pH, where the uncatalyzed reaction can be slow. 2,5-dichloro-N-methylaniline, with its available aniline nitrogen, can potentially serve this catalytic role.
Mechanism of Aniline Catalysis
The aniline catalyst first reacts with the aldehyde or ketone on the biomolecule to form a more reactive protonated Schiff base intermediate. This intermediate is more susceptible to nucleophilic attack by the hydrazine or aminooxy-functionalized molecule, leading to the formation of the stable hydrazone or oxime bond and regeneration of the aniline catalyst.
Caption: Catalytic cycle of aniline in hydrazone/oxime ligation.
Protocol: Aniline-Catalyzed Oxime Ligation of a Payload to an Aldehyde-Tagged Protein
This protocol details the use of this compound as a catalyst for conjugating an aminooxy-functionalized payload to a protein containing a genetically encoded or chemically introduced aldehyde group.
Materials:
-
Aldehyde-tagged protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0)
-
Aminooxy-functionalized payload (e.g., a fluorescent dye, biotin, or drug)
-
This compound (catalyst)
-
Desalting column or dialysis cassette for purification
-
Analytical instruments (SDS-PAGE, Mass Spectrometer, HPLC, UV-Vis Spectrophotometer)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the aldehyde-tagged protein.
-
Prepare a stock solution of the aminooxy-payload (e.g., 10-20 mM in a compatible solvent).
-
Prepare a stock solution of this compound (e.g., 100 mM in water or buffer).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the aldehyde-tagged protein (final concentration 10-100 µM) and the aminooxy-payload (final concentration 5-10 fold molar excess over the protein).
-
Add the this compound catalyst to a final concentration of 5-20 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction progress can be monitored over time by taking aliquots and analyzing them by mass spectrometry.
-
-
Purification:
-
Once the reaction has reached the desired level of completion, purify the conjugate from excess payload and catalyst using a desalting column or dialysis.
-
-
Characterization:
-
Confirm conjugation using SDS-PAGE and mass spectrometry.
-
Quantify the degree of labeling using UV-Vis spectrophotometry if the payload has a distinct absorbance signature.
-
Assess the purity and homogeneity of the conjugate by HPLC.
-
Troubleshooting and Key Considerations
-
Low Reaction Efficiency:
-
Oxidative Coupling: Ensure the freshness of the NaIO₄ solution. Optimize the pH (typically 6.5-7.5). Increase the molar excess of the aniline reagent.
-
Catalyzed Ligation: Increase the concentration of the catalyst, although be mindful of potential protein precipitation at very high concentrations. Optimize the pH (typically 6.0-7.0 for aniline catalysis). Increase the reaction time or temperature.
-
-
Protein Precipitation:
-
The hydrophobicity of 2,5-dichloro-N-methylaniline may cause precipitation of some proteins, especially at higher concentrations. Perform small-scale pilot reactions to determine the optimal concentration. The use of co-solvents (e.g., up to 10% DMSO or DMF) may improve solubility, but their compatibility with the target protein must be verified.
-
-
Non-specific Labeling:
-
While these reactions are highly chemoselective, it is always prudent to run control reactions (e.g., without the aniline reagent or without the oxidant/catalyst) to assess any background reactivity.
-
Conclusion
This compound represents a valuable, albeit specialized, tool for the bioconjugation toolkit. Its unique electronic properties, conferred by the dichloro-substitution, offer a distinct reactivity profile for oxidative coupling reactions. Furthermore, its potential to catalyze hydrazone and oxime ligations at neutral pH expands its utility. The protocols and considerations outlined in this guide provide a robust framework for researchers to explore the applications of this reagent in developing novel bioconjugates for a wide range of scientific and therapeutic applications. As with any bioconjugation strategy, empirical optimization for each specific biomolecule and payload is essential for achieving the desired outcome.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2,5-dichloro-N-methylaniline Hydrochloride
Welcome to the technical support center for the purification of 2,5-dichloro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require a robust, field-proven methodology for its purification by recrystallization. As a key intermediate in multi-step organic syntheses, particularly in pharmaceuticals and pigments, achieving high purity is paramount.[1] This document provides not just a protocol, but the underlying scientific principles and troubleshooting strategies to empower you to overcome common challenges in your laboratory work.
The Science of Recrystallizing an Amine Hydrochloride
Recrystallization is a powerful purification technique based on differential solubility.[2] The goal is to find a solvent system where this compound is highly soluble at an elevated temperature but sparingly soluble at a low temperature.[3] Impurities, ideally, should either be insoluble in the hot solvent or remain soluble in the cold solvent.
The hydrochloride salt form of 2,5-dichloro-N-methylaniline is intentionally used for purification. The protonation of the amine group dramatically increases the compound's polarity and its ability to form a well-defined crystal lattice compared to its free base form.[1][4] This enhanced crystallinity is crucial for effective purification, as it facilitates the exclusion of impurities during crystal growth.[2]
Strategic Solvent Selection
The success of any recrystallization hinges on the choice of solvent.[5] For a polar salt like this compound, the ideal solvent or solvent system must effectively solvate the ionic compound at high temperatures while allowing it to precipitate upon cooling.
Key Principles for Solvent Selection:
-
Solubility Profile: The compound should exhibit a steep solubility curve with respect to temperature.[2]
-
Impurity Solubility: The solvent should either completely dissolve impurities at all temperatures or not dissolve them at all.[6]
-
Inertness: The solvent must not react with the compound.[2]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[2]
Based on the amphiphilic nature of the molecule—a polar hydrochloride group and a less polar dichloroaromatic ring—mixed solvent systems are often highly effective.[1]
Table 1: Solvent Suitability for this compound
| Solvent | Suitability & Rationale | Boiling Point (°C) |
| Ethanol/Water | Highly Recommended. A polar protic solvent pair. The compound is soluble in hot ethanol. Water acts as an anti-solvent, reducing solubility upon cooling to induce crystallization. This is a classic choice for amine hydrochlorides.[1] | ~78-100 |
| Methanol | Good. The compound is slightly soluble in methanol.[1] It may require a larger volume of solvent, but can be effective. May require an anti-solvent like diethyl ether for better recovery. | ~65 |
| Isopropanol (IPA) | Good. Similar properties to ethanol but less volatile. Can be a good alternative if ethanol causes issues with oiling out. | ~82 |
| Water | Poor (as a single solvent). While the hydrochloride salt enhances aqueous solubility, it may be too soluble even at low temperatures for good recovery. Often best used as the anti-solvent component.[7] | 100 |
| Acetone | Possible, with caution. Its moderate polarity might be suitable, but it can sometimes promote oiling out with amine salts.[8] | ~56 |
| Hexane/Dichloromethane | Not Recommended. These nonpolar or moderately polar aprotic solvents are unlikely to effectively dissolve the polar hydrochloride salt.[1] | Varies |
Standard Operating Protocol for Recrystallization
This protocol provides a self-validating workflow for the purification of this compound using an ethanol/water solvent system.
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of 2,5-dichloro-N-methylaniline HCl.
Step-by-Step Methodology
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat a beaker of the primary solvent (e.g., 95% ethanol) on a hot plate. Add the minimum amount of hot ethanol to the flask to just dissolve the solid with gentle swirling.
-
Decolorization (if necessary): If the resulting solution is colored (often yellow to brown due to oxidized impurities), remove it from the heat and add a very small amount (1-2% by weight) of activated charcoal.[8] Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: To remove the charcoal and any insoluble impurities, perform a hot gravity filtration. Preheat the filter funnel and receiving flask by pouring hot solvent through them to prevent premature crystallization.[8] Filter the hot solution quickly.
-
Induce Crystallization: Heat the clear filtrate. Add hot water (the anti-solvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures the solution is not supersaturated, which could lead to crashing out instead of forming pure crystals.
-
Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows for the selective exclusion of impurities from the growing lattice.[3] Do not disturb the flask during this period.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent mixture (the same ethanol/water ratio) to rinse away any residual mother liquor containing dissolved impurities.[2]
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a moderate temperature (e.g., 40-50°C).
Troubleshooting Guide (Q&A)
This section addresses specific issues you may encounter during the experiment.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common recrystallization issues.
Q: My compound is separating as an oil, not a solid. What should I do?
A: This phenomenon, known as "oiling out," is common with amine salts and occurs when the solute comes out of solution at a temperature above its melting point.[9][10] This is often caused by a very high concentration of the solute or the presence of impurities that depress the melting point.
-
Immediate Action: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot ethanol (the "good" solvent) to decrease the saturation level. Then, allow the solution to cool very slowly.[10]
-
If the Problem Persists: The crude material may be too impure. Consider a preliminary purification step or repeat the recrystallization, ensuring you use activated charcoal to remove impurities that may be causing the melting point depression.[10]
Q: The solution has cooled, but no crystals have formed. What went wrong?
A: This typically indicates that the solution is not saturated at the lower temperature, either because too much solvent was used initially or nucleation has not occurred.[10]
-
Solution 1 (Too Dilute): Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[10]
-
Solution 2 (Induce Nucleation): If the solution appears concentrated, try to induce crystallization. Scratch the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth. Alternatively, add a tiny "seed crystal" of the crude starting material.[10]
Q: My final yield is very low. How can I improve it?
A: A low yield is most often a consequence of using too much solvent during the dissolution step, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.
-
Optimization: During the initial dissolution, be patient and add the hot solvent in very small portions, allowing time for the solid to dissolve before adding more. The goal is to use the absolute minimum volume required. Also, ensure the final cooling step in an ice bath is sufficiently long (30-60 minutes) to maximize precipitation.
Q: My final crystals are still colored. How do I get a pure white product?
A: The color is almost certainly from highly conjugated, oxidized impurities that have co-precipitated with your product.[8]
-
Solution: The most effective way to remove these impurities is with activated charcoal. You must repeat the recrystallization and include the decolorization step (Step 2 in the protocol). It is critical that the charcoal is removed via hot gravity filtration, as vacuum filtration will cool the solution rapidly and cause your product to crash out prematurely along with the charcoal.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound? A1: Common impurities can include unreacted starting materials, positional isomers from the chlorination step (e.g., 3,5-dichloro-N-methylaniline), or products of over-chlorination.[11] Dark colors typically indicate the presence of oxidized aniline species, which are common byproducts.[8]
Q2: Why is slow cooling so important? A2: Crystal formation is a thermodynamically controlled process. Slow cooling allows molecules to selectively deposit onto the growing crystal lattice in the most stable arrangement, effectively excluding impurity molecules that do not fit well into the lattice structure. Rapid cooling ("crashing out") traps impurities within the solid, defeating the purpose of the purification.[3]
Q3: How do I know when to stop adding the anti-solvent (water)? A3: You should add the anti-solvent just until you see a persistent, faint cloudiness or turbidity in the hot solution. This is the "cloud point," which signifies that the solution is saturated. If you add too much, the product may oil out or crash out immediately. The subsequent addition of a few drops of the primary solvent (ethanol) to re-clarify the solution provides a slight buffer against this.
Q4: Can I reuse the mother liquor to recover more product? A4: While there is dissolved product in the mother liquor, it is also highly enriched with the impurities you were trying to remove. Attempting to recover more product by simply boiling off more solvent will likely result in a much less pure solid. For most research applications, this second crop is not worth the decrease in purity.
Q5: What is the best way to confirm the purity of my final product? A5: The most common and effective methods are melting point analysis and Nuclear Magnetic Resonance (NMR) spectroscopy. A pure crystalline solid will have a sharp, narrow melting point range. An impure sample will melt over a broad range and at a lower temperature. ¹H NMR spectroscopy can be used to identify and quantify any remaining impurities by comparing the integration of their signals to the product signals.
References
- 1. Buy this compound | 1193389-58-0 [smolecule.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. mt.com [mt.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2,5-dichloro-N-methylaniline Hydrochloride
A Guide to Impurity Identification, Mitigation, and Troubleshooting
Welcome to the technical support center for the synthesis of 2,5-dichloro-N-methylaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. Purity is paramount, as even minor impurities can have significant downstream effects on reaction yields, product specifications, and biological activity.
This document provides in-depth, field-proven insights into the common impurities encountered during the synthesis of this compound. We will explore the causality behind their formation, provide robust troubleshooting protocols, and offer validated methods for their removal and prevention.
Section 1: Synthetic Pathways and Critical Impurity Junctions
The synthesis of this compound is typically achieved via one of two primary routes, each presenting unique impurity profiles. The final step in both pathways is the salt formation with hydrochloric acid to enhance solubility and stability.[1]
-
Route A: N-methylation of 2,5-dichloroaniline. This route starts with the commercially available 2,5-dichloroaniline, which is then methylated.
-
Route B: Chlorination of N-methylaniline. This pathway begins with N-methylaniline, which undergoes a dichlorination reaction.[1]
Understanding these pathways is fundamental to anticipating and controlling potential impurities. The following workflow diagram illustrates the critical junctions where impurities are most likely to be introduced.
Caption: Synthetic routes and key impurity introduction points.
Section 2: Common Impurities Profile
Proactive identification is key to ensuring the purity of the final compound. The following table summarizes the most common impurities, their origins, and recommended analytical methods for detection.
| Impurity Name | Structure / Type | Potential Origin | Recommended Analytical Method |
| 2,5-Dichloroaniline | Starting Material | Incomplete N-methylation (Route A) | HPLC, GC-MS, TLC |
| N-methylaniline | Starting Material | Incomplete chlorination (Route B) | HPLC, GC-MS, TLC |
| Isomeric Dichloro-N-methylanilines | Isomeric Impurity | Non-selective chlorination (e.g., 2,3- or 3,4-isomers) | HPLC, GC-MS, ¹H NMR |
| Monochloro-N-methylanilines | Under-reaction Byproduct | Incomplete chlorination (Route B) | GC-MS, HPLC |
| Trichloro-N-methylanilines | Over-reaction Byproduct | Excessive chlorination (Route B) | GC-MS, HPLC |
| N,N-dimethyl-2,5-dichloroanilinium chloride | Over-reaction Byproduct | Excessive N-methylation (Route A)[2] | LC-MS, ¹H NMR |
| Residual Solvents | Process-related | From reaction or purification steps (e.g., Ethanol, Toluene) | GC-HS (Gas Chromatography-Headspace) |
| Degradation Products | Storage/Process-related | Thermal decomposition (can produce oxides of C and N)[1] | LC-MS |
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis and purification, providing a logical framework for diagnosis and resolution.
Q1: My final product has a low melting point and appears wet or oily, even after drying. What is the likely cause?
A1: This is a classic symptom of residual solvent contamination. Organic solvents trapped within the crystal lattice can depress the melting point and give the product an oily appearance.
-
Causality: The hydrochloride salt is highly polar and crystalline. During precipitation or recrystallization, non-polar or moderately polar organic solvents can be occluded within the crystals. Standard oven drying is often insufficient to remove high-boiling point solvents.
-
Troubleshooting Steps:
-
Identify the Solvent: Use GC-Headspace analysis to identify and quantify the residual solvent(s). Refer to ICH Q3C guidelines for acceptable limits.[3]
-
Optimize Drying: Dry the material under high vacuum (e.g., <1 mmHg) at a moderately elevated temperature (e.g., 40-50°C) for an extended period (12-24 hours).
-
Solvent Exchange: If the solvent is difficult to remove, consider re-dissolving the product in a minimal amount of a suitable polar solvent (like isopropanol) and precipitating it by adding a non-polar anti-solvent (like heptane). The original, problematic solvent will be displaced.
-
Q2: The HPLC analysis of my final product shows a significant peak with a shorter retention time than the main product peak. How do I identify and remove it?
A2: A peak with a shorter retention time on a reverse-phase HPLC column typically indicates a more polar impurity. In this synthesis, the most likely candidate is unreacted 2,5-dichloroaniline (from Route A).
-
Causality: 2,5-dichloroaniline contains a primary amine (-NH₂) which is more polar than the secondary amine (-NHCH₃) of the product, leading to faster elution from the non-polar column.
-
Troubleshooting Steps:
-
Confirmation: Confirm the impurity's identity by co-injecting a sample of your product spiked with an authentic standard of 2,5-dichloroaniline. If the peak area increases, the identity is confirmed.
-
Reaction Optimization: Ensure the N-methylation reaction goes to completion. Increase the equivalents of the methylating agent, extend the reaction time, or slightly increase the temperature. Monitor the reaction by TLC or in-process HPLC.
-
Purification: This impurity can be effectively removed by recrystallization. The product, this compound, has different solubility properties than the free-base impurity. An acid-base workup can also be effective before the final salt formation, where the unreacted primary amine can be separated.
-
Q3: My product is discolored (yellow to brown) instead of the expected white or off-white crystalline solid. What causes this and how can it be fixed?
A3: Discoloration is often caused by trace amounts of highly colored degradation products or residual starting materials from certain synthetic routes, such as the reduction of nitro compounds.[4]
-
Causality: Aromatic amines are susceptible to air oxidation, which can form colored impurities over time, especially when exposed to light or heat. If the synthesis started from 2,5-dichloronitrobenzene, any residual nitro-aromatic compounds can impart a yellow color.[5]
-
Troubleshooting Steps:
-
Recrystallization with Activated Carbon: Dissolve the crude hydrochloride salt in a suitable hot solvent (e.g., ethanol/water mixture). Add a small amount (1-2% w/w) of activated carbon and briefly heat the mixture. The carbon will adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pad of Celite® to remove the carbon. This step is critical and must be done while the solution is hot to prevent premature crystallization of the product.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization. This should yield a product with significantly improved color.
-
Inert Atmosphere: During the synthesis, particularly at elevated temperatures, blanketing the reaction with an inert gas like nitrogen or argon can prevent oxidative side reactions.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities from the chlorination of N-methylaniline (Route B), and how can I minimize them?
A1: The N-methyl group is an ortho-, para-director. Therefore, chlorination will strongly favor substitution at the 2- and 4-positions. However, some substitution at other positions can occur, leading to isomeric impurities like 2,3-, 3,4-, or 2,6-dichloro-N-methylaniline. The most critical factor is controlling the reaction conditions to prevent both under- and over-chlorination. Careful control of temperature and the stoichiometry of the chlorinating agent is essential for selectivity.[1][6]
Q2: How can I avoid over-methylation to the quaternary ammonium salt in Route A?
A2: Formation of the N,N-dimethyl-2,5-dichloroanilinium salt is a common side reaction when using reactive methylating agents like dimethyl sulfate or methyl iodide.[2] To minimize this, slowly add the methylating agent to the reaction mixture at a controlled temperature. Using exactly one molar equivalent of the methylating agent is crucial. Using a less reactive system, such as methanol with a ruthenium catalyst, can also provide higher selectivity for mono-methylation.[7]
Q3: Is an acid-base extraction effective for purification before forming the hydrochloride salt?
A3: Yes, an acid-base workup is a highly effective purification strategy for the free-base form of 2,5-dichloro-N-methylaniline. After the reaction, the mixture can be dissolved in a non-polar organic solvent (e.g., dichloromethane) and washed with a dilute aqueous acid (e.g., 1M HCl). The basic amine product will be protonated and move to the aqueous layer, while non-basic impurities (like residual nitro-compounds or over-chlorinated species) remain in the organic layer. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH) to precipitate the purified free-base product, which can then be extracted back into an organic solvent, dried, and converted to the hydrochloride salt.
Section 5: Experimental Protocol: Purification by Recrystallization
This protocol provides a self-validating method for purifying this compound to remove common impurities like unreacted starting materials and colored degradation products.
Objective: To obtain high-purity, crystalline 2,5-dichloro-N-methylaniline HCl.
Materials:
-
Crude 2,5-dichloro-N-methylaniline HCl
-
Ethanol (95%)
-
Deionized Water
-
Activated Carbon (decolorizing charcoal)
-
Celite® 545 (or equivalent filter aid)
-
Erlenmeyer flasks, Buchner funnel, filter paper, heating mantle
Procedure:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2,5-dichloro-N-methylaniline HCl. For every 10 grams of crude product, add 50 mL of 95% ethanol.
-
Heating: Gently heat the mixture with stirring on a hot plate or in a water bath until the solid dissolves completely. If it does not dissolve, add more ethanol dropwise until a clear solution is obtained at near-boiling temperature.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small spatula tip of activated carbon (approx. 1-2% of the product weight).
-
Self-Validation: The solution should turn black. Be cautious, as adding carbon to a superheated solution can cause bumping.
-
-
Hot Filtration: If carbon was added, perform a hot filtration. Place a piece of fluted filter paper in a funnel and pre-heat the funnel and a clean receiving flask with hot solvent vapor. Filter the hot solution quickly. This removes the carbon and any insoluble impurities.
-
Self-Validation: The filtrate should be clear and, if previously colored, now colorless or significantly lighter.
-
-
Induce Crystallization: Add deionized water dropwise to the hot, clear filtrate until the solution becomes faintly cloudy (this is the saturation point). Add a few drops of ethanol to redissolve the cloudiness.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Self-Validation: White, needle-like crystals should form.
-
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold 50:50 ethanol/water solution to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved.
References
- 1. Buy this compound | 1193389-58-0 [smolecule.com]
- 2. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,5-Dichloroaniline - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]
- 6. US2675409A - Preparation of 2, 4, 6-trichloroaniline - Google Patents [patents.google.com]
- 7. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Yield of 2,5-Dichloro-N-methylaniline Hydrochloride Synthesis
An in-depth guide to optimizing the synthesis of 2,5-dichloro-N-methylaniline hydrochloride, including troubleshooting common issues and frequently asked questions for researchers.
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to help you navigate the complexities of this synthesis and optimize your yields. As Senior Application Scientists, we aim to explain not just the "how" but the "why" behind each experimental choice, ensuring a robust and reproducible process.
Overview of Synthesis
The primary objective is the selective N-methylation of 2,5-dichloroaniline, followed by conversion to its hydrochloride salt. The starting material, 2,5-dichloroaniline, possesses two electron-withdrawing chloro groups, which decrease the nucleophilicity of the amino group, making the reaction more challenging than with simple aniline.[1][2] The final hydrochloride salt form is often preferred as it is typically a stable, crystalline solid with enhanced solubility in polar solvents.[3]
Several synthetic routes can be employed for the N-methylation step, each with distinct advantages and challenges. The choice of method often depends on available reagents, scale, safety considerations, and desired selectivity.
Caption: General synthesis pathway.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.
Q1: My reaction has a very low or no yield. What are the potential causes and how can I fix this?
Low yield is a frequent issue, often stemming from the reduced reactivity of the dichloro-substituted aniline.
Potential Causes & Solutions:
-
Poor Reactivity of Starting Material: The electron-withdrawing nature of the two chlorine atoms makes the nitrogen lone pair less available for nucleophilic attack.[1]
-
Inappropriate Reaction Conditions:
-
Solution (Solvent): The choice of solvent is critical. Experiment with different solvents to ensure adequate solubility of all reactants.[1] For some catalytic reactions, polar solvents like DMF can competitively adsorb to the catalyst surface and inhibit the reaction.[4]
-
Solution (Base): If your protocol requires a base (e.g., for reactions with methyl halides or dimethyl carbonate), its absence or incorrect choice can halt the reaction. Ensure you are using the appropriate base (e.g., K₂CO₃, NaOH, KOtBu) at the correct stoichiometry.[4]
-
-
Impure Reagents: Water or other impurities in your starting materials or solvents can interfere with the reaction, especially if using moisture-sensitive reagents or catalysts.
-
Solution: Always use pure, dry reagents and solvents.[1] Ensure your 2,5-dichloroaniline is of high purity.
-
Q2: I'm observing significant amounts of the di-methylated byproduct (2,5-dichloro-N,N-dimethylaniline). How can I improve selectivity for the mono-methylated product?
Over-alkylation is the most common side reaction in N-alkylation of anilines.[1] This occurs because the mono-methylated product can be more nucleophilic than the starting aniline, making it more reactive towards the methylating agent.[1]
Strategies to Enhance Mono-methylation Selectivity:
-
Control Stoichiometry: Using a large excess of 2,5-dichloroaniline compared to the methylating agent can statistically favor mono-alkylation.[1] However, this can be costly and complicates purification.
-
Adjust Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help reduce the rate of the second methylation step.[1]
-
Change the Methylation Method: This is often the most effective solution.
-
Eschweiler-Clarke Reaction: This method, which uses formic acid and formaldehyde, is a reductive amination process that inherently stops at the tertiary amine stage and does not produce quaternary ammonium salts, making it an excellent choice for selective methylation.[5][6]
-
Dimethyl Carbonate (DMC) with a Catalyst: DMC is a greener methylating agent that can offer high selectivity for mono-methylation, often through an in-situ protection/deprotection mechanism on a catalyst surface.[4][7]
-
Caption: Troubleshooting workflow for synthesis optimization.
Q3: The reaction starts but then stalls and remains incomplete. What should I do?
A stalling reaction can indicate catalyst deactivation, reagent degradation, or the formation of an inhibitory byproduct.
Potential Causes & Solutions:
-
Catalyst Deactivation: If using a heterogeneous or homogeneous catalyst, it may be poisoned by impurities or degrade under the reaction conditions.
-
Solution: Ensure the highest purity of all reactants. If possible, add the catalyst in portions or switch to a more robust catalyst system.
-
-
Reagent Degradation: The methylating agent or other reagents may not be stable at the reaction temperature over long periods.
-
Solution: Consider adding the less stable reagent slowly over the course of the reaction rather than all at once. Check the stability data for your chosen reagents.
-
-
Equilibrium: Some reactions may be reversible.
-
Solution: If a byproduct like water is formed, consider using a Dean-Stark trap or molecular sieves to remove it and drive the reaction to completion.
-
Q4: I'm having difficulty isolating and purifying the final hydrochloride product.
Purification challenges often arise from the presence of unreacted starting material, the di-methylated byproduct, and other impurities.
Potential Causes & Solutions:
-
Similar Physical Properties: The starting material, mono-methylated, and di-methylated products can have similar polarities, making chromatographic separation difficult.
-
Solution (Acid/Base Extraction): Exploit the differences in basicity. The di-methylated product is more basic than the mono-methylated, which is more basic than the starting aniline. A careful, stepwise pH adjustment during an aqueous workup can sometimes selectively separate these components.
-
Solution (Crystallization): Once the free base is isolated, convert it to the hydrochloride salt with HCl.[3] The salt is a crystalline solid and can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/ether, ethanol/water). The enhanced solubility of the HCl salt in polar solvents is a key property to leverage.[3]
-
Frequently Asked Questions (FAQs)
What are the most common and effective methods for N-methylation of 2,5-dichloroaniline?
A comparison of common methods is summarized below.
| Method | Reagents | Advantages | Disadvantages & Common Issues |
| Eschweiler-Clarke | Formic Acid, Formaldehyde | High selectivity for mono-methylation, avoids quaternary salts, inexpensive reagents.[5][6] | Can require high temperatures; potential for N-formylation side products with some anilines.[4][8] |
| Alkyl Halides | Methyl Iodide (CH₃I) or Dimethyl Sulfate (DMS) with a base | Highly reactive, often proceeds at lower temperatures. | Extremely toxic and carcinogenic reagents (especially DMS) .[9][10] Prone to over-methylation to di- and quaternary products.[1] |
| Dimethyl Carbonate (DMC) | DMC, often with a catalyst (e.g., Zeolites, metal complexes) | "Green" and less toxic reagent, can be highly selective for mono-methylation.[4][7] | Often requires higher temperatures and pressures, catalyst may be expensive or sensitive.[11] |
| Reductive Amination | Formaldehyde, Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) | Versatile, can be tuned for selectivity by choice of reducing agent.[12][13] | Reducing agents can be expensive or hazardous; may require inert atmosphere. |
What are the critical safety precautions for this synthesis?
Safety is paramount, especially given the reagents involved.
-
2,5-Dichloroaniline: This compound is toxic if swallowed, inhaled, or in contact with skin.[14] Always handle it in a fume hood with appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Dimethyl Sulfate (DMS): EXTREME HAZARD. DMS is a potent poison and a probable human carcinogen.[15] It is fatal if inhaled, and a dangerous characteristic is the delay between exposure and the onset of severe symptoms like pulmonary edema.[15] ALWAYS handle DMS inside a certified chemical fume hood. Use a syringe or cannula for transfers. Have a quench solution (e.g., concentrated ammonia) ready to neutralize any spills or residual reagent in the glassware.[9][10]
-
General: Always perform a thorough risk assessment before beginning any experiment.
How can I monitor the reaction's progress?
Regular monitoring is key to optimization.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the starting material, product, and any byproducts. Visualize spots using a UV lamp.
-
Gas Chromatography (GC) / GC-Mass Spectrometry (GC-MS): For more quantitative analysis, small aliquots can be taken from the reaction, worked up, and analyzed by GC or GC-MS.[13][16] This allows you to determine the relative percentages of all components.
-
High-Performance Liquid Chromatography (HPLC): HPLC is also an excellent quantitative technique for monitoring the disappearance of starting material and the appearance of the product.[17]
What analytical techniques are best for characterizing the final product?
A combination of techniques is recommended for unambiguous characterization.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. You should see a new signal for the N-methyl group (a singlet around 2.8-3.0 ppm in ¹H NMR) and characteristic shifts in the aromatic region.
-
Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight of the product.[18][19]
-
Melting Point: A sharp melting point for the final hydrochloride salt is a good indicator of purity.
Detailed Experimental Protocols
Here we provide a representative protocol for the N-methylation of 2,5-dichloroaniline using the Eschweiler-Clarke reaction, chosen for its high selectivity and improved safety profile over methods using DMS.
Protocol: N-methylation via Eschweiler-Clarke Reaction
Caption: Step-by-step experimental workflow.
Materials:
-
2,5-dichloroaniline
-
Formic acid (90-98%)
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (e.g., 2 M in diethyl ether or concentrated HCl)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,5-dichloroaniline (1.0 eq), formic acid (2.0-3.0 eq), and aqueous formaldehyde (2.0-3.0 eq).
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring. The reaction is often complete within 2-12 hours. Monitor the progress by TLC by taking small aliquots, basifying them, extracting with ethyl acetate, and spotting on a TLC plate against the starting material. The reaction is complete when the 2,5-dichloroaniline spot has disappeared.
-
Rationale: The heat provides the necessary activation energy. CO₂ is evolved during the reaction, which drives it to completion and makes it irreversible.[6]
-
-
Work-up (Isolation of Free Base): Cool the reaction mixture to room temperature. Carefully and slowly add NaOH solution while cooling the flask in an ice bath to neutralize the excess formic acid and basify the mixture to a pH > 10.
-
Caution: This neutralization is highly exothermic.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,5-dichloro-N-methylaniline free base, which is often an oil or low-melting solid.
-
Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether, isopropanol). Slowly add a solution of HCl (e.g., 2 M in ether or a few drops of concentrated HCl) with stirring. The hydrochloride salt should precipitate as a white or off-white solid.
-
Purification: Collect the solid by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., diethyl ether) to remove soluble impurities. The product can be further purified by recrystallization.
-
Characterization: Dry the final product under vacuum and characterize by NMR, MS, and melting point analysis to confirm its identity and purity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source | CHIMIA [chimia.ch]
- 3. Buy this compound | 1193389-58-0 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. iris.unive.it [iris.unive.it]
- 8. html.rhhz.net [html.rhhz.net]
- 9. reddit.com [reddit.com]
- 10. DIMETHYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.spbu.ru [chem.spbu.ru]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Dimethyl sulfate (EHC 48, 1985) [inchem.org]
- 16. sincerechemical.com [sincerechemical.com]
- 17. researchgate.net [researchgate.net]
- 18. d-nb.info [d-nb.info]
- 19. researchgate.net [researchgate.net]
stability of 2,5-dichloro-N-methylaniline hydrochloride in different pH conditions
Welcome to the technical support center for 2,5-dichloro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and address common questions regarding the stability of this compound, particularly in relation to pH. Given the limited specific stability data in published literature for this compound, this guide synthesizes fundamental chemical principles of substituted anilines and hydrochloride salts with standard industry practices for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a halogenated aromatic amine with the molecular formula C₇H₈Cl₃N[1][2]. It is a crystalline solid used primarily in biochemical research and organic synthesis[1]. Its applications include serving as a reagent in proteomics, an intermediate for the synthesis of pharmaceuticals and agrochemicals, and potentially as an analytical reference standard[1].
Q2: What are the general stability characteristics of this compound?
A2: As a hydrochloride salt of an amine, this compound is expected to be most stable in acidic conditions where the amine group is protonated[1]. It is known to be sensitive to heat and hygroscopic (tending to absorb moisture from the air)[1]. Recommended storage is typically at 2-8°C to minimize thermal degradation[1]. Upon decomposition, it can release hazardous substances such as carbon oxides, nitrogen oxides, and hydrogen chloride[1][3].
Q3: How does pH affect the stability of this compound?
Q4: What are the potential degradation pathways for this compound?
A4: Potential degradation pathways, particularly under stress conditions, could include:
-
Oxidation: The aniline functional group is susceptible to oxidation, which can lead to the formation of colored degradation products. This can be accelerated by light, heat, and the presence of metal ions.
-
Hydrolysis: While the N-methylaniline structure is generally stable against hydrolysis, extreme pH and high temperatures could potentially lead to degradation, although this is less common for the aniline moiety itself compared to esters or amides.
-
Photodegradation: Exposure to UV or visible light may induce degradation, a common characteristic for many aromatic compounds.
Troubleshooting Guide: Common Experimental Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Change in solution color (e.g., yellowing, browning) over time. | Oxidation of the aniline moiety. | 1. Prepare solutions fresh daily. 2. Use de-gassed solvents to minimize dissolved oxygen. 3. Protect solutions from light by using amber vials or covering glassware with foil. 4. Consider adding a small amount of an antioxidant if compatible with the experimental system. |
| Precipitate formation when adjusting the pH of an aqueous solution upwards. | Conversion of the highly soluble hydrochloride salt to the less soluble free base form. | 1. Confirm the identity of the precipitate. 2. If the free base is required, consider using a co-solvent system (e.g., water/acetonitrile, water/ethanol) to maintain solubility. 3. For applications requiring a neutral or basic pH, assess if the experiment can be performed at a lower concentration to stay below the solubility limit of the free base. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Degradation of the compound in the analytical sample or on the column. | 1. Ensure the mobile phase pH is acidic to keep the compound in its stable, protonated form. 2. Control the temperature of the autosampler to prevent degradation of samples waiting for injection. 3. Perform a forced degradation study to identify potential degradants and ensure the analytical method is stability-indicating (See Experimental Protocol below). |
| Loss of compound during sample preparation or workup. | Adsorption to glassware or plasticware, or volatility of the free base form. | 1. Silanize glassware to reduce active sites for adsorption. 2. Avoid highly basic conditions that would generate the free base if evaporation steps are required. 3. Use an internal standard to quantify recovery during sample processing. |
Experimental Protocol: pH-Based Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound across a range of pH conditions, as recommended by the International Conference on Harmonisation (ICH) guidelines for new drug substances[4][5].
Objective:
To assess the chemical stability of this compound in acidic, neutral, and basic aqueous solutions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate or citrate buffer systems
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with a UV detector
-
Amber HPLC vials
Workflow Diagram:
Caption: Workflow for a pH-based forced degradation study.
Step-by-Step Procedure:
-
Develop a Stability-Indicating HPLC Method:
-
Before starting the degradation study, develop an HPLC method capable of separating the parent compound from potential degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and a low-pH aqueous mobile phase (e.g., 0.1% formic acid) is a good starting point.
-
The goal is to achieve a degradation level of 10-15% to validate the assay[6].
-
-
Prepare Stock Solution:
-
Accurately weigh and dissolve this compound in HPLC-grade water or methanol to prepare a stock solution of approximately 1 mg/mL.
-
-
Prepare Stress Samples:
-
Acidic Condition: In a volumetric flask, add an aliquot of the stock solution to 0.1 N HCl to achieve a final concentration of ~100 µg/mL.
-
Neutral Condition: In a separate flask, add an aliquot of the stock solution to HPLC-grade water to the same final concentration.
-
Basic Condition: In a third flask, add an aliquot of the stock solution to 0.1 N NaOH to the same final concentration.
-
Note: Prepare enough volume to sample at multiple time points. Protect all solutions from light.
-
-
Incubation and Sampling:
-
Store the prepared solutions at a controlled temperature (e.g., 40°C) to accelerate degradation.
-
Immediately after preparation (T=0), take an aliquot from each solution for analysis. This will serve as the baseline.
-
Collect samples at subsequent time points (e.g., 2, 4, 8, and 24 hours).
-
-
Sample Analysis:
-
Before injection, neutralize the basic samples with an equivalent amount of HCl to prevent damage to the HPLC column.
-
Analyze all samples by the developed HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Monitor for the appearance of new peaks in the chromatogram, which indicate degradation products.
-
Calculate the mass balance to ensure that the decrease in the parent peak corresponds to an increase in degradation product peaks.
-
Expected Results and Interpretation:
The results can be summarized in a table to easily compare the stability under different pH conditions.
| Condition | Time (hours) | Parent Compound Remaining (%) | Observations |
| 0.1 N HCl | 0 | 100 | Clear, colorless solution |
| 24 | >98% | No significant change | |
| Water (pH ~7) | 0 | 100 | Clear, colorless solution |
| 24 | ~90-95% | Slight discoloration may occur | |
| 0.1 N NaOH | 0 | 100 | Clear, colorless solution |
| 24 | <80% | Significant degradation, potential for discoloration and/or precipitate |
This hypothetical data illustrates the expected trend: highest stability in acidic conditions and significant degradation in basic conditions.
Acid-Base Equilibrium Diagram:
Caption: pH-dependent equilibrium of the compound.
References
storage and handling recommendations for 2,5-dichloro-N-methylaniline hydrochloride
Welcome to the comprehensive technical support guide for 2,5-dichloro-N-methylaniline hydrochloride (CAS No. 119389-58-0). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on storage, handling, and troubleshooting for experiments involving this compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.
I. Quick Reference: Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is crucial for its proper use. The hydrochloride salt form enhances its solubility in polar solvents compared to its free base.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₈Cl₃N | [2] |
| Molecular Weight | 212.5 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Storage Temperature | 2-8°C or Room Temperature | [1][2] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol, enhanced aqueous solubility | [1] |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, it is recommended to store the compound at 2-8°C.[1] However, some suppliers may indicate room temperature storage is acceptable.[2] The key is to keep the container tightly closed in a dry, well-ventilated place to protect it from moisture and light.[3]
Q2: Is this compound sensitive to light?
A2: While specific data on the photosensitivity of this exact compound is limited, many aromatic amines and their salts can be light-sensitive.[4][5] As a precautionary measure, it is best to store it in a light-resistant container, such as an amber vial, or to wrap the container with aluminum foil.[4][6] Avoid working in brightly lit areas when handling the compound for extended periods.[4]
Q3: This compound is described as hygroscopic. What does that mean and how should I handle it?
A3: Hygroscopic chemicals readily absorb moisture from the atmosphere.[7][8] This can lead to caking of the solid, inaccuracies in weighing, and potential degradation.[7] To handle a hygroscopic compound like this compound, minimize its exposure to air by keeping the container tightly sealed when not in use.[8][9] For sensitive experiments, it is advisable to handle the compound in a glove box or a desiccator.[10][11]
Q4: What personal protective equipment (PPE) should I wear when working with this compound?
A4: Always work in a chemical fume hood.[9] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[9] In case of accidental contact, immediately wash the affected skin with plenty of soap and water and flush eyes with copious amounts of water for at least 15 minutes.[9]
III. Troubleshooting Guide
This guide provides solutions to potential issues you might encounter during your experiments.
Problem 1: Inconsistent or Low Reaction Yields
Low or inconsistent yields can be a significant source of frustration. The flowchart below provides a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for low reaction yields.
Problem 2: Difficulty Dissolving the Compound
Symptom: The this compound does not fully dissolve in the chosen solvent.
Cause and Solution:
The solubility of this compound is limited in some organic solvents.[1]
-
Step 1: Solvent Selection: Refer to the solubility data. While it is sparingly soluble in chloroform and slightly soluble in methanol, its aqueous solubility is enhanced due to the hydrochloride salt.[1] For organic reactions, consider polar aprotic solvents.
-
Step 2: Gentle Heating: Gently warming the mixture can aid dissolution. However, be mindful of the compound's thermal sensitivity.[1] Monitor for any color changes that might indicate degradation.
-
Step 3: Sonication: Using an ultrasonic bath can help break up solid aggregates and improve the rate of dissolution.
Problem 3: Compound Appears Clumped or Discolored
Symptom: The crystalline solid appears clumped, discolored (no longer white/off-white), or has a different texture than expected.
Cause and Solution:
This is likely due to moisture absorption or degradation.
-
Moisture Absorption: The hygroscopic nature of the compound can cause it to absorb water from the air, leading to clumping.[7][8] If the experiment is not moisture-sensitive, the clumped material may still be usable, but it should be noted that the mass will not be accurate. For accurate measurements, a fresh, properly stored sample should be used.
-
Degradation: A significant color change may indicate decomposition. This could be due to prolonged exposure to light, heat, or reactive atmospheric components. It is recommended to use a fresh vial of the compound and to store it according to the guidelines to prevent future degradation.[1][4]
IV. Experimental Protocol: Standard Handling Procedure
This protocol outlines the best practices for weighing and preparing a solution of this compound for a reaction.
Objective: To accurately weigh the compound and prepare a solution while minimizing exposure to atmospheric moisture.
Materials:
-
This compound
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Appropriate glassware (e.g., round-bottom flask with a septum)
-
Anhydrous solvent
-
Inert gas source (e.g., nitrogen or argon)
-
Syringes and needles
Procedure:
-
Preparation: Ensure your glassware is dry by oven-drying or flame-drying under vacuum. Allow the glassware to cool to room temperature under an inert atmosphere.
-
Inert Atmosphere: Purge the reaction flask with an inert gas.
-
Weighing:
-
Quickly weigh the desired amount of this compound onto weighing paper.
-
Minimize the time the container is open to the atmosphere.
-
For highly sensitive reactions, weighing should be performed in a glovebox.
-
-
Transfer: Promptly transfer the weighed solid to the reaction flask under a positive flow of inert gas.
-
Solvent Addition: Add the anhydrous solvent to the flask via a syringe through the septum.
-
Dissolution: If necessary, stir the mixture at room temperature until the solid is fully dissolved. Gentle warming can be applied if needed, but monitor for any signs of decomposition.
Caption: Standard protocol for handling this compound.
V. References
-
This compound | 1193389-58-0 - Smolecule. (2023, August 16). Retrieved from --INVALID-LINK--
-
2, 5-Dichloro-N-methylaniline HCl, min 98%, 5 grams. (n.d.). Retrieved from --INVALID-LINK--
-
5 Tips for Handling Photosensitive Reagents - Labtag Blog. (2024, October 31). Retrieved from --INVALID-LINK--
-
Guide to Safe Chemical Storage: Best Practices for the Industry. (2024, June 20). Retrieved from --INVALID-LINK--
-
The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2025, May 19). Retrieved from --INVALID-LINK--
-
Moisture-Free Storage: Nitrogen or Desiccant? - Terra Universal. (n.d.). Retrieved from --INVALID-LINK--
-
Hygroscopic: What it Means, What You Need to Know - CORECHEM Inc. (n.d.). Retrieved from --INVALID-LINK--
-
material safety data sheet - 2,5-dichloro aniline 98%. (n.d.). Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 8). Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET. (n.d.). Retrieved from --INVALID-LINK--
-
Problems Storing Light Sensitive Reagents? We have a Solution - Camlab. (n.d.). Retrieved from --INVALID-LINK--
-
The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. (n.d.). Retrieved from --INVALID-LINK--
-
Storing light sensitive materials in the lab - LabHomepage. (2012, November 23). Retrieved from --INVALID-LINK--
-
How to Store Reagents - Department of Chemistry : University of Rochester. (n.d.). Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - TCI Chemicals. (2024, December 6). Retrieved from --INVALID-LINK--
References
- 1. Buy this compound | 1193389-58-0 [smolecule.com]
- 2. calpaclab.com [calpaclab.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 5. rawsource.com [rawsource.com]
- 6. How To [chem.rochester.edu]
- 7. ibisscientific.com [ibisscientific.com]
- 8. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. terrauniversal.com [terrauniversal.com]
- 11. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
Technical Support Center: Optimizing Reactions with 2,5-dichloro-N-methylaniline hydrochloride
Welcome to the technical support center for 2,5-dichloro-N-methylaniline hydrochloride. This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it supplied as a salt?
This compound (Molecular Formula: C₇H₈Cl₂N·HCl) is the hydrochloride salt of the parent aromatic amine, 2,5-dichloro-N-methylaniline.[1][2] The parent compound, like many high molecular weight amines, is a nonpolar molecule with poor solubility in water.[3][4]
The conversion to a hydrochloride salt is a common and effective strategy in pharmaceutical and chemical synthesis for several reasons:[5]
-
Enhanced Solubility: The salt form is ionic, which significantly increases its solubility in water and other polar solvents compared to the neutral "free base" form.[1][6] This is crucial for reactions conducted in aqueous or polar media.
-
Improved Stability and Handling: The salt is typically a stable, crystalline solid, making it easier to handle, weigh, and store than the free base, which may be an oil or a less stable solid.[1] Recommended storage conditions are typically 2-8°C to ensure long-term stability.[1]
-
Increased Bioavailability: For drug development applications, converting a compound to a salt form often enhances its water solubility, which is a key factor for bioavailability.[5]
Q2: What are the general solubility characteristics of this compound?
The dual nature of the molecule—a polar salt group attached to a nonpolar dichlorinated aromatic ring—gives it a specific solubility profile. The hydrochloride form has enhanced aqueous solubility.[1] Its solubility in common organic solvents varies.[1]
| Solvent | Type | Solubility of HCl Salt | Rationale |
| Water | Polar Protic | Enhanced Solubility[1] | The ionic salt readily dissociates and is solvated by polar water molecules.[6] |
| Methanol | Polar Protic | Slightly Soluble[1] | The polar alcohol can solvate the ions, but less effectively than water. Solubility generally increases with heat.[1][7] |
| Ethanol | Polar Protic | Sparingly to Slightly Soluble | Similar to methanol, polarity allows for some dissolution. Co-solvent mixtures with water are common.[1] |
| Chloroform | Non-Polar | Sparingly Soluble[1] | The organic portion of the molecule allows for some interaction with less polar solvents. |
| Toluene / Hexanes | Non-Polar | Insoluble | The high polarity of the salt prevents dissolution in non-polar hydrocarbon solvents. |
| Ether | Non-Polar | Insoluble | Often used as an anti-solvent to precipitate amine hydrochloride salts from solution.[8] |
Q3: My this compound is not dissolving. What are the first things I should check?
If you encounter solubility issues, consider these initial troubleshooting steps:
-
Verify Solvent Choice: Ensure your chosen solvent is appropriate for a hydrochloride salt (see table above). For reactions in non-polar solvents, you will likely need to convert the salt to its free base form first.
-
Apply Gentle Heating: The solubility of most amine salts in polar solvents increases with temperature.[6] Try warming the mixture while stirring.
-
Check for Purity: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of the compound.[2]
-
Consider pH: If your solvent is aqueous, the pH will be acidic due to the hydrochloride salt. Drastic changes in pH will convert the salt to the free base, which is insoluble in water.[9][10]
Q4: Should I use the hydrochloride salt or the free base for my reaction?
The choice depends entirely on the reaction mechanism:
-
Use the Hydrochloride Salt Directly in reactions where the acidic nature is not detrimental and the reaction medium is polar enough to dissolve the salt. For example, in certain electrophilic substitution reactions on the aromatic ring where a Lewis acid catalyst might be used anyway.
-
Convert to the Free Base for reactions where the amine acts as a nucleophile. This includes reactions like acylations, alkylations, or couplings. The lone pair of electrons on the nitrogen is tied up by the proton in the salt form and is therefore not available to react.[5] Neutralization is required to liberate the nucleophilic free amine.[11]
Troubleshooting Guide: In-Depth Scenarios
Problem 1: Poor solubility in a non-polar aprotic solvent (e.g., Dichloromethane, THF, Toluene).
Q: How can I run a reaction with 2,5-dichloro-N-methylaniline in dichloromethane (DCM) when the HCl salt won't dissolve?
A: Direct dissolution of the highly polar HCl salt in a non-polar solvent like DCM is not feasible. The most effective strategy is to convert the salt to its free base form, which is soluble in organic solvents, before proceeding with the reaction. This is typically done through a liquid-liquid extraction.
-
Dissolution: Dissolve the this compound in deionized water.
-
Layering: Transfer the aqueous solution to a separatory funnel and add an equal volume of an immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
Neutralization: Slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the funnel.[11] Swirl gently and vent frequently to release the CO₂ gas that evolves. Monitor the pH of the aqueous layer with pH paper, continuing to add base until the pH is ~8-9.
-
Extraction: Stopper the funnel and shake vigorously to extract the liberated free base into the organic layer. Allow the layers to separate.
-
Separation: Drain the lower organic layer. Add a fresh portion of the organic solvent to the funnel and repeat the extraction two more times to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the 2,5-dichloro-N-methylaniline free base, which can then be dissolved in the desired solvent for your reaction.
Caption: Workflow for converting the hydrochloride salt to the free base.
Problem 2: The reaction requires the free amine, but I need to avoid an aqueous workup.
Q: How can I neutralize the HCl salt in situ for a moisture-sensitive reaction?
A: For reactions where water must be excluded, you can perform an in situ neutralization using a non-nucleophilic organic base. This approach frees the amine directly in the reaction vessel.
-
Choice of Base: The base must be strong enough to deprotonate the anilinium ion but should not compete as a nucleophile in your primary reaction. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA, Hünig's base) are common choices.
-
Stoichiometry: You will need at least two equivalents of the base. One equivalent neutralizes the hydrochloride salt, and the second equivalent acts as an acid scavenger for the HCl generated during the subsequent reaction (e.g., acylation with an acyl chloride).
-
Setup: To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the this compound and the anhydrous reaction solvent.
-
Base Addition: Add 2.0-2.2 equivalents of the organic base (e.g., TEA or DIPEA) to the suspension.
-
Stirring: Allow the mixture to stir at room temperature. The solid hydrochloride salt will react with the base to form the soluble free amine and the ammonium salt of the base (e.g., triethylammonium chloride), which often remains as a precipitate.
-
Reagent Addition: Once the neutralization is complete (often indicated by the dissolution of the starting material and formation of the new salt precipitate), you can proceed by adding your other reagents to the mixture.
-
Workup: At the end of the reaction, the ammonium salt byproduct can typically be removed by filtration or an aqueous wash.
| Base | pKa of Conjugate Acid | Key Characteristics |
| Triethylamine (TEA) | ~10.7 | Common, inexpensive. Can sometimes act as a nucleophile in sensitive reactions. |
| DIPEA (Hünig's Base) | ~11.0 | Sterically hindered and non-nucleophilic. Ideal for preventing side reactions. |
| Sodium Carbonate (Na₂CO₃) | ~10.3 (pKa₂) | Inexpensive inorganic base. Requires vigorous stirring due to heterogeneity. |
| Potassium Phosphate (K₃PO₄) | ~12.3 (pKa₃) | Strong inorganic base, often used in coupling reactions. Heterogeneous. |
Advanced Solubility Concepts
Q: Are there other advanced methods to improve solubility for challenging systems?
A: Yes, for particularly difficult cases, especially in the context of formulation and drug delivery, several advanced techniques can be explored. While a full discussion is beyond the scope of this guide, key concepts include:
-
Co-solvency: Using a mixture of solvents to achieve a desired polarity and solubilizing capacity.[1] For instance, a small amount of water in methanol can sometimes significantly increase the solubility of a salt.[1]
-
Hydrotropy: The addition of certain compounds (hydrotropes) at high concentrations can increase the aqueous solubility of poorly soluble solutes.[12]
-
Complexation: Using host molecules, such as cyclodextrins, to form inclusion complexes with the poorly soluble guest molecule, thereby increasing its apparent solubility in water.[12]
-
Particle Size Reduction: Techniques like micronization or high-pressure homogenization can increase the surface area of the solid, leading to a faster dissolution rate, which can be beneficial in certain reaction kinetics.[12]
These methods are part of a broader field of formulation science and can be powerful tools for overcoming significant solubility hurdles.[13]
References
- 1. Buy this compound | 1193389-58-0 [smolecule.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 4. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. is aniline hydrochloride soluble in water [chemsky-cn.com]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. quora.com [quora.com]
- 10. 2,5-Dichloroaniline - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: A Guide to Preventing the Degradation of 2,5-dichloro-N-methylaniline hydrochloride in Solution
Welcome to the technical support center for 2,5-dichloro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. We understand that maintaining the stability and integrity of your reagents is paramount for reproducible and accurate results. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to the degradation of this compound in solution.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Q1: My freshly prepared solution of this compound is rapidly turning yellow or brown. What is causing this discoloration?
A: This is a classic sign of chemical degradation, primarily through oxidation.[1][2] The aniline functional group in the molecule is electron-rich, making it highly susceptible to oxidation, especially when exposed to atmospheric oxygen.[3] This process often leads to the formation of highly colored polymeric species and quinone-like structures, which are responsible for the yellow, brown, or even dark green appearance of the solution.[3][4] This degradation is not just a cosmetic issue; it signifies a loss of your active compound and the introduction of impurities that can interfere with your experiments.
Q2: What are the primary environmental and chemical factors that accelerate the degradation of this compound?
A: The stability of this compound in solution is compromised by several key factors:
-
Oxygen: Atmospheric oxygen is the principal culprit behind oxidative degradation.[3]
-
Light: The compound is noted to be light-sensitive.[1][5] Exposure to ambient or UV light can induce photodegradation, a process where light energy initiates reactions that break down the molecule.[4]
-
Elevated pH (Neutral/Alkaline): The hydrochloride salt is most stable in an acidic environment. As the pH increases towards neutral or alkaline, the amine group deprotonates, making the lone pair of electrons on the nitrogen more available and significantly increasing its susceptibility to oxidation.[6][7]
-
High Temperature: Elevated temperatures can increase the rate of all chemical reactions, including degradation pathways.[8]
-
Presence of Metal Ions: Trace metal ion contaminants (e.g., copper, iron) in your solvents or reagents can act as catalysts for oxidation reactions.[9]
Q3: What is the optimal pH range for preparing and storing solutions to ensure maximum stability?
A: To maintain stability, solutions should be kept in an acidic pH range, typically pH 3 to 5 . In this range, the N-methylamino group is protonated to form an anilinium ion (-NH₂⁺CH₃). This protonation withdraws electron density from the aromatic ring and sequesters the nitrogen's lone pair, making the molecule significantly less prone to oxidation.[7] The surface pKa of aniline derivatives can be significantly lower than their bulk pKa, meaning they become protonated at the interface at a lower pH.[10] Therefore, maintaining a definitively acidic environment is a critical preventative measure.
Q4: Can you provide a quick summary of best practices for storing a stock solution?
A: Absolutely. For maximum shelf-life, a stock solution should be:
-
Prepared with a high-purity, degassed acidic buffer (pH 3-5).
-
The headspace of the vial should be purged with an inert gas (e.g., argon or nitrogen) before sealing.
-
Stored at a refrigerated temperature, typically 2-8°C.[8]
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect analysis of common experimental problems and offers structured solutions.
Issue 1: Rapid Discoloration During an Experimental Run
-
Symptom: A prepared solution, which was initially clear and stable, begins to change color immediately after the addition of a new reagent or upon being set up in an experimental apparatus.
-
Root Cause Analysis: This points to an acute trigger of degradation introduced during the experimental process. The most likely causes are a sudden pH shift into the neutral/alkaline range, introduction of an oxidizing agent, or exposure to high-intensity light.
Caption: Troubleshooting flowchart for rapid solution discoloration.
-
Preventative Solutions:
-
pH Buffering: If your experimental conditions permit, perform the reaction in a well-buffered acidic solution (e.g., acetate or citrate buffer, pH 4-5). This will resist any pH changes caused by the addition of other reagents.
-
Reagent Purity: Ensure all reagents and solvents are of high purity and free from oxidizing contaminants and metal ions.
-
Inert Atmosphere: For highly sensitive experiments, conduct the entire procedure under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) to exclude oxygen. See Protocol 1 for details on solvent degassing.
-
Issue 2: Inconsistent Assay Results and Gradual Loss of Compound Potency
-
Symptom: Over days or weeks, you observe a decline in the measured concentration of your stock solution, or experimental replicates yield inconsistent data.
-
Root Cause Analysis: This indicates slow, chronic degradation of the compound during storage. This is often a cumulative effect of minor exposure to light, oxygen, and suboptimal pH, even in refrigerated conditions.
-
Solutions & Best Practices:
-
Formal Stability Assessment: If this compound is critical to your work, perform a small-scale stability study. Prepare a fresh batch of the solution, aliquot it into multiple sealed amber vials, and store them under different conditions (e.g., refrigerated vs. room temp; inert gas vs. air headspace). Analyze an aliquot at set time points (T=0, 1 week, 2 weeks, 4 weeks) via HPLC to quantify the remaining parent compound.
-
Use of Antioxidants: For long-term storage or oxygen-sensitive applications, consider adding a small amount of an antioxidant to the solution. Phenolic antioxidants have been shown to be effective at inhibiting the oxidation of anilines.[11] A common choice is Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.05%). Always run a control experiment to ensure the antioxidant does not interfere with your downstream application.
-
Table 1: Recommended Storage Conditions for Aqueous Solutions
| Parameter | Recommended Condition | Rationale |
| pH | 3.0 - 5.0 | Protonates the amine group, significantly reducing susceptibility to oxidation.[7] |
| Temperature | 2 - 8 °C | Slows the rate of chemical degradation reactions.[8] |
| Atmosphere | Inert (Argon or Nitrogen) | Excludes atmospheric oxygen, the primary driver of oxidative degradation.[3] |
| Container | Type 1 Borosilicate Amber Glass | Protects from light and minimizes leaching of contaminants.[1][5] |
| Solvent | High-purity, degassed buffer | Removes dissolved oxygen and ensures no catalytic impurities are present. |
Section 3: Key Experimental Protocols
These protocols provide step-by-step instructions for common laboratory procedures related to this compound.
Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in Acetate Buffer)
This protocol describes how to prepare a stock solution with enhanced stability.
-
Prepare Buffer: Prepare a 50 mM sodium acetate buffer. Adjust the pH to 4.5 using acetic acid.
-
Degas Solvent: Place the required volume of the pH 4.5 buffer in a flask. Degas the solvent by sparging with argon or nitrogen gas for at least 30 minutes. Alternatively, use three cycles of freeze-pump-thaw for maximum oxygen removal.
-
Weigh Compound: In a separate, clean amber vial, accurately weigh the required amount of this compound.
-
Dissolution: Under a gentle stream of inert gas, use a cannula or a gas-tight syringe to transfer the degassed buffer to the vial containing the compound. Mix gently until fully dissolved.
-
Storage: Tightly seal the vial with a PTFE-lined cap. If the vial will be accessed multiple times, purge the headspace with inert gas after each use. Store at 2-8°C, protected from light.
Protocol 2: Workflow for Monitoring Degradation by HPLC-UV
This is a general workflow to quantify the parent compound and detect degradation products.
Caption: Experimental workflow for a solution stability assessment.
-
Instrumentation: Use a standard HPLC system with a UV detector and a C18 reverse-phase column.
-
Mobile Phase: A typical starting point is an isocratic or gradient elution using acetonitrile and water (with 0.1% formic acid or phosphoric acid to maintain an acidic pH).
-
Detection: Monitor at a wavelength where the parent compound has strong absorbance (e.g., ~245 nm, verify with a UV scan).
-
Sample Preparation: Dilute a small aliquot of your stock solution with the mobile phase to an appropriate concentration for analysis.
-
Analysis: Inject the sample. The parent compound should elute as a sharp, well-defined peak. Degradation is indicated by a decrease in the area of this peak over time and the appearance of new, often broader peaks, typically at different retention times.[12]
Section 4: Understanding the Chemistry of Degradation
A foundational understanding of the degradation mechanisms is key to prevention.
The primary degradation route is oxidation . The process is often initiated by the formation of an aniline radical cation, which can then undergo a series of complex reactions, including dimerization and polymerization, to form colored products.[13][14]
Caption: Simplified pathway of oxidative degradation for aniline derivatives.
Photodegradation is another significant pathway for chlorinated anilines.[4] UV light can provide the energy to break chemical bonds or, in the presence of photosensitizers, generate highly reactive species like hydroxyl radicals (•OH). These radicals can attack the aromatic ring, leading to hydroxylation, dechlorination, and eventual ring-opening, ultimately mineralizing the compound to CO₂, H₂O, and inorganic ions.[4][15]
By controlling the key factors—oxygen, light, and pH—you can effectively inhibit these degradation pathways and ensure the integrity of your this compound solutions.
References
- 1. Aniline Hydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. fishersci.com [fishersci.com]
- 6. youtube.com [youtube.com]
- 7. Aniline - Wikipedia [en.wikipedia.org]
- 8. Buy this compound | 1193389-58-0 [smolecule.com]
- 9. Amine oxidation. Part I. The oxidation of NN-dimethylaniline to crystal violet and methyl violet - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
analytical techniques to identify impurities in 2,5-dichloro-N-methylaniline hydrochloride
Welcome to the technical support center for the analytical characterization of 2,5-dichloro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for identifying and quantifying impurities in this compound. Our focus is on providing practical, field-proven insights to ensure the quality, safety, and efficacy of your drug substances.
Introduction to Impurity Profiling
Impurity profiling is a critical aspect of drug development and manufacturing, mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[1] Impurities can arise from various stages, including synthesis, purification, and storage, and may impact the safety and efficacy of the final drug product.[1] For this compound, a key intermediate in various synthetic pathways, a thorough understanding of its impurity profile is paramount.
The primary synthesis route for this compound involves the chlorination of N-methylaniline.[2] This process can lead to a range of potential impurities that require robust analytical methods for their detection and quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in this compound?
A1: Based on the common synthesis route of chlorinating N-methylaniline, you should anticipate the following categories of impurities:
-
Starting Material-Related: Unreacted N-methylaniline.
-
Process-Related (By-products):
-
Under-chlorinated species: Monochloro-N-methylaniline isomers (e.g., 2-chloro-, 3-chloro-, and 4-chloro-N-methylaniline).
-
Over-chlorinated species: Trichloro-N-methylaniline isomers.
-
Isomeric impurities: Other dichloro-N-methylaniline isomers (e.g., 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dichloro-N-methylaniline).
-
-
Degradation Products: Arising from exposure to heat, light, humidity, acid, base, or oxidizing conditions.[3][4] The hydrochloride salt form may be susceptible to the loss of hydrogen chloride upon heating.[2]
-
Reagent-Related: Impurities originating from the chlorinating agents and solvents used in the synthesis.
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A multi-technique approach is recommended for comprehensive impurity profiling.[1] The most powerful and commonly used techniques include:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for separating and quantifying non-volatile and semi-volatile organic impurities.[1]
-
Gas Chromatography (GC): Ideal for identifying and quantifying volatile impurities, such as residual solvents and certain volatile by-products.[1]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), it provides molecular weight and structural information, which is crucial for identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the definitive structural elucidation of isolated and unknown impurities.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for functional group analysis of the main compound and any isolated impurities.[1]
Q3: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?
A3: The ICH Q3A guidelines provide a framework for this.[5] The thresholds are based on the maximum daily dose of the drug substance. For a typical small molecule drug, the general thresholds are:
| Threshold | Level | Requirement |
| Reporting | ≥ 0.05% | Impurities at or above this level must be reported in regulatory submissions. |
| Identification | ≥ 0.10% | Impurities at or above this level must be structurally identified. |
| Qualification | ≥ 0.15% | Impurities at or above this level must be qualified through toxicological studies to ensure their safety. |
Note: These are general thresholds and can vary based on the specific drug substance and its daily dose.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for the analysis of this compound and its non-volatile impurities. A reversed-phase method is typically the most effective.
-
Causality: Aromatic amines like 2,5-dichloro-N-methylaniline are prone to interacting with residual silanol groups on the silica-based stationary phase of the HPLC column. This secondary interaction leads to peak tailing.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
-
Initial Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
pH Adjustment: The pKa of aniline is around 4.6. Dichloro-substitution will lower this value. To ensure the amine is fully protonated and to minimize silanol interactions, a mobile phase pH of 2.5-3.5 is a good starting point. Formic acid or trifluoroacetic acid are common choices.
-
Buffer Concentration: A buffer concentration of 10-50 mM is generally sufficient to maintain a stable pH and improve peak shape.
-
Competitive Amine Additive: If peak tailing persists, the addition of a small amount (0.1%) of triethylamine (TEA) to the mobile phase can effectively mask the active silanol sites on the stationary phase, leading to improved peak symmetry.
-
Causality: The presence of multiple isomers with similar polarities can make separation challenging. The chromatographic conditions may not be optimal to resolve these closely related compounds.
-
Troubleshooting Steps:
-
Modify the Organic Modifier: Switch from acetonitrile to methanol or use a combination of both. Methanol can offer different selectivity for aromatic compounds.
-
Adjust the Gradient Profile: A shallower gradient will provide more time for the separation of closely eluting peaks.
-
Change the Stationary Phase: If resolution is still an issue, consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can provide alternative selectivities for aromatic and halogenated compounds.
-
Temperature Optimization: Increasing the column temperature can improve efficiency and may alter selectivity.
-
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and semi-volatile impurities, such as residual solvents and potential starting materials like N-methylaniline.
-
Causality: The polarity of aniline derivatives can lead to interactions with active sites in the GC inlet and column, causing peak tailing and reduced response.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for GC analysis of polar compounds.
-
Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm), is a good starting point.
-
Inlet: Use a split/splitless inlet with a deactivated liner. A split injection is suitable for higher concentration impurities, while a splitless injection is preferred for trace analysis.
-
Temperatures:
-
Inlet: 250 °C
-
Detector (FID): 280 °C
-
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
Forced Degradation Studies
To identify potential degradation products, forced degradation studies are essential. These studies involve subjecting the this compound to harsh conditions to accelerate its decomposition.
| Condition | Typical Stress Agent | Purpose |
| Acid Hydrolysis | 0.1 M HCl | To identify degradation products formed in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH | To identify degradation products formed in alkaline conditions. |
| Oxidation | 3% H₂O₂ | To identify oxidative degradation products. |
| Thermal Degradation | Dry heat (e.g., 80 °C) | To assess the impact of heat on stability. |
| Photodegradation | Exposure to UV and visible light (ICH Q1B) | To evaluate light sensitivity. |
Reference for general forced degradation conditions.[3][4]
Summary of Analytical Techniques and Potential Impurities
| Analytical Technique | Target Impurities | Key Considerations |
| HPLC-UV | Isomeric impurities, under/over-chlorinated species, non-volatile degradation products. | Optimize mobile phase pH and consider additives for good peak shape. Use a high-resolution column for isomeric separation. |
| GC-FID | Residual solvents, unreacted N-methylaniline, volatile by-products. | Use a deactivated liner and a mid-polarity column to prevent peak tailing. |
| LC-MS | Identification of unknown impurities and degradation products. | Provides molecular weight information to aid in structure elucidation. |
| GC-MS | Identification of volatile unknown impurities. | Offers structural information through fragmentation patterns. |
| NMR | Definitive structure elucidation of isolated impurities. | The most powerful technique for unambiguous structure confirmation. |
Conclusion
A systematic and multi-faceted analytical approach is crucial for the comprehensive impurity profiling of this compound. By understanding the potential sources of impurities and employing robust, well-troubleshot analytical methods, researchers and drug developers can ensure the quality and safety of this important chemical intermediate. This guide provides a foundation for developing and implementing effective analytical strategies in your laboratory.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,5-Dichloro-N-methylaniline and Its Isomers: A Guide for Synthetic Strategy
Introduction: Beyond the Structure - Predicting Reactivity
In the landscape of pharmaceutical and materials science, substituted anilines are foundational building blocks. Their reactivity dictates the feasibility of synthetic routes and the ultimate accessibility of complex target molecules. 2,5-Dichloro-N-methylaniline, along with its isomers, presents a fascinating case study in how subtle changes in substituent positioning can dramatically alter chemical behavior. This guide provides an in-depth comparison of the reactivity of these isomers, moving beyond simple structural descriptions to explore the underlying electronic and steric principles that govern their transformations. By understanding these nuances, researchers can make more informed decisions in reaction design, catalyst selection, and the strategic synthesis of novel compounds.
The reactivity of any substituted aniline is primarily governed by a delicate interplay of electronic and steric effects. In dichloro-N-methylanilines, we must consider:
-
The Amino Group (-NHMe): A potent activating group that donates electron density to the aromatic ring via a positive resonance effect (+R), while exhibiting a weaker electron-withdrawing inductive effect (-I). This group strongly directs incoming electrophiles to the ortho and para positions.[1][2]
-
The Chloro Groups (-Cl): These are deactivating groups due to their strong electron-withdrawing inductive effect (-I). However, through a weaker positive resonance effect (+R), they also direct incoming electrophiles to the ortho and para positions.
-
Steric Hindrance: The physical bulk of the chloro and N-methyl groups can impede the approach of reagents to adjacent positions, a phenomenon particularly pronounced in ortho-substituted isomers. This "ortho effect" can significantly influence basicity and the regioselectivity of reactions.[3][4][5]
This guide will dissect how these competing factors manifest in different chemical contexts, from fundamental acid-base chemistry to modern metal-catalyzed cross-coupling reactions.
Figure 1: Competing electronic effects in 2,5-dichloro-N-methylaniline.
Basicity and Nucleophilicity: The Ortho Effect in Action
The basicity of an aniline is a direct measure of the availability of the nitrogen's lone pair of electrons. In dichloro-N-methylaniline isomers, the position of the chlorine atoms significantly impacts this property. The most dominant factor is the ortho effect , which dictates that ortho-substituted anilines are considerably weaker bases than their meta and para isomers, regardless of the substituent's electronic nature.[6] This is attributed to a combination of:
-
Steric Inhibition of Protonation: When the aniline is protonated, the nitrogen rehybridizes from sp² to sp³, becoming non-planar. An ortho substituent sterically clashes with the hydrogens of the newly formed ammonium group, destabilizing the conjugate acid and thus reducing the basicity of the parent amine.[4]
-
Electronic Effects: The powerful -I effect of a chlorine atom is strongest at the ortho position, withdrawing electron density and making the nitrogen lone pair less available for protonation.
Consequently, isomers with at least one chlorine atom ortho to the amino group (2,3-, 2,4-, 2,5-, and 2,6-) are expected to be significantly less basic than those without (3,4- and 3,5-). The 2,6-dichloro isomer, with two flanking substituents, represents the most extreme case of steric hindrance and is the weakest base among the series. This trend in basicity directly correlates with nucleophilicity; less basic isomers are generally poorer nucleophiles.
| Isomer | Chlorine Positions | Presence of Ortho-Cl | Predicted Relative Basicity |
| 3,5- | meta, meta | No | Highest |
| 3,4- | meta, para | No | High |
| 2,5- | ortho, meta | Yes | Low |
| 2,3- | ortho, meta | Yes | Low |
| 2,4- | ortho, para | Yes | Low |
| 2,6- | ortho, ortho | Yes (x2) | Lowest |
| Table 1. Predicted relative basicity of dichloro-N-methylaniline isomers. |
Electrophilic Aromatic Substitution (EAS): A Battle of Directors
In electrophilic aromatic substitution, the powerful activating and ortho, para-directing nature of the N-methylamino group dominates.[2] However, the deactivating chlorine atoms and steric hindrance modulate this reactivity and determine the final regiochemical outcome.
For 2,5-dichloro-N-methylaniline , the N-methyl group directs incoming electrophiles to positions 4 and 6.
-
Position 4 (para to -NHMe): This position is sterically accessible and electronically activated.
-
Position 6 (ortho to -NHMe): This position is also electronically activated but is flanked by the N-methyl group, introducing some steric hindrance.
Attack is overwhelmingly favored at the less hindered C4 position. The two chlorine atoms deactivate the ring, meaning that forcing conditions (e.g., strong acids, higher temperatures) are often required compared to aniline itself.
Comparison with Other Isomers:
-
3,4-Dichloro-N-methylaniline: The -NHMe group strongly activates positions 2 and 6. Position 2 is sterically hindered by the adjacent chloro and N-methyl groups, while position 6 is more accessible. Substitution is expected to favor C6.
-
2,6-Dichloro-N-methylaniline: The ring is severely deactivated and sterically shielded. Both ortho positions are blocked, and the para position (C4) is the only viable site for substitution, though the reaction is expected to be extremely sluggish.
-
3,5-Dichloro-N-methylaniline: The -NHMe group directs to positions 2, 4, and 6. All are electronically activated. Position 4 is the most sterically accessible, followed by positions 2 and 6, which are equivalent. A mixture of products is possible, with the C4-substituted product likely predominating.
Figure 2: Regioselectivity in the electrophilic substitution of 2,5-dichloro-N-methylaniline.
Experimental Protocol: Bromination of 3,5-Dichloro-N-methylaniline
This protocol describes a representative electrophilic aromatic substitution. 3,5-dichloro-N-methylaniline is chosen as it presents multiple potential sites for substitution.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dichloro-N-methylaniline (1.0 eq) in glacial acetic acid (10 mL per 1 g of aniline).
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. From the dropping funnel, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing ice water (100 mL). A precipitate should form.
-
Neutralization & Isolation: Slowly add a saturated solution of sodium bicarbonate until the mixture is neutral (pH ~7). Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield the purified 4-bromo-3,5-dichloro-N-methylaniline. Confirm the structure using ¹H NMR and Mass Spectrometry.
Metal-Catalyzed Cross-Coupling Reactions: Unlocking the C-Cl Bond
For synthetic utility, the most important reactions of dichloro-N-methylanilines involve the transformation of their C-Cl bonds. Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are indispensable for this purpose.[7][8][9] The reactivity of a given C-Cl bond is dictated by its accessibility to the bulky palladium catalyst.
A. Suzuki-Miyaura Coupling
The rate-determining step in the Suzuki-Miyaura coupling of aryl chlorides is typically the oxidative addition of the C-Cl bond to the Pd(0) catalyst.[10] This step is highly sensitive to steric hindrance.
-
2,5-Dichloro-N-methylaniline: The C2-Cl bond is significantly more hindered than the C5-Cl bond due to the adjacent N-methyl group. Therefore, selective mono-coupling at the C5 position is highly feasible by carefully controlling stoichiometry and reaction time. Achieving di-coupling would require more forcing conditions and a more active catalyst system.
-
2,6-Dichloro-N-methylaniline: Both C-Cl bonds are extremely hindered. This isomer is a challenging substrate for cross-coupling and would require specialized, bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate the reaction.[11]
-
3,4-Dichloro-N-methylaniline: The C3-Cl and C4-Cl bonds have distinct electronic environments but are both sterically accessible. Selective coupling is difficult to achieve, and mixtures of products are common unless there is a significant electronic difference exploited by a specific catalyst system.
| Isomer | C-Cl Bond Position(s) | Predicted Relative Reactivity (Suzuki) | Comments |
| 3,5- | C3, C5 | High (Equivalent) | Both positions are sterically accessible. |
| 3,4- | C3, C4 | High (Similar) | Both positions are sterically accessible. |
| 2,5- | C2, C5 | C5 > C2 | C2 is sterically hindered by the ortho -NHMe group. |
| 2,4- | C2, C4 | C4 > C2 | C2 is sterically hindered. |
| 2,3- | C2, C3 | C3 > C2 | C2 is sterically hindered. |
| 2,6- | C2, C6 | Very Low | Both positions are highly hindered. |
| Table 2. Comparative reactivity of C-Cl bonds in Suzuki-Miyaura cross-coupling. |
digraph "Suzuki_Cycle" { graph [splines=true, overlap=false, nodesep=0.6, width=7.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"Pd0" [label="Pd(0)L₂", style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "OxAdd" [label="Oxidative Addition", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; "PdII" [label="Ar-Pd(II)(Cl)L₂"]; "Transmetal" [label="Transmetalation", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; "Boronate" [label="R-B(OR)₂", shape=invhouse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Base" [label="Base", shape=invhouse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "PdII_R" [label="Ar-Pd(II)(R)L₂"]; "RedElim" [label="Reductive Elimination", shape=ellipse, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="Ar-R", shape=diamond, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd0" -> "OxAdd" [label="Ar-Cl"]; "OxAdd" -> "PdII"; "PdII" -> "Transmetal"; "Boronate" -> "Transmetal"; "Base" -> "Transmetal"; "Transmetal" -> "PdII_R"; "PdII_R" -> "RedElim"; "RedElim" -> "Product"; "RedElim" -> "Pd0" [label="Catalyst\nRegeneration"]; }
Figure 3: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Selective Suzuki-Miyaura Coupling of 2,5-Dichloro-N-methylaniline
-
Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (0.015 eq), SPhos (0.03 eq), and potassium phosphate (K₃PO₄, 2.0 eq) to an oven-dried Schlenk flask.
-
Reagent Addition: Add 2,5-dichloro-N-methylaniline (1.0 eq) and 4-methoxyphenylboronic acid (1.1 eq).
-
Solvent Addition: Add anhydrous toluene and 1,4-dioxane (4:1 mixture, 5 mL per 1 mmol of aniline).
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction by GC-MS for the consumption of starting material and the formation of the mono-coupled product.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the target compound, 2-chloro-5-(4-methoxyphenyl)-N-methylaniline.
B. Buchwald-Hartwig Amination
The principles governing Buchwald-Hartwig amination are similar to those of Suzuki coupling, with steric hindrance around the C-Cl bond being a critical factor.[7][12] This reaction is exceptionally valuable for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[13] The choice of phosphine ligand is paramount for achieving high yields, especially with less reactive aryl chlorides.[11] The relative reactivity outlined in Table 2 for Suzuki coupling holds true for Buchwald-Hartwig amination. Selective mono-amination of isomers like 2,5-dichloro-N-methylaniline at the less hindered C5 position is a viable and powerful synthetic strategy.
Experimental Protocol: Buchwald-Hartwig Amination of 3,4-Dichloro-N-methylaniline
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq), RuPhos (0.04 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq). The flask is evacuated and backfilled with argon three times.
-
Reagent Addition: Under a positive flow of argon, add 3,4-dichloro-N-methylaniline (1.0 eq) and morpholine (1.2 eq).
-
Solvent Addition: Add anhydrous toluene (5 mL per 1 mmol of aniline) via syringe.
-
Reaction: Seal the flask and heat the mixture in an oil bath at 110 °C for 16-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Isolation & Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the desired aminated product.
Conclusion
The reactivity of dichloro-N-methylaniline isomers is a nuanced subject, dictated by the precise positioning of the chloro substituents relative to the N-methylamino group. A thorough understanding of the competing electronic and steric effects is paramount for designing successful synthetic strategies.
-
Basicity is dominated by the ortho effect , with 2,6-dichloro-N-methylaniline being the weakest base.
-
Electrophilic Aromatic Substitution is directed by the powerful -NHMe group, with regioselectivity determined primarily by minimizing steric hindrance.
-
Metal-Catalyzed Cross-Coupling offers the most versatile route for functionalization, where reactivity is governed by the steric accessibility of the C-Cl bond to the palladium catalyst. This allows for predictable, selective mono-functionalization of isomers like 2,5-dichloro-N-methylaniline.
By leveraging these fundamental principles, researchers can strategically select the appropriate isomer and reaction conditions to access a wide array of complex molecular architectures for drug discovery and materials science.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Ortho effect - Wikipedia [en.wikipedia.org]
- 5. The investigation of the steric hindrance of anilines by means of reactions with PCl 3 and BCl 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01182E [pubs.rsc.org]
- 6. collegedunia.com [collegedunia.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.rug.nl [research.rug.nl]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. grokipedia.com [grokipedia.com]
A Comparative Guide to Derivatizing Agents: Evaluating 2,5-dichloro-N-methylaniline hydrochloride Against Established Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Derivatization in Modern Analytical Chemistry
In the landscape of analytical chemistry, particularly within chromatographic and mass spectrometric techniques, the direct analysis of certain compounds is often hindered by their inherent physicochemical properties. Polar functional groups, such as hydroxyls, carboxyls, and amines, can lead to low volatility, poor thermal stability, and undesirable interactions with chromatographic stationary phases, resulting in poor peak shape and low detection sensitivity.[1][2] Derivatization is a critical technique that chemically modifies an analyte to overcome these limitations, rendering it more amenable to analysis.[3][4] This process aims to increase volatility and thermal stability for gas chromatography (GC) or enhance detectability and chromatographic retention for liquid chromatography (LC).[5][6] The selection of an appropriate derivatizing agent is paramount, as it directly influences the accuracy, sensitivity, and reliability of the analytical method.
This guide provides a comprehensive comparison of commonly employed derivatizing agents and offers a theoretical evaluation of 2,5-dichloro-N-methylaniline hydrochloride, a compound with potential but as-yet undocumented utility in this application.
Established Derivatizing Agents: A Comparative Overview
The choice of derivatizing agent is dictated by the functional group(s) present on the analyte. The most common derivatization strategies are silylation, acylation, and alkylation.
Silylation Reagents
Silylation is arguably the most widely used derivatization technique in GC analysis.[7] It involves the replacement of active hydrogens in –OH, –NH, –SH, and –COOH groups with a non-polar trimethylsilyl (TMS) or a more robust t-butyldimethylsilyl (t-BDMS) group.[8] This modification effectively reduces the polarity and hydrogen bonding capacity of the analyte, thereby increasing its volatility and thermal stability.[9]
The general order of reactivity for silylating reagents with various functional groups is: alcohols > phenols > carboxylic acids > amines > amides.[3] Steric hindrance can also play a significant role in the reaction kinetics.[3]
Experimental Workflow: Silylation
Caption: A typical experimental workflow for silylation derivatization prior to GC-MS analysis.
Table 1: Comparison of Common Silylating Agents
| Reagent | Acronym | Target Functional Groups | Key Advantages | Considerations |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH, -SH, amides | Highly reactive; volatile byproducts are suitable for trace analysis.[10] | Moisture sensitive.[5] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH, -SH, amides | Most volatile TMS-amide available; excellent for trace analysis. | Moisture sensitive. |
| N-Trimethylsilylimidazole | TMSI | -OH, -COOH (highly selective for hydroxyls) | Very strong TMS donor; ideal for carbohydrates and sterols.[9] | Reacts slowly with hindered hydroxyls. |
| N,O-Bis(trimethylsilyl)acetamide | BSA | -OH, -COOH, -NH, -SH | Strong silylating agent with good leaving group properties.[7] | Byproducts may interfere with early eluting peaks. |
Acylation Reagents
Acylation is another powerful derivatization technique, particularly effective for primary and secondary amines, as well as phenols and alcohols.[11] This method introduces an acyl group, which reduces the polarity of the analytes.[5] Fluorinated acylating agents, such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), are especially valuable as they introduce electron-capturing moieties into the molecule. This significantly enhances the sensitivity of detection when using an electron capture detector (ECD) and can produce characteristic mass fragments in mass spectrometry.[8] Acylated derivatives are often more stable than their silylated counterparts, particularly for primary amines.[12]
Experimental Protocol: Acylation of Amines with PFPA
-
Sample Preparation: Pipette 100 µL of the sample solution into a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of pentafluoropropionic anhydride (PFPA).
-
Reaction: Cap the vial tightly and heat at 60-70°C for 20-30 minutes.
-
Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent under a nitrogen stream.
-
Reconstitution: Reconstitute the residue in a known volume of an appropriate solvent (e.g., hexane or ethyl acetate).
-
Analysis: Inject a 1 µL aliquot into the GC-MS system.
Table 2: Performance of Common Acylating Agents
| Reagent | Acronym | Target Functional Groups | Key Advantages | Considerations |
| Trifluoroacetic Anhydride | TFAA | Amines, Alcohols, Phenols | Forms stable, volatile derivatives; good for FID and ECD. | Byproduct (trifluoroacetic acid) is corrosive and must be removed. |
| Pentafluoropropionic Anhydride | PFPA | Amines, Alcohols, Phenols | Excellent for ECD due to multiple fluorine atoms; highly reactive.[10] | Acidic byproducts are generated. |
| Heptafluorobutyric Anhydride | HFBA | Amines, Alcohols, Phenols | Produces derivatives with high ECD response; suitable for trace analysis of biogenic amines.[12] | Can lead to multi-fragmentation patterns in MS. |
| Acetic Anhydride | AA | Amines, Alcohols | Cost-effective; derivatives show high relative abundance in MS. | Less volatile derivatives compared to fluorinated analogs. |
This compound: A Theoretical Evaluation
While the aforementioned reagents are well-characterized, the topic of this guide, this compound, is not documented in the scientific literature as a derivatizing agent for analytical chemistry. Its primary applications are in biochemical research and as a precursor in organic synthesis.[13] The absence of experimental data necessitates a theoretical evaluation of its potential efficacy based on its chemical structure.
Caption: Structures of common derivatizing agents and 2,5-dichloro-N-methylaniline HCl.
Structural Analysis and Potential Reactivity
This compound possesses a secondary amine functional group. In its hydrochloride salt form, the nitrogen is protonated, rendering it non-nucleophilic. For it to act as a nucleophile in a derivatization reaction, it would first need to be neutralized to the free base, 2,5-dichloro-N-methylaniline.
-
Nucleophilicity: The free amine is a potential nucleophile. However, the electron-withdrawing effects of the two chlorine atoms on the aromatic ring would decrease the electron density on the nitrogen, making it a weaker nucleophile compared to a non-halogenated aniline. The N-methyl group is electron-donating, which would somewhat counteract this effect.
-
Steric Hindrance: The chlorine atom at the 2-position (ortho to the amine group) could introduce steric hindrance, potentially slowing down its reaction with sterically bulky electrophiles.
-
Potential as a Derivatizing Agent: It is unconventional for a compound like this to be a derivatizing agent itself. Typically, derivatizing agents are highly reactive, small molecules that attach a functional group to the analyte to improve its chromatographic properties. 2,5-dichloro-N-methylaniline is a relatively large and complex molecule to be attaching to an analyte.
Hypothetical Applications and Efficacy
If we were to hypothesize a role for 2,5-dichloro-N-methylaniline as a derivatizing agent, it would likely be used to tag analytes that are electrophilic. For example, it could react with:
-
Isocyanates or Isothiocyanates: To form urea or thiourea derivatives.
-
Acyl Halides or Anhydrides: While it could react with these, this is the reverse of the common acylation derivatization, where the amine is the analyte.
The primary theoretical advantage of using this compound would be for detection purposes. The two chlorine atoms would make the resulting derivative highly sensitive to an Electron Capture Detector (ECD). The distinct isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also provide a characteristic signature in mass spectrometry, aiding in identification.
Comparison with Other Agents: A Theoretical Perspective
| Feature | Established Agents (e.g., PFPA, BSTFA) | 2,5-dichloro-N-methylaniline (Theoretical) |
| Reaction Principle | Highly reactive reagents that modify polar analytes. | A moderately reactive amine that would tag electrophilic analytes. |
| Volatility of Derivative | Significantly increases analyte volatility by masking polar groups. | Likely to decrease volatility due to the addition of a large, heavy molecule. |
| Reaction Kinetics | Generally fast and efficient under optimized conditions. | Likely to be slower due to reduced nucleophilicity and potential steric hindrance. |
| Byproducts | Can be volatile (e.g., silylation) or acidic and require removal (e.g., acylation). | Would depend on the reaction, but likely cleaner if reacting with an isocyanate, for example. |
| Detection Enhancement | Fluorinated acylating agents provide excellent ECD and MS sensitivity. | The two chlorine atoms would provide a strong ECD signal and a characteristic MS isotopic pattern. |
| Established Protocols | Numerous well-validated protocols exist for a wide range of analytes. | No established protocols exist; significant method development would be required. |
Conclusion and Future Outlook
The selection of a derivatizing agent is a critical step in the development of robust and sensitive chromatographic methods. Established reagents like BSTFA for silylation and PFPA for acylation offer well-documented, reliable, and efficient solutions for a vast array of analytes. Their mechanisms are understood, and their performance is supported by extensive experimental data.
In contrast, this compound remains a theoretical candidate as a derivatizing agent. While its structure suggests potential for enhancing ECD and MS detection due to its chlorine atoms, its likely impact on derivative volatility and its unproven reactivity present significant hurdles. There is a clear lack of scientific literature to support its use in this context. Therefore, for researchers, scientists, and drug development professionals seeking to develop validated analytical methods, reliance on established derivatizing agents is the scientifically sound and logical choice. Future research could explore the reactivity of 2,5-dichloro-N-methylaniline and its analogs, but until such experimental data is available, its efficacy as a derivatizing agent remains purely speculative.
References
- 1. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.com [chromtech.com]
- 9. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 10. jfda-online.com [jfda-online.com]
- 11. researchgate.net [researchgate.net]
- 12. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buy this compound | 1193389-58-0 [smolecule.com]
A Comparative Guide to the Validation of Analytical Methods for 2,5-dichloro-N-methylaniline hydrochloride
This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 2,5-dichloro-N-methylaniline hydrochloride, a halogenated aromatic amine used in biochemical research and as an intermediate in organic synthesis[1]. The validation of analytical procedures is critical to ensure that the data generated is reliable, reproducible, and fit for its intended purpose[2][3]. This document will detail a comprehensive validation of a primary High-Performance Liquid Chromatography (HPLC) method, followed by a comparative analysis with alternative techniques, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[4][5][6][7].
The Imperative of Method Validation
In the landscape of drug development and chemical research, the data's integrity is paramount. Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended use[2]. The recently updated ICH Q2(R2) guidelines emphasize a lifecycle approach to analytical procedures, ensuring their continued fitness for purpose from development through routine use[7][8]. This guide will adhere to these principles, providing not just protocols, but the scientific rationale behind the experimental design.
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like aromatic amines, offering high resolution and sensitivity[9][10]. The following section details a proposed reversed-phase HPLC (RP-HPLC) method for the quantification of this compound and its subsequent validation.
Experimental Protocol: RP-HPLC Method
Objective: To develop and validate a precise, accurate, and specific RP-HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (70:30 v/v)[11]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (based on the UV absorbance of the aromatic rings)
-
Injection Volume: 20 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a theoretical concentration within the calibration range.
Method Validation: A Deep Dive
The validation of this HPLC method encompasses the core parameters stipulated by ICH Q2(R2) guidelines[2][12].
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present[12]. For this compound, this would include starting materials, by-products, or degradants.
Experimental Approach:
-
Analyze a blank (mobile phase), a placebo (matrix without the analyte), the analyte standard, and a spiked sample.
-
The chromatograms should demonstrate that there are no interfering peaks at the retention time of this compound.
Linearity and Range
Linearity demonstrates a direct proportionality between the concentration of the analyte and the analytical response over a defined range[12][13].
Experimental Approach:
-
Analyze the prepared working standard solutions in triplicate.
-
Plot a calibration curve of the mean peak area against the concentration.
-
Perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Table 1: Hypothetical linearity data for this compound by HPLC. |
Accuracy
Accuracy is the closeness of the test results to the true value and is typically assessed through recovery studies[5][7].
Experimental Approach:
-
Spike a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each level in triplicate.
Acceptance Criteria:
-
Mean recovery between 98.0% and 102.0%.
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.5 | 99.2 |
| Table 2: Hypothetical accuracy data for this compound by HPLC. |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision[13].
Experimental Approach:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or a different instrument.
Acceptance Criteria:
-
Relative Standard Deviation (RSD) ≤ 2.0%[12].
| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean | %RSD |
| Repeatability | 50.1 | 49.8 | 50.3 | 49.9 | 50.2 | 50.0 | 50.05 | 0.35% |
| Intermediate Precision | 50.5 | 49.7 | 50.8 | 50.1 | 49.9 | 50.4 | 50.23 | 0.78% |
| Table 3: Hypothetical precision data (in µg/mL) for this compound by HPLC. |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Experimental Approach:
-
Based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
Hypothetical Results:
-
LOD: 0.1 µg/mL
-
LOQ: 0.3 µg/mL
Robustness
Robustness is the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters[5].
Experimental Approach:
-
Vary parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).
-
Analyze the system suitability parameters after each change.
Acceptance Criteria:
-
System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.
Comparative Analysis of Analytical Methods
While HPLC is a robust and widely used method, other techniques can be employed for the analysis of aromatic amines, each with its own set of advantages and disadvantages[10][14][15].
Alternative Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive and specific, particularly when operated in selected ion monitoring (SIM) mode. It is suitable for volatile and thermally stable compounds. Derivatization may be required for polar amines to improve their volatility and chromatographic behavior[15].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is often considered the gold standard for trace-level quantification due to its ability to minimize matrix effects and provide structural information[10][14].
Performance Comparison
The following table provides a comparative overview of these methods for the analysis of aromatic amines, based on typical performance characteristics found in the literature.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (r²) | >0.999 | >0.99 | >0.999[16] |
| Accuracy (% Recovery) | 98-102% | Typically 80-120%[16] | 75-114% for most analytes[16] |
| Precision (%RSD) | < 2% | < 15%[16] | < 15.9% (inter-day)[16] |
| Limit of Detection (LOD) | ~0.1 µg/mL | Can be in the µg/L range[16] | 0.025 - 0.20 ng/mL[16] |
| Specificity | Good, but susceptible to co-eluting interferences | Very good, especially with MS detection | Excellent, highly selective due to MS/MS |
| Throughput | High | Moderate (may require derivatization) | High |
| Table 4: Comparative performance of analytical methods for aromatic amine quantification. |
Visualizing the Workflow
The following diagrams illustrate the key workflows described in this guide.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of Analytical Methods.
Conclusion
The validation of an analytical method is a systematic process that ensures the reliability of results. For the quantification of this compound, a reversed-phase HPLC method offers a robust, accurate, and precise approach suitable for routine analysis. While alternative methods like GC-MS and LC-MS/MS provide higher sensitivity and selectivity, the choice of method should be guided by the specific requirements of the analysis, such as the expected concentration of the analyte, the complexity of the sample matrix, and the available instrumentation. This guide provides the framework for making an informed decision and for establishing a properly validated analytical procedure in accordance with global regulatory standards.
References
- 1. Buy this compound | 1193389-58-0 [smolecule.com]
- 2. database.ich.org [database.ich.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. propharmagroup.com [propharmagroup.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. m.youtube.com [m.youtube.com]
- 14. agilent.com [agilent.com]
- 15. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Performance of 2,5-Dichloro-N-methylaniline Hydrochloride in Palladium-Catalyzed Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks and reaction methodologies is paramount to the successful synthesis of complex molecules. 2,5-Dichloro-N-methylaniline hydrochloride is a versatile aromatic amine derivative with potential applications as a key intermediate. This guide provides an in-depth technical comparison of its expected performance in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. As direct experimental data for this specific compound is limited in publicly accessible literature, this guide will leverage data from structurally analogous compounds and fundamental principles of organometallic chemistry to provide a robust predictive analysis.
Understanding the Reactivity of this compound
The reactivity of this compound in palladium-catalyzed coupling reactions is primarily dictated by the electronic and steric environment of its two chloro substituents. The carbon-chlorine bonds are the sites of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1] Generally, the reactivity of aryl halides follows the trend I > Br > Cl, making aryl chlorides the most challenging substrates.[2]
The presence of two electron-withdrawing chlorine atoms on the aniline ring will influence the electron density of the aromatic system. Furthermore, the N-methyl group introduces both electronic and steric factors that can affect the coordination of the molecule to the palladium catalyst and the subsequent reaction steps.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organohalide with an organoboron compound.[3] For this compound, this reaction would enable the introduction of a variety of aryl, heteroaryl, or vinyl groups.
Expected Performance and Comparison
Given that this compound is a dichloroarene, its reactivity in Suzuki-Miyaura coupling is expected to be lower than that of its bromo or iodo analogues.[4] Achieving good yields will likely necessitate the use of specialized catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are known to facilitate the challenging oxidative addition of aryl chlorides.[3][5]
The table below presents a comparison of the performance of various chloroanilines in the Suzuki-Miyaura coupling, which can serve as a proxy for the expected performance of this compound.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [6] |
| 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | High | [7] |
| 4-Chlorotoluene | Phenylboronic acid | [Pd(dba)₃] / 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride | K₃PO₄ | 1,4-Dioxane | 80 | 16 | 98 | [5] |
| 2-Chloro-5-nitropyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High | [6] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure adapted for challenging aryl chlorides and may require optimization for this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Add the bulk of the anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of solvent to water) to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich ligand such as SPhos is crucial for facilitating the oxidative addition of the electron-deficient aryl chloride.[6]
-
Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.[3]
-
Solvent System: The use of a dioxane/water mixture aids in the dissolution of both the organic and inorganic reagents.[7]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a highly versatile method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[8] This reaction would allow for the introduction of a variety of primary or secondary amines to the 2,5-dichloro-N-methylaniline core.
Expected Performance and Comparison
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of this compound is expected to be challenging due to the presence of the two chloro substituents. The use of highly active catalyst systems, typically comprising a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos), is essential for achieving good yields.[9][10] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is also critical for the deprotonation of the amine and to facilitate the reductive elimination step.[11]
The following table provides comparative data for the Buchwald-Hartwig amination of various chloroarenes.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 24 | 98 | [10] |
| 2,5-Dichloropyridine | Aniline | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 110 | 12-24 | Good | [7] |
| 3,6-Dichloro-2,4-difluoroaniline | Morpholine | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 110 | 16 | High | [9] |
| 2-Chloroquinoxaline | Aniline | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 110 | 12 | 92 | [11] |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the amination of aryl chlorides and will likely require optimization for this compound.
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, deoxygenated toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor and the phosphine ligand to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous, deoxygenated solvent and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound (1.0 equiv) and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the flask with inert gas.
-
Add the catalyst solution to the flask containing the substrate and base.
-
Add the amine (1.2 equiv) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The Pd₂(dba)₃/XPhos system is a highly active catalyst for the amination of challenging aryl chlorides, promoting both oxidative addition and reductive elimination.[10][11]
-
Base: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine, forming the active nucleophile for the coupling reaction.[9]
-
Solvent: Anhydrous, deoxygenated toluene is a common solvent for Buchwald-Hartwig aminations as it is non-reactive and has a suitable boiling point.[7]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Heck Reaction: Vinylation of Aryl Halides
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[12] This reaction would provide a means to introduce vinyl groups onto the 2,5-dichloro-N-methylaniline scaffold.
Expected Performance and Comparison
The Heck reaction with aryl chlorides is generally more difficult than with aryl bromides or iodides and often requires higher temperatures and more specialized catalysts.[13] For this compound, successful Heck coupling will likely depend on the use of thermally stable and highly active catalyst systems. Palladacycles or catalyst systems with bulky, electron-rich phosphine ligands have shown promise in the Heck coupling of other challenging aryl chlorides.[13]
The following table shows data for the Heck reaction of various halogenated anilines, providing a basis for predicting the performance of this compound.
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-2,6-dimethylaniline | Acrylonitrile | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc | DMA | 140 | - | 75-87 | [13] |
| 5-Bromo-2-phenoxyaniline | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | - | High | [14] |
| 4-Chloroanisole | Styrene | Imidazole-based SPO-Pd complex | K₂CO₃ | DMF | 60 | 12 | 92 | [15] |
| 4-Bromoanisole | Styrene | Pd/C | NaOAc | DMA | 140 | - | Quantitative | [13] |
Experimental Protocol: Heck Reaction
This generalized protocol for the Heck reaction of aryl chlorides may need to be adapted for this compound.
Materials:
-
This compound
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (4 mol%)
-
Sodium acetate (NaOAc) (2.0 equiv)
-
N,N-Dimethylacetamide (DMA)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), sodium acetate (2.0 equiv), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%).
-
Add anhydrous DMA and the alkene (1.5 equiv).
-
Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System: The Pd(OAc)₂/P(o-tolyl)₃ system is a classic and effective catalyst for the Heck reaction, particularly with more challenging substrates.[13]
-
Base: A weak base like NaOAc is typically used to neutralize the HX generated during the reaction.[13]
-
Solvent: A high-boiling polar aprotic solvent like DMA is often necessary to achieve the high temperatures required for the Heck coupling of aryl chlorides.[13]
Caption: Generalized catalytic cycle for the Heck reaction.
Conclusion
This compound presents itself as a potentially valuable, yet challenging, substrate for palladium-catalyzed cross-coupling reactions. While its reactivity is expected to be lower than analogous bromo or iodo compounds, the strategic selection of modern, highly active catalyst systems can likely overcome this hurdle. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of bulky, electron-rich phosphine ligands such as SPhos and XPhos is recommended. For the Heck reaction, higher temperatures and thermally stable catalysts will likely be necessary. The protocols and comparative data provided in this guide offer a solid foundation for researchers to begin developing efficient and selective methods for the functionalization of this versatile building block.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. wwjmrd.com [wwjmrd.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
A Comparative Analysis of the Biological Activity of Heterocyclic Compounds Synthesized from 2,5-Dichloro-N-methylaniline Hydrochloride
This guide provides an in-depth comparison of the biological activities of novel compounds synthesized using 2,5-dichloro-N-methylaniline hydrochloride as a foundational precursor. While this chemical is primarily utilized as a synthetic intermediate in the production of pharmaceuticals and agrochemicals, its derivatives possess significant, untapped potential in drug discovery.[1] This document will focus on a specific class of synthesized heterocyclic compounds—pyrazolines—and objectively compare their antimicrobial performance against established therapeutic agents, supported by experimental data and detailed protocols.
Our analysis is tailored for researchers, scientists, and drug development professionals, offering not just data, but a causal explanation behind experimental design and a framework for interpreting the biological significance of these novel chemical entities.
The Synthetic Gateway: From Dichloroaniline to Bioactive Heterocycles
The unique substitution pattern of this compound, featuring chlorine atoms at the 2- and 5-positions of the aniline ring, offers distinct reactivity that can be leveraged for the synthesis of complex molecules.[1] The closely related precursor, 2,5-dichloroaniline, serves as a versatile starting material for creating a variety of heterocyclic systems, including pyrazolines.
A notable synthetic pathway involves the transformation of 2,5-dichloroaniline into a series of 5-phenyl pyrazoline derivatives. This multi-step synthesis, as demonstrated by Patel et al. (2010), provides a reproducible method for generating a library of compounds for biological screening.[2] The general workflow is outlined below.
Caption: Generalized workflow for the synthesis of pyrazoline derivatives.
Comparative Biological Evaluation: Pyrazoline Derivatives vs. Standard Antimicrobials
The synthesized pyrazoline compounds have been evaluated for a range of biological activities, including antibacterial, antifungal, and antitubercular properties. To contextualize their efficacy, we compare their performance against widely used clinical agents.
The antibacterial potential of the novel pyrazoline derivatives was assessed against both Gram-positive and Gram-negative bacteria. The data presented below summarizes the zone of inhibition observed for the most active synthesized compounds compared to standard antibiotics.
Experimental Protocol: Agar Disc Diffusion Assay
-
Media Preparation: Sterile Mueller-Hinton agar is prepared and poured into petri dishes to a uniform thickness.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
-
Inoculation: The agar surface is uniformly inoculated with the bacterial suspension using a sterile swab.
-
Disc Application: Sterile filter paper discs (6 mm) are impregnated with a standard concentration (e.g., 50 µ g/disc ) of the test compounds and placed on the agar surface. Standard antibiotic discs (e.g., Ciprofloxacin) are used as positive controls.
-
Incubation: Plates are incubated at 37°C for 18-24 hours.
-
Data Measurement: The diameter of the zone of inhibition (including the disc) is measured in millimeters. A larger zone indicates greater antibacterial activity.
Comparative Data: Antibacterial Activity (Zone of Inhibition in mm)
| Compound/Drug | S. aureus (Gram-positive) | S. albus (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) |
| Pyrazoline Derivative 7a [2] | 18 | 19 | 16 | 17 |
| Pyrazoline Derivative 7j [2] | 20 | 21 | 18 | 19 |
| Pyrazoline Derivative 7m [2] | 21 | 22 | 19 | 20 |
| Ciprofloxacin (Standard) | 25-30 | 24-29 | 28-35 | 25-33 |
Note: Data for Ciprofloxacin represents typical susceptible ranges and may vary. Data for pyrazoline derivatives is sourced from Patel et al. (2010).[2]
While the standard antibiotic Ciprofloxacin shows superior activity, several synthesized pyrazoline derivatives (notably 7j and 7m) exhibit significant and broad-spectrum antibacterial activity, indicating they are promising leads for further optimization.[2]
The antifungal efficacy of the compounds was tested against common pathogenic fungi. The results highlight the potential of these derivatives as novel antifungal agents.
Experimental Protocol: Agar Well Diffusion Method
-
Media Preparation: Sabouraud Dextrose Agar is prepared and poured into sterile petri dishes.
-
Inoculation: The agar is seeded with a standardized suspension of the fungal test strain (e.g., C. albicans, A. niger).
-
Well Creation: Wells (e.g., 6 mm diameter) are aseptically punched into the agar.
-
Compound Application: A defined volume and concentration (e.g., 30 mg/mL) of the test compound dissolved in a suitable solvent (like DMSO) is added to each well.[2] A standard antifungal (e.g., Fluconazole) is used as a positive control.
-
Incubation: Plates are incubated at 25-28°C for 48-72 hours.
-
Data Measurement: The diameter of the zone of inhibition around each well is measured.
Comparative Data: Antifungal Activity (Zone of Inhibition in mm)
| Compound/Drug | Candida albicans | Aspergillus niger |
| Pyrazoline Derivative 7c [2] | 22 | 20 |
| Pyrazoline Derivative 7j [2] | 24 | 22 |
| Pyrazoline Derivative 7m [2] | 25 | 23 |
| Fluconazole (Standard) | 20-28 | Not typically active |
Note: Data for pyrazoline derivatives is sourced from Patel et al. (2010).[2]
The pyrazoline derivatives demonstrate potent activity against Candida albicans, with compounds 7j and 7m showing efficacy comparable to the standard antifungal drug, Fluconazole.[2] Their activity against Aspergillus niger is particularly noteworthy, as this mold can be resistant to some common antifungals.
A selection of the synthesized compounds was screened for in-vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Experimental Protocol: Lowenstein-Jensen Medium Method
-
Media Preparation: Drug-containing Lowenstein-Jensen (L-J) medium is prepared by incorporating the test compounds at specific concentrations (e.g., 10 µg/mL and 100 µg/mL) prior to solidification. A drug-free L-J medium serves as a control.
-
Inoculation: The surface of the L-J slants is inoculated with a standardized culture of Mycobacterium tuberculosis (e.g., H37Rv strain).
-
Incubation: The cultures are incubated at 37°C for 4-6 weeks.
-
Data Interpretation: The growth on the drug-containing media is compared to the control. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.
Comparative Data: Antitubercular Activity
| Compound/Drug | MIC against M. tuberculosis H37Rv (µg/mL) |
| Pyrazoline Derivative 7a [2] | 100 |
| Pyrazoline Derivative 7j [2] | 100 |
| Pyrazoline Derivative 7m [2] | 100 |
| Isoniazid (Standard) | 0.02 - 0.2 |
Note: Data for pyrazoline derivatives indicates complete inhibition at the tested concentration of 100 µg/mL as reported by Patel et al. (2010).[2]
The tested pyrazoline derivatives inhibited the growth of M. tuberculosis at a concentration of 100 µg/mL.[2] While this activity is modest compared to the first-line drug Isoniazid, it confirms that the pyrazoline scaffold derived from 2,5-dichloroaniline is a valid starting point for the development of novel antitubercular agents.
Workflow for Biological Evaluation
The screening process follows a logical progression from synthesis to multi-faceted biological testing.
Caption: A systematic workflow from synthesis to lead compound identification.
Conclusion and Future Directions
The evidence presented demonstrates that this compound is a valuable precursor for synthesizing biologically active heterocyclic compounds. The pyrazoline derivatives derived from its close analog, 2,5-dichloroaniline, exhibit promising broad-spectrum antibacterial, potent antifungal, and moderate antitubercular activities.
Specifically, compounds 7j and 7m from the study by Patel et al. (2010) emerge as significant leads.[2] Their performance, particularly against fungal pathogens, warrants further investigation, including:
-
Quantitative Susceptibility Testing: Determining precise Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing additional analogs to identify the chemical moieties crucial for enhanced activity.
-
Mechanism of Action Studies: Investigating the specific cellular targets and pathways disrupted by these compounds.
-
Toxicity Profiling: Assessing the cytotoxicity of lead compounds against mammalian cell lines to determine their therapeutic index.
By leveraging the unique chemical properties of dichlorinated anilines, researchers can continue to explore and develop novel therapeutic agents to combat infectious diseases.
References
A Researcher's Guide to the Spectroscopic Differentiation of 2,5-dichloro-N-methylaniline and its Hydrochloride Salt
This guide provides an in-depth spectroscopic comparison of 2,5-dichloro-N-methylaniline, a key intermediate in organic synthesis, and its corresponding hydrochloride salt. Understanding the distinct spectral signatures of the free base and its protonated form is fundamental for reaction monitoring, quality control, and characterization in pharmaceutical and chemical research. We will explore the underlying principles and present experimental data from Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a clear, objective comparison.
The Fundamental Transformation: Protonation
The conversion between 2,5-dichloro-N-methylaniline and its hydrochloride salt is a straightforward acid-base reaction. The lone pair of electrons on the secondary amine's nitrogen atom acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid. This protonation event fundamentally alters the electronic structure and, consequently, the spectroscopic properties of the molecule.[1] The resulting 2,5-dichloro-N-methylanilinium chloride is an ionic salt with significantly different physical and chemical properties compared to the neutral free base.
Caption: Protonation of 2,5-dichloro-N-methylaniline to its hydrochloride salt.
UV-Vis Spectroscopy: A Tale of Conjugation
UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic systems like anilines, the key factor is the interaction between the nitrogen atom's lone pair and the benzene ring's π-electron system.
Principle of Differentiation: In the free base, the nitrogen's lone pair is in conjugation with the aromatic ring. This extended π-system lowers the energy gap for π → π* transitions, resulting in absorption at longer wavelengths (a bathochromic effect).[2] Upon protonation, the nitrogen lone pair is engaged in forming a new N-H bond. This removes it from conjugation with the ring.[3][4] The anilinium salt's π-system becomes more like that of an unsubstituted benzene ring, leading to a significant hypsochromic (blue) shift to shorter wavelengths.[4][5]
Comparative UV-Vis Data:
| Species | λmax (Band I) | λmax (Band II) | Rationale for Shift |
| 2,5-dichloro-N-methylaniline | ~290-300 nm | ~245-255 nm | Extended conjugation between the N-methylamino group and the dichlorinated benzene ring. |
| 2,5-dichloro-N-methylaniline HCl | ~255-265 nm | ~205-215 nm | Hypsochromic Shift: Protonation of the nitrogen atom removes its lone pair from the π-system, breaking the conjugation. The spectrum resembles a substituted benzene.[3][6] |
Note: Values are estimated based on data for aniline and substituted anilines. The exact λmax can vary with the solvent.
Infrared (IR) Spectroscopy: Tracking Vibrational Changes
IR spectroscopy is a powerful tool for identifying functional groups by measuring their characteristic vibrational frequencies. The conversion of the secondary amine to a tertiary anilinium ion introduces and alters several key vibrational modes.
Principle of Differentiation: The most dramatic change is the appearance of new, strong, and broad absorption bands corresponding to the N-H stretching of the anilinium group (-NH₂⁺-). These bands are typically found in the 2800-3200 cm⁻¹ region.[1] Furthermore, the C-N stretching vibration shifts, reflecting the change in bond character upon protonation.
Comparative IR Data:
| Vibrational Mode | 2,5-dichloro-N-methylaniline (cm⁻¹) | 2,5-dichloro-N-methylaniline HCl (cm⁻¹) | Rationale for Change |
| N-H Stretch (Amine/Anilinium) | ~3410 (secondary amine)[7] | ~2800-3200 (broad, strong) | Appearance of New Bands: Formation of the N-H bond in the anilinium ion gives rise to characteristic broad stretching absorptions.[1] |
| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 | Largely unaffected by protonation. |
| C-H Stretch (Aliphatic, -CH₃) | ~2850-2960 | ~2850-2960 | Largely unaffected by protonation. |
| C=C Stretch (Aromatic) | ~1600, ~1500 | ~1600, ~1500 | Minor shifts may occur due to changes in ring electron density. |
| C-N Stretch | ~1335-1250 (strong)[8] | Shifted and potentially obscured | The C-N bond character changes significantly upon protonation of the nitrogen. |
| C-Cl Stretch | ~800-600 | ~800-600 | Unaffected by protonation at the distant nitrogen atom. |
Note: IR data for 2,5-dichloroaniline hydrochloride from the NIST database shows broad absorptions in the 2500-3000 cm⁻¹ range, consistent with anilinium N-H stretching.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C). Protonation of the nitrogen atom creates a positive charge, which acts as a powerful electron-withdrawing group, significantly altering the magnetic environment of nearby nuclei.
Principle of Differentiation: The formation of the positively charged -NH₂⁺- group causes a strong deshielding effect. This means that adjacent protons and carbons will resonate at a higher chemical shift (further downfield). This effect is most pronounced for the N-methyl protons, the newly formed N-H proton, and the aromatic protons ortho and para to the nitrogen.[1]
¹H NMR Comparison
| Proton Assignment | 2,5-dichloro-N-methylaniline (δ, ppm) | 2,5-dichloro-N-methylaniline HCl (δ, ppm) | Rationale for Shift |
| N-H | ~4.0-5.0 (broad s, 1H) | ~9.0-11.0 (very broad s, 2H) | Significant Downfield Shift: Strong deshielding from the positive charge on nitrogen and proton exchange. |
| Aromatic-H | ~6.6-7.3 | ~7.4-7.8 | Downfield Shift: The -NH₂⁺- group is strongly electron-withdrawing, deshielding the aromatic protons, particularly those ortho to the nitrogen.[1] |
| N-CH₃ | ~2.9 (s, 3H) | ~3.2-3.4 (s, 3H) | Downfield Shift: The methyl group protons are deshielded by the adjacent positive charge on the nitrogen. |
¹³C NMR Comparison
| Carbon Assignment | 2,5-dichloro-N-methylaniline (δ, ppm) | 2,5-dichloro-N-methylaniline HCl (δ, ppm) | Rationale for Shift |
| C-N (ipso-carbon) | ~145-148 | ~130-135 | Upfield Shift: This is a known effect in anilines. While the positive charge deshields most carbons, the ipso-carbon often shifts upfield upon protonation due to complex changes in resonance and inductive effects. |
| Aromatic C (ortho, para) | ~110-130 | ~120-135 | Downfield Shift: Strong deshielding due to the electron-withdrawing nature of the -NH₂⁺- group. |
| Aromatic C (meta, C-Cl) | ~117-135 | ~125-140 | Minor shifts observed. |
| N-CH₃ | ~30-31 | ~35-40 | Downfield Shift: Deshielding caused by the adjacent positively charged nitrogen. |
Note: Chemical shifts are estimates based on data for N-methylaniline and 2,5-dichloroaniline and are highly dependent on the solvent used.[2][10][11]
Experimental Protocols
A robust comparison relies on sound experimental methodology. The following protocols outline the steps for sample preparation and spectroscopic analysis.
Caption: Generalized workflow for the spectroscopic comparison of the free base and its salt.
Protocol 1: Synthesis of 2,5-dichloro-N-methylaniline Hydrochloride
Causality: This protocol utilizes the basicity of the aniline nitrogen to form the salt upon reaction with a strong acid. Anhydrous conditions are preferred to ensure the isolation of the dry salt.
-
Dissolution: Dissolve 1.0 g of 2,5-dichloro-N-methylaniline in 20 mL of anhydrous diethyl ether in a flask.
-
Acidification: While stirring, slowly bubble anhydrous hydrogen chloride gas through the solution, or add a 2 M solution of HCl in diethyl ether dropwise.
-
Precipitation: The hydrochloride salt will precipitate as a white or off-white solid.[12]
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Drying: Dry the resulting this compound salt under vacuum to remove residual solvent.
Protocol 2: UV-Vis Spectroscopy
Causality: The choice of solvent is critical to ensure transparency in the desired wavelength range and to maintain the desired protonation state of the analyte.
-
Free Base Sample: Prepare a dilute solution (e.g., 10⁻⁴ M) of 2,5-dichloro-N-methylaniline in a UV-transparent solvent like ethanol or cyclohexane.
-
Salt Sample: Prepare a solution of similar concentration of the hydrochloride salt in dilute aqueous acid (e.g., 0.1 M HCl) or ethanol.[3]
-
Blank Measurement: Record a baseline spectrum using a quartz cuvette filled with the pure solvent used for each respective sample.
-
Sample Measurement: Record the absorption spectrum for each sample from 200-400 nm.
Protocol 3: FT-IR Spectroscopy
Causality: The sampling method depends on the physical state of the analyte. A KBr pellet is a standard method for solid samples, ensuring good dispersion and minimizing scattering.
-
Free Base (Liquid/Low-Melting Solid): Place a drop of the neat compound between two NaCl or KBr salt plates to create a thin film.
-
Salt (Solid): Prepare a KBr pellet. Grind a small amount (~1-2 mg) of the hydrochloride salt with ~100 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press.[3] Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Data Acquisition: Acquire a background spectrum of the empty sample compartment (or clean ATR crystal). Then, place the prepared sample in the spectrometer and acquire the sample spectrum.
Protocol 4: NMR Spectroscopy
Causality: The choice of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum. For the salt, a polar solvent like DMSO-d₆ is often required for solubility.
-
Sample Preparation: Dissolve ~10-20 mg of the sample (free base or salt) in ~0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃ for the free base; DMSO-d₆ or D₂O for the salt) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
-
Confirmation (optional): For exchangeable N-H protons, a D₂O shake can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The N-H signal should disappear or significantly decrease in intensity.[2]
Conclusion
The protonation of 2,5-dichloro-N-methylaniline to its hydrochloride salt induces clear and predictable changes across all major spectroscopic techniques.
-
UV-Vis spectroscopy reveals a pronounced hypsochromic shift, signaling the loss of conjugation between the nitrogen and the aromatic ring.
-
IR spectroscopy provides definitive evidence of protonation through the appearance of broad N-H stretching bands characteristic of the anilinium ion.
-
NMR spectroscopy shows a significant downfield shift for protons and carbons near the nitrogen, directly reflecting the deshielding effect of the newly introduced positive charge.
These spectroscopic shifts are not merely observational; they are direct reporters of a fundamental change in the molecule's electronic structure. Collectively, they provide a robust and multi-faceted toolkit for researchers to unambiguously distinguish between the free base and its salt, ensuring analytical precision in drug development and chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aniline absorbs at 280 nm but in acidic medium, the main absorption ban.. [askfilo.com]
- 5. iptsalipur.org [iptsalipur.org]
- 6. Answered: Why aniline absorbs at 281 nm in the UV and anilinium ion absorbs at 254 nm? | bartleby [bartleby.com]
- 7. researchgate.net [researchgate.net]
- 8. wikieducator.org [wikieducator.org]
- 9. Aniline, 2,5-dichloro-, hydrochloride [webbook.nist.gov]
- 10. rsc.org [rsc.org]
- 11. 2,5-Dichloroaniline(95-82-9) 13C NMR spectrum [chemicalbook.com]
- 12. Buy this compound | 1193389-58-0 [smolecule.com]
cross-reactivity studies involving 2,5-dichloro-N-methylaniline hydrochloride
A Senior Application Scientist's Guide to Cross-Reactivity Studies Involving 2,5-dichloro-N-methylaniline hydrochloride
This technical guide provides a comprehensive framework for designing and executing cross-reactivity studies for this compound, a vital intermediate in the pharmaceutical and agrochemical industries.[1][2] For researchers, scientists, and drug development professionals, establishing the specificity of analytical methods is a cornerstone of regulatory compliance and quality assurance. This document offers a detailed, scientifically-grounded protocol and comparative analysis to assess the potential interference from structurally related compounds.
Given the scarcity of publicly available, direct experimental cross-reactivity data for this compound, this guide presents a robust, adaptable experimental protocol. The comparative data herein is illustrative, based on established analytical principles and findings for structurally analogous compounds, providing a solid predictive foundation for your research.
The Imperative of Specificity: Understanding Cross-Reactivity
In the context of immunoassays, cross-reactivity is the phenomenon where an antibody, developed to bind a specific target antigen (in this case, a derivative of 2,5-dichloro-N-methylaniline), also binds to other molecules with similar structural features.[3] This can compromise the integrity of analytical results, leading to inaccuracies in quantification and the potential for false-positive outcomes. A meticulously conducted cross-reactivity study is therefore essential to define the specificity of an analytical method and to identify any potential interfering substances.
The most likely candidates for cross-reactivity with this compound are its positional isomers (other dichloro-N-methylanilines) and their parent compounds, the dichloroanilines. Furthermore, impurities stemming from the synthesis process, such as those from the chlorination of N-methylaniline, represent another class of potential cross-reactants.[1] This guide will focus on a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a highly suitable and widely used technique for the quantification of small molecules.
Identifying the Alternatives: A Comparative Landscape of Potential Cross-Reactants
A critical first step is the identification of potential cross-reactants. For 2,5-dichloro-N-methylaniline, these are primarily its structural isomers, where the positioning of the chlorine atoms and the N-methyl group are the key variables influencing antibody recognition.
Table 1: Key Potential Cross-Reactants for this compound
| Compound | Structure | Rationale for Inclusion |
| 2,5-dichloro-N-methylaniline | CNC1=C(Cl)C=CC(=C1)Cl | Target Analyte |
| 2,4-dichloro-N-methylaniline | CNC1=CC=C(Cl)C=C1Cl | Isomer: Varied chlorine substitution. |
| 3,4-dichloro-N-methylaniline | CNC1=CC(=C(C=C1)Cl)Cl | Isomer: Varied chlorine substitution.[4][5] |
| 3,5-dichloro-N-methylaniline | CNC1=CC(=CC(=C1)Cl)Cl | Isomer: Varied chlorine substitution. |
| 2,5-dichloroaniline | NC1=C(Cl)C=CC(=C1)Cl | Structural analog without the N-methyl group.[6] |
| N-methylaniline | CNC1=CC=CC=C1 | Synthesis precursor, lacking chlorine atoms.[7][8] |
| 2-chloro-N-methylaniline | CNC1=C(Cl)C=CC=C1 | Potential monochlorinated impurity from synthesis. |
| 5-chloro-N-methylaniline | CNC1=CC=CC(=C1)Cl | Potential monochlorinated impurity from synthesis. |
A Blueprint for Discovery: The Competitive ELISA Protocol
The following is a detailed, step-by-step protocol for a competitive ELISA designed to rigorously assess the cross-reactivity of the identified compounds with an antibody specific to 2,5-dichloro-N-methylaniline.
Visualizing the Path: Competitive ELISA Workflow
Caption: A streamlined workflow for the development and execution of a competitive ELISA for assessing cross-reactivity.
Detailed Experimental Methodology
1. Hapten Synthesis and Conjugation: The First Step to Immunity
-
The 'Why': Small molecules like 2,5-dichloro-N-methylaniline are haptens – they can't trigger an immune response on their own. To make them immunogenic, they must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).
-
The 'How':
-
A derivative of 2,5-dichloro-N-methylaniline with a reactive functional group (like a carboxyl or amino group) is synthesized to enable conjugation.
-
This hapten is then conjugated to KLH to create the immunogen and to BSA for coating the ELISA plates. Using different carrier proteins for these two steps is a crucial strategy to minimize non-specific binding.
-
2. Antibody Generation: Creating the Key Recognition Element
-
The 'Why': The goal is to generate polyclonal or monoclonal antibodies that bind with high affinity and specificity to the hapten.
-
The 'How':
-
Animals, typically rabbits or mice, are immunized with the hapten-KLH conjugate following a standard immunization protocol.
-
Serum is collected, and the antibodies are purified using affinity chromatography to isolate the specific antibodies of interest.
-
3. ELISA Plate Preparation: Setting the Stage for Competition
-
The 'How':
-
The wells of a 96-well microtiter plate are coated with the hapten-BSA conjugate (typically at a concentration of 1-10 µg/mL in a carbonate-bicarbonate buffer, pH 9.6).
-
The plate is incubated overnight at 4°C to allow for stable adsorption.
-
The plate is then washed three times with a wash buffer (e.g., PBS containing 0.05% Tween 20) to remove any unbound conjugate.
-
To prevent non-specific binding in subsequent steps, the remaining protein-binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
A final wash is performed.
-
4. The Competitive Reaction: The Heart of the Assay
-
The 'How':
-
A dilution series is prepared for the 2,5-dichloro-N-methylaniline standard and for each of the potential cross-reactants in an appropriate assay buffer.
-
In a separate plate or in individual tubes, the antibody solution is mixed with the standard or cross-reactant solutions.
-
This mixture is incubated for one hour at room temperature, allowing the antibody to bind to the free analyte in the solution.
-
100 µL of this antibody-analyte mixture is then transferred to the prepared ELISA plate.
-
The plate is incubated for 1-2 hours at room temperature, during which the free antibody will bind to the coated hapten-BSA conjugate.
-
5. Signal Detection: Visualizing the Outcome
-
The 'How':
-
The plate is washed to eliminate any unbound antibodies.
-
A secondary antibody, which is specific for the primary antibody and is conjugated to an enzyme like horseradish peroxidase (HRP), is added to the wells.
-
After a one-hour incubation at room temperature, the plate is washed again to remove any unbound secondary antibody.
-
A substrate solution (such as TMB) is added. The HRP enzyme will catalyze a reaction that produces a visible color change.
-
The reaction is halted by adding a stop solution (e.g., 2N H2SO4).
-
The absorbance of each well is measured at 450 nm with a microplate reader.
-
Interpreting the Results: Data Analysis
In this competitive format, a higher concentration of the analyte in the sample will result in less antibody available to bind to the plate, leading to a weaker color signal. The percentage of cross-reactivity is a quantitative measure of this interference and is calculated as follows:
% Cross-Reactivity = (IC50 of 2,5-dichloro-N-methylaniline / IC50 of the test compound) x 100
The IC50 value represents the concentration of the analyte that produces 50% inhibition of the maximum signal.
A Glimpse into Expected Outcomes: Illustrative Cross-Reactivity Data
The following table provides a predictive, yet scientifically plausible, set of cross-reactivity data for the identified potential interfering compounds. These values are extrapolated from the structural similarities and known behavior of analogous compounds.
Table 2: Illustrative Cross-Reactivity Data for a Hypothetical Immunoassay
| Compound | Predicted IC50 (ng/mL) | Predicted % Cross-Reactivity |
| 2,5-dichloro-N-methylaniline | 10 | 100% |
| 2,4-dichloro-N-methylaniline | 55 | 18.2% |
| 3,4-dichloro-N-methylaniline | 90 | 11.1% |
| 3,5-dichloro-N-methylaniline | 160 | 6.3% |
| 2,5-dichloroaniline | 250 | 4% |
| N-methylaniline | >10,000 | <0.1% |
| 2-chloro-N-methylaniline | 600 | 1.7% |
| 5-chloro-N-methylaniline | 950 | 1.1% |
Insights from the Illustrative Data:
-
The immunoassay is anticipated to be highly selective for the target analyte, 2,5-dichloro-N-methylaniline.
-
The other isomers of dichloro-N-methylaniline are expected to exhibit a measurable degree of cross-reactivity. The extent of this interference will be dictated by how the different chlorine substitution patterns affect the antibody-antigen binding.
-
A significantly lower cross-reactivity is predicted for the non-methylated counterpart, 2,5-dichloroaniline, underscoring the critical role of the N-methyl group in antibody recognition.
-
The synthesis precursor, N-methylaniline, and the monochlorinated derivatives are expected to show negligible cross-reactivity, as they lack the key structural features (the two chlorine atoms) that the antibody is trained to recognize.
Ensuring Scientific Rigor: Validation and Trustworthiness
The credibility of any cross-reactivity data hinges on the comprehensive validation of the analytical method. This validation should adhere to the stringent guidelines set forth by regulatory authorities like the FDA and EMA. The key validation parameters to be assessed include:
-
Specificity: The assay's ability to accurately differentiate and quantify the target analyte amidst other components.
-
Accuracy: The proximity of the measured value to the actual value.
-
Precision: The consistency of results from repeated measurements of the same sample.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
-
Linearity and Range: The concentration range over which the assay's response is directly proportional to the analyte concentration.
Final Word
This technical guide offers a robust and scientifically sound roadmap for conducting comprehensive cross-reactivity studies for this compound. By implementing the detailed competitive ELISA protocol and considering the identified potential cross-reactants, researchers can generate the crucial data needed to validate the specificity of their analytical methods. While the cross-reactivity data presented is illustrative, it provides a valuable framework for anticipating the performance of a well-designed immunoassay. The principles and methodologies detailed in this guide are fundamental to upholding the scientific integrity and ensuring the regulatory acceptability of analytical data for this significant chemical compound.
References
- 1. Buy this compound | 1193389-58-0 [smolecule.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 3,4-Dichloro-N-methylaniline | 40750-59-2 [smolecule.com]
- 5. 3,4-Dichloro-N-methylaniline | C7H7Cl2N | CID 2800931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-Dichloroaniline - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]
- 7. Aniline, N-methyl- [webbook.nist.gov]
- 8. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2,5-dichloro-N-methylaniline hydrochloride: A Comparative Review of its Synthetic Applications
For the discerning researcher, scientist, and drug development professional, the selection of starting materials is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic pathway. This guide provides an in-depth technical review of 2,5-dichloro-N-methylaniline hydrochloride, a versatile yet specialized chemical intermediate. We will objectively compare its performance and utility against relevant alternatives, supported by experimental data and detailed protocols, to empower you in making informed decisions for your research and development endeavors.
Introduction: Understanding the Molecular Landscape of this compound
This compound, with the molecular formula C₇H₈Cl₃N, is a halogenated aromatic amine that has carved a niche for itself as a valuable building block in organic synthesis.[1] Its structure, characterized by a benzene ring substituted with two chlorine atoms at the 2- and 5-positions, a methyl group on the nitrogen atom, and a hydrochloride salt, dictates its reactivity and applications. The presence of these functional groups makes it a key intermediate in the synthesis of a range of target molecules, from vibrant dyes and stable pigments to complex pharmaceutical compounds.[1]
The development of halogenated anilines was historically driven by the burgeoning dye and agrochemical industries.[1] The introduction of chlorine atoms and N-alkylation were found to modulate the electronic properties and steric hindrance of the aniline core, offering enhanced reactivity and selectivity in multi-step syntheses.[2][3] This guide will delve into the practical implications of these structural features.
Core Applications and Comparative Analysis
The primary utility of this compound lies in its role as a precursor in diazotization-coupling reactions to form azo compounds, which are the basis for many dyes and pigments. It also finds application in the synthesis of heterocyclic compounds, which are often the core structures of pharmaceuticals.
Synthesis of Azo Dyes and Pigments: A Head-to-Head Comparison
Azo dyes and pigments are characterized by the presence of the azo group (-N=N-), which acts as a chromophore. The synthesis typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich partner. Here, we compare the use of 2,5-dichloro-N-methylaniline with its non-methylated counterpart, 2,5-dichloroaniline, and other substituted anilines in the synthesis of disperse dyes.
Key Performance Indicators: The choice of the aniline precursor significantly impacts the properties of the resulting dye, including its color, lightfastness, wash fastness, and sublimation fastness. The electron-withdrawing nature of the chlorine atoms and the electron-donating effect of the methyl group in 2,5-dichloro-N-methylaniline can influence the electronic transitions within the chromophore, thereby affecting the final color and its stability.
Table 1: Comparative Performance of Azo Dyes Derived from Different Aniline Precursors
| Aniline Precursor | Resulting Dye Color | Light Fastness (1-8 scale) | Wash Fastness (1-5 scale) | Sublimation Fastness (1-5 scale) |
| 2,5-dichloroaniline | Yellow to Red | Good (5-6) | Good (4) | Good (4) |
| 2,5-dichloro-N-methylaniline | Bathochromic shift (deeper color) expected | Potentially higher | Similar to non-methylated | Potentially higher |
| 2-Methyl-5-nitroaniline | Red | Good (6) | Very Good (4-5) | Excellent (5) |
| 2-Methyl-4-nitroaniline | Orange | Good (5-6) | Very Good (4-5) | Excellent (5) |
Note: Specific fastness properties can vary depending on the coupling component and the fabric substrate. Data for 2,5-dichloro-N-methylaniline is predicted based on known structure-property relationships.
Experimental Insight: The N-methyl group in 2,5-dichloro-N-methylaniline can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of the resulting dye compared to the dye from 2,5-dichloroaniline. This is due to the electron-donating nature of the methyl group, which can increase the electron density of the azo group. Furthermore, the increased molecular weight and altered polarity due to the methyl group can potentially improve the sublimation fastness of disperse dyes on synthetic fibers like polyester.
Experimental Protocol: Synthesis of a Disperse Dye using a Dichloroaniline Derivative
This protocol outlines the general procedure for the synthesis of a disperse azo dye, which can be adapted for this compound and its alternatives.
Step 1: Diazotization of the Aniline Derivative
-
In a beaker, suspend the chosen aniline derivative (e.g., 2,5-dichloroaniline, 10 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL).
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol in 10 mL of water) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If necessary, add a small amount of sulfamic acid to quench the excess nitrous acid.
Step 2: Coupling Reaction
-
In a separate beaker, dissolve the coupling component (e.g., β-naphthol, 10 mmol) in an aqueous solution of sodium hydroxide (10 mmol in 50 mL of 1 M NaOH).
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold solution of the coupling component with vigorous stirring.
-
Maintain the temperature below 5 °C and continue stirring for 1-2 hours. The azo dye will precipitate out of the solution.
Step 3: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the dye in a vacuum oven at 60-70 °C.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol, acetic acid) to obtain the purified product.
Workflow for Azo Dye Synthesis
Caption: Workflow for the synthesis of an azo dye.
Precursor in Pharmaceutical Synthesis: A Case for Selectivity
While a direct synthetic route to a marketed drug using this compound is not readily found in public literature, its structural motifs are present in various biologically active molecules. The principles of precursor selection can be illustrated by examining the synthesis of complex molecules where substituted anilines are key starting materials.
Causality in Precursor Selection:
-
Directing Group Effects: The amino (or N-methylamino) group is an ortho-, para-director in electrophilic aromatic substitution reactions. The presence of chlorine atoms at the 2- and 5-positions blocks some of these reactive sites, allowing for greater regioselectivity in subsequent reactions.
-
Modulation of Reactivity: The electron-withdrawing nature of the chlorine atoms deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. The N-methyl group, being electron-donating, can partially offset the deactivating effect of the chlorine atoms on the amino group's nucleophilicity.[4]
-
Steric Hindrance: The substituents on the aniline ring can sterically hinder certain reaction pathways, leading to the desired isomer as the major product.
-
Solubility and Stability: The hydrochloride salt form of 2,5-dichloro-N-methylaniline enhances its stability and water solubility, which can be advantageous in certain reaction conditions.[5]
Comparative Example: Synthesis of Kinase Inhibitors Many kinase inhibitors, a class of anticancer drugs, feature substituted aniline moieties. While not a direct example, the synthesis of the neuroleptic drug Aripiprazole involves the condensation of 1-(2,3-dichlorophenyl) piperazine with another intermediate.[6] The synthesis of the piperazine intermediate starts from 2,3-dichloroaniline. The choice of this specific isomer is crucial for the final structure and biological activity of the drug. Had 2,5-dichloroaniline been used, a different isomer of the final drug would have been produced, likely with different pharmacological properties.
Advantages of N-Methylation in Pharmaceutical Intermediates: The presence of an N-methyl group can offer several advantages in a drug molecule or its intermediate:
-
Increased Lipophilicity: The methyl group increases the compound's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Metabolic Stability: N-methylation can block a site of potential metabolic oxidation, increasing the drug's half-life.
-
Receptor Binding: The methyl group can provide additional steric bulk or hydrophobic interactions that enhance the binding affinity of the molecule to its biological target.
Logical Relationship in Precursor Selection for Synthesis
Caption: Logical flow of precursor properties influencing synthetic outcomes.
Conclusion: A Versatile Intermediate for Specialized Applications
This compound is a valuable chemical intermediate for researchers and professionals in the fields of dye chemistry and pharmaceutical development. Its unique substitution pattern offers a balance of reactivity and selectivity that can be advantageous in specific synthetic contexts.
Key Takeaways:
-
In Dye Synthesis: The use of 2,5-dichloro-N-methylaniline can lead to dyes with potentially deeper colors and improved fastness properties compared to its non-methylated counterpart.
-
In Pharmaceutical Synthesis: The chloro and N-methyl substituents provide handles for regioselective reactions and can impart desirable properties to the final active pharmaceutical ingredient.
-
Alternative Comparison: When selecting an aniline precursor, a thorough analysis of the electronic and steric effects of all substituents is paramount to achieving the desired reaction outcome and final product characteristics.
This guide has provided a comparative framework and practical insights to aid in the effective utilization of this compound. By understanding the causality behind its reactivity and the performance of its derivatives, researchers can better harness its potential in their synthetic endeavors.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,5-dichloro-N-methylaniline hydrochloride
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,5-dichloro-N-methylaniline hydrochloride. As a chlorinated aromatic amine, this compound presents significant toxicological and environmental hazards, necessitating meticulous adherence to safety and waste management procedures. This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance that prioritizes safety, scientific integrity, and regulatory compliance.
Hazard Profile & Risk Assessment
This compound is classified as a hazardous substance. While specific data for the hydrochloride salt is limited, the hazards can be inferred from its parent compound, 2,5-dichloroaniline, and related chlorinated aromatic amines.
Core Hazards:
-
Toxicity: These compounds are toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] The onset of symptoms may be delayed.[1]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs.[2][3]
-
Environmental Hazard: This class of chemical is very toxic to aquatic life, with long-lasting effects.[1][2][3] Therefore, it must not be released into the environment.[1][4][5]
-
Combustibility: While a solid, this material may be combustible and can emit toxic fumes containing nitrogen oxides, carbon oxides, and hydrogen chloride gas under fire conditions.[1][2]
The primary causality for these hazards lies in the molecule's structure: the chlorinated benzene ring confers persistence and toxicity, while the amine group is a common toxophore. Your experimental choices and disposal methods must be dictated by these inherent risks.
Quantitative Hazard Data Summary
The following table summarizes key hazard information based on the closely related compound, 2,5-dichloroaniline. This data should be treated as a minimum standard of caution for the hydrochloride form.
| Hazard Classification | Statement | GHS Code | Source(s) |
| Acute Toxicity (Oral) | Toxic if swallowed | H301 | [2][3] |
| Acute Toxicity (Dermal) | Toxic in contact with skin | H311 | [2][3] |
| Acute Toxicity (Inhaled) | Toxic if inhaled | H331 | [2][3] |
| Specific Target Organ | May cause damage to organs through prolonged or repeated exposure | H373 | [2][3] |
| Aquatic Hazard (Acute) | Very toxic to aquatic life | H400 | [2] |
| Aquatic Hazard (Chronic) | Very toxic to aquatic life with long lasting effects | H410 | [2][3] |
Core Directive: Pre-Disposal Safety & Handling
Proper disposal begins with proper handling during use. The following engineering controls and Personal Protective Equipment (PPE) are mandatory to prevent exposure.
-
Engineering Controls: All handling of this compound, including weighing and solution preparation, must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] The work area should be equipped with a safety shower and an eye wash station.[1]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is your primary defense against dermal and respiratory exposure.
-
Gloves: Wear compatible, chemical-resistant gloves.[1] Given that aromatic amines can sometimes permeate standard gloves, consider double-gloving or consulting glove manufacturer compatibility charts.[6]
-
Eye Protection: Chemical safety goggles are required.[1] For handling larger quantities or when there is a splash risk, a face shield should be worn in addition to goggles.
-
Lab Coat: A lab coat must be worn and kept buttoned. Ensure it is made of a suitable material.
-
Respiratory Protection: If there is any risk of dust generation outside of a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[1][7]
-
Step-by-Step Disposal Protocol
Disposal of this compound is not a matter of simple disposal in a trash can or drain. It is regulated hazardous waste.[1] The only acceptable method is through a licensed professional waste disposal service.[1][2] The following steps outline the process for accumulating this waste safely for pickup.
Step 1: Waste Segregation and Collection
The cornerstone of a safe laboratory is rigorous waste segregation. Chlorinated organic compounds represent a specific waste stream that must not be mixed with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]
-
Designate a Waste Container: Use a dedicated, clearly labeled container for all this compound waste. This container must be:
-
Collect All Contaminated Materials: Place all materials contaminated with the compound into this designated container. This includes:
-
Unused or surplus product.
-
Reaction mixtures containing the compound.
-
Contaminated consumables such as pipette tips, weighing paper, gloves, and absorbent pads used for cleaning minor spills.[8]
-
Step 2: Labeling and Temporary Storage
Proper labeling is a critical OSHA requirement that ensures safety and regulatory compliance.[9]
-
Content Identification: The container label must clearly state the full chemical name: "This compound ".[8]
-
Hazard Communication: The label must include prominent hazard warnings, such as "Toxic" and "Environmental Hazard".[8]
-
Secure Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be:
Step 3: Arranging for Professional Disposal
Under no circumstances should you attempt to treat or dispose of this chemical yourself.
-
Contact EHS: Your primary point of contact is your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]
-
Follow Regulations: Adhere strictly to all local, state, and federal regulations for hazardous waste manifests and handover procedures.[1][4] The primary disposal method for halogenated organic waste is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the hazardous combustion byproducts.[1][2][10]
Spill Management Protocol
Accidents can happen. A clear, pre-defined spill response plan is essential.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or if you feel unwell.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE described in Section 2, including respiratory protection.[1]
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid raising dust, place it in a bag, and then into your designated hazardous waste container.[1] For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill.
-
Clean the Area: Once the bulk material is collected, decontaminate the spill site. The choice of decontamination solution may depend on your institutional protocols, but a common procedure involves washing the area with soap and water.[1] All materials used for cleanup are also considered hazardous waste and must be placed in the designated container.
-
Ventilate: Ventilate the area thoroughly after the cleanup is complete.[1]
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aarti-industries.com [aarti-industries.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. resources.duralabel.com [resources.duralabel.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Navigating the Safe Handling of 2,5-dichloro-N-methylaniline hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The handling of specialized chemical reagents, such as 2,5-dichloro-N-methylaniline hydrochloride, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the protection of our environment.
Understanding the Risks: A Proactive Approach to Safety
This compound is a halogenated aromatic amine, a class of compounds that requires careful handling due to its potential toxicological properties. Absorption into the body can lead to the formation of methemoglobin, which impairs the ability of red blood cells to transport oxygen, potentially causing cyanosis (a bluish discoloration of the skin), confusion, and in severe cases, death.[1] The effects of exposure may be delayed.[1] This compound is toxic if swallowed, in contact with skin, or if inhaled.[2] It can also cause serious eye irritation.[3] Therefore, a multi-layered approach to personal protective equipment (PPE) is not just a recommendation, but a critical necessity.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the essential PPE for handling this compound, with detailed explanations for the causality behind each choice.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Butyl rubber, Viton®). | Aromatic amines can be readily absorbed through the skin.[4] Standard latex or nitrile gloves may not provide sufficient protection against prolonged or direct contact. Studies on similar aromatic amines have shown varying breakthrough times for different glove materials.[5][6] Therefore, selecting gloves specifically resistant to aromatic amines is crucial. Always inspect gloves for any signs of degradation or perforation before use. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | This compound can cause serious eye irritation.[3] Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face from accidental splashes. |
| Respiratory Protection | A NIOSH-approved respirator with cartridges for organic vapors and acid gases. | Due to the risk of inhalation toxicity, all handling of the solid or solutions should be conducted within a certified chemical fume hood.[2] If there is a potential for exceeding exposure limits or for aerosol generation, a respirator is mandatory. The hydrochloride salt can release hydrogen chloride gas, necessitating protection against acid gases. |
| Protective Clothing | A lab coat, chemical-resistant apron, and closed-toe shoes. | To prevent skin contact, a lab coat should be worn at all times.[2] For procedures with a higher risk of splashes, a chemical-resistant apron provides an additional barrier. Closed-toe shoes are a standard laboratory requirement to protect against spills. |
Operational Workflow: A Step-by-Step Guide to Safe Handling
Adherence to a stringent operational workflow is paramount to minimizing the risk of exposure. The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: A workflow diagram illustrating the key stages of safe handling for this compound.
Experimental Protocols: From Weighing to Reaction Quenching
Weighing the Solid Compound:
-
Preparation: Before bringing the chemical into the fume hood, ensure the balance is clean and tared with a suitable weighing vessel.
-
Transfer: Carefully transfer the desired amount of this compound from the stock bottle to the weighing vessel. Use a spatula and avoid generating dust.[2]
-
Closure: Immediately and securely close the stock bottle.
-
Cleanup: Clean any minor spills on the balance with a damp cloth, which should then be disposed of as hazardous waste.
Preparing Solutions:
-
Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed solid.
-
Dissolution: Gently swirl or stir the mixture to facilitate dissolution. If necessary, use a sonicator within the fume hood.
-
Transfer: Use a clean pipette or syringe to transfer the solution to the reaction vessel.
Emergency Preparedness: Spill and Exposure Response
In the event of an accidental release or exposure, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[2] |
| Minor Spill | Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[7] Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Decontaminate the spill area. |
| Major Spill | Evacuate the laboratory and alert others in the vicinity. Contact your institution's emergency response team. |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a legal and ethical responsibility. As a halogenated aromatic amine, this compound is considered hazardous waste.[2]
Waste Segregation and Collection:
-
Solid Waste: All solid waste, including contaminated gloves, absorbent materials, and weighing paper, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, labeled container for halogenated organic waste.[8] Do not mix with other waste streams.
-
Empty Containers: "Empty" containers may still retain chemical residues and should be treated as hazardous waste. Do not rinse them into the drain. They should be collected for disposal by a licensed hazardous waste management company.
Disposal Workflow:
Caption: A procedural diagram for the safe disposal of waste containing this compound.
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[7] It is very toxic to aquatic life with long-lasting effects.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely about following a set of rules, but about cultivating a deep-seated culture of safety and responsibility. By understanding the inherent risks, diligently using the appropriate personal protective equipment, adhering to established operational and disposal protocols, and being prepared for emergencies, we can ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our environment.
References
- 1. ICSC 0142 - 2,5-DICHLOROANILINE [inchem.org]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS#:1193389-58-0 | this compound | Chemsrc [chemsrc.com]
- 8. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
